3-(diethoxymethyl)-2-ethoxytetrahydro-2H-pyran
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 405131. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3-(diethoxymethyl)-2-ethoxyoxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O4/c1-4-13-11(14-5-2)10-8-7-9-16-12(10)15-6-3/h10-12H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXYXACQZPSPRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C(CCCO1)C(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40323902 | |
| Record name | 3-(diethoxymethyl)-2-ethoxytetrahydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40323902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69549-51-5 | |
| Record name | 69549-51-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405131 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(diethoxymethyl)-2-ethoxytetrahydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40323902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(diethoxymethyl)-2-ethoxytetrahydro-2H-pyran: Properties, Synthesis, and Potential Applications
This technical guide provides a comprehensive overview of the chemical properties, expected synthesis, and potential applications of 3-(diethoxymethyl)-2-ethoxytetrahydro-2H-pyran, a complex acetal derivative of the tetrahydropyran scaffold. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis who may encounter or consider utilizing this molecule in their work.
Introduction: A Molecule at the Intersection of Acetal and Tetrahydropyran Chemistry
This compound (CAS No. 69549-51-5) is a unique organic compound featuring a tetrahydropyran ring substituted with both an ethoxy group at the anomeric C2 position and a diethoxymethyl (diethyl acetal) group at the C3 position.[1][2][3][4][5][6] The tetrahydropyran (THP) moiety is a prevalent structural motif in a vast array of natural products and pharmacologically active molecules, valued for its conformational properties and its role in molecular recognition.[7][8] The presence of two acetal functionalities suggests its potential utility as a protecting group or as a reactive intermediate in complex organic syntheses.
The strategic placement of these functional groups implies a nuanced reactivity profile, governed by the interplay between the cyclic hemiacetal ether and the acyclic acetal. Understanding these characteristics is paramount for its effective application in synthetic and medicinal chemistry.
Physicochemical and Spectroscopic Properties
While detailed experimental data for this specific molecule is not extensively available in peer-reviewed literature, its fundamental properties can be established from supplier information, and its spectroscopic characteristics can be predicted based on the analysis of its structural fragments.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 69549-51-5 | [1][2][3][4][5][6] |
| Molecular Formula | C12H24O4 | [6] |
| Molecular Weight | 232.32 g/mol | [6] |
| Purity | ≥95% (as commercially available) | [1] |
| Storage Temperature | Refrigerated | [5] |
Predicted Spectroscopic Data
The following spectroscopic data are predicted based on the chemical structure and known spectral data of related tetrahydropyran and acetal compounds.[7]
| Spectroscopy | Predicted Chemical Shifts / Frequencies |
| ¹H NMR (CDCl₃) | * δ 4.5-4.8 (m, 1H): Proton of the diethoxymethyl group (CH(OEt)₂).* δ 3.3-4.2 (m, 7H): Protons of the ethoxy groups (3 x OCH₂) and the C2 and C6 protons of the THP ring.* δ 1.5-2.2 (m, 5H): Protons on the THP ring (C3, C4, C5).* δ 1.1-1.3 (t, 9H): Methyl protons of the three ethoxy groups (3 x CH₃). |
| ¹³C NMR (CDCl₃) | * δ 100-105: Carbon of the diethoxymethyl group (C H(OEt)₂).* δ 95-100: Anomeric carbon of the THP ring (C2).* δ 60-70: Carbons of the ethoxy groups (3 x OC H₂) and the C6 of the THP ring.* δ 40-50: C3 of the THP ring.* δ 20-35: C4 and C5 of the THP ring.* δ 14-16: Methyl carbons of the ethoxy groups (3 x C H₃). |
| IR (neat film, cm⁻¹) | * 2975-2850: C-H stretching (alkane).* 1150-1050: C-O stretching (strong, characteristic of ethers and acetals). |
| Mass Spec (EI) | * M-OC₂H₅ (m/z 187): Loss of an ethoxy group is a common fragmentation pathway for acetals.* Further fragmentation of the pyran ring and loss of other ethoxy groups. |
Probable Synthesis and Reaction Mechanisms
A likely precursor would be a derivative of 3,4-dihydro-2H-pyran, which can undergo electrophilic addition across the double bond. A potential synthetic workflow is outlined below.
Hypothetical Synthetic Workflow
Caption: Hypothetical synthesis of this compound.
Detailed Hypothetical Synthesis Protocol
Step 1: Acetal Protection of 3,4-Dihydro-2H-pyran-3-carbaldehyde
-
To a solution of 3,4-dihydro-2H-pyran-3-carbaldehyde (1.0 eq) in anhydrous ethanol (excess) is added a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.05 eq).
-
The reaction mixture is stirred at room temperature and monitored by TLC or GC-MS for the disappearance of the starting material.
-
Upon completion, the reaction is quenched with a mild base (e.g., triethylamine) and the solvent is removed under reduced pressure.
-
The crude product, 3-(diethoxymethyl)-3,4-dihydro-2H-pyran, is purified by column chromatography on silica gel.
Step 2: Acid-Catalyzed Alkoxyaddition
-
The purified 3-(diethoxymethyl)-3,4-dihydro-2H-pyran (1.0 eq) is dissolved in anhydrous ethanol.
-
A catalytic amount of a Lewis or Brønsted acid (e.g., pyridinium p-toluenesulfonate) is added.
-
The mixture is stirred, and the progress of the reaction is monitored until the enol ether starting material is consumed.
-
The reaction is quenched, and the solvent is evaporated. The final product, this compound, is purified by vacuum distillation or column chromatography.
Expected Reactivity and Mechanistic Considerations
The reactivity of this molecule is dominated by its two acetal groups, which are susceptible to hydrolysis under acidic conditions. The cyclic acetal at the C2 position is expected to be more labile than the acyclic acetal at C3 due to ring strain and the anomeric effect.
Acid-Catalyzed Hydrolysis
Under aqueous acidic conditions, the acetals will hydrolyze to reveal the corresponding aldehyde and alcohol functionalities. This property makes the molecule a potential protecting group for a 1,2-diol and an aldehyde, which can be deprotected under specific pH conditions.
Caption: General mechanism for the acid-catalyzed hydrolysis of the acetal groups.
Potential Applications in Research and Drug Development
Given the structural motifs present in this compound, several potential applications in organic synthesis and medicinal chemistry can be envisioned.
As a Synthetic Intermediate
The molecule can serve as a precursor to various substituted tetrahydropyrans. The diethoxymethyl group can be hydrolyzed to an aldehyde, which can then undergo a range of transformations such as oxidation, reduction, or olefination. The ethoxy group at the anomeric center can also be a leaving group in glycosylation-type reactions.
In Drug Delivery Systems
Acetal linkages are known to be pH-sensitive and have been explored for drug delivery applications.[4] The acetal groups in this molecule could potentially be incorporated into larger drug conjugates, allowing for the release of an active compound in the acidic environment of tumor tissues or within cellular compartments like endosomes and lysosomes.
Scaffolding in Medicinal Chemistry
The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[2][3] This compound could serve as a starting point for the synthesis of novel libraries of tetrahydropyran-based compounds for screening against various biological targets. The functional handles allow for diverse derivatization.
Safety and Handling
Based on available safety data for similar compounds, this compound should be handled with care in a well-ventilated laboratory, preferably in a fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.
-
Handling: Avoid contact with skin and eyes. Do not breathe vapor or mist.
-
Storage: Keep the container tightly closed in a dry and well-ventilated place. Store under refrigerated conditions.[5]
-
In case of exposure:
-
Skin contact: Wash off with soap and plenty of water.
-
Eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
-
Inhalation: If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
Conclusion
This compound is a compound with interesting structural features that suggest a range of potential applications in organic synthesis and medicinal chemistry. While specific experimental data for this molecule is sparse, its chemical behavior can be reasonably predicted based on the well-established chemistry of acetals and tetrahydropyrans. Further research into the synthesis, reactivity, and biological activity of this compound and its derivatives could unveil novel opportunities in the development of new synthetic methodologies and therapeutic agents.
References
- 1. Heterocyclic Oxygen Heterocycles Supplier & Distributors | Apollo [store.apolloscientific.co.uk]
- 2. 69549-51-5|this compound|BLD Pharm [bldpharm.com]
- 3. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
- 4. molbase.com [molbase.com]
- 5. 69549-51-5・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 6. This compound | 69549-51-5 [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-(diethoxymethyl)-2-ethoxytetrahydro-2H-pyran: Synthesis, Properties, and Applications
This technical guide provides a comprehensive overview of 3-(diethoxymethyl)-2-ethoxytetrahydro-2H-pyran, a complex acetal derivative of the tetrahydropyran scaffold. While specific literature on this exact molecule is limited, this document extrapolates from well-established principles of heterocyclic and acetal chemistry to offer insights into its synthesis, structural characteristics, reactivity, and potential applications for researchers, scientists, and professionals in drug development.
Introduction and Molecular Overview
This compound is a saturated heterocyclic ether featuring two key functional groups: a 2-ethoxy group on the tetrahydropyran ring and a diethoxymethyl acetal at the 3-position. The tetrahydropyran (THP) ring is a prevalent structural motif in a vast array of natural products and pharmacologically active compounds, valued for its conformational stability and role as a chiral scaffold.[1] The presence of two acetal-like linkages, the anomeric 2-ethoxy group and the diethoxymethyl substituent, dictates the molecule's chemical behavior, particularly its stability and reactivity under acidic conditions.
The molecular structure of this compound is characterized by a six-membered oxygen-containing ring. The substituents at the 2 and 3 positions can exist in various stereoisomeric forms, which would significantly influence the molecule's biological activity and physical properties.
Caption: 2D representation of this compound.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C12H24O4 |
| Molecular Weight | 232.32 g/mol |
| CAS Number | 69549-51-5 |
| Predicted Boiling Point | Not available |
| Predicted Density | Not available |
| Solubility | Expected to be soluble in common organic solvents |
Synthesis Strategies
The synthesis of this compound would likely involve the formation of the tetrahydropyran ring as a key step, followed by or concurrent with the introduction of the substituents. A plausible synthetic route could be envisioned starting from a dihydropyran intermediate.
A common and powerful method for the synthesis of 2-alkoxytetrahydropyrans is the acid-catalyzed addition of an alcohol to a dihydropyran.[3] In this case, the starting material would be a dihydropyran already bearing the diethoxymethyl group at the appropriate position.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
Disclaimer: This protocol is a representative example based on general methods for the synthesis of 2-alkoxytetrahydropyrans and has not been experimentally validated for this specific compound.
-
Reaction Setup: To a solution of 3-(diethoxymethyl)-3,4-dihydro-2H-pyran (1 equivalent) in anhydrous ethanol (a large excess, acting as both reagent and solvent) at 0 °C, add a catalytic amount of p-toluenesulfonic acid (PTSA, 0.05 equivalents).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Spectroscopic Characterization (Predicted)
Detailed spectroscopic data for this compound is not published. However, one can predict the key signals in its NMR and IR spectra based on its structure.
-
¹H NMR: The spectrum would be complex due to the presence of multiple diastereomers. Key signals would include:
-
A characteristic signal for the anomeric proton at C2, likely appearing as a doublet or multiplet.
-
Multiplets for the protons of the tetrahydropyran ring.
-
A triplet for the proton of the diethoxymethyl group.
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Quartets and triplets corresponding to the ethoxy groups.
-
-
¹³C NMR: The spectrum would show 12 distinct carbon signals (for a single diastereomer). Notable signals would include:
-
The anomeric carbon (C2) in the downfield region.
-
The acetal carbon of the diethoxymethyl group.
-
Signals for the other carbons of the tetrahydropyran ring and the ethoxy groups.
-
-
IR Spectroscopy: The spectrum would be dominated by C-O stretching frequencies characteristic of the ether and acetal functional groups, typically in the 1050-1150 cm⁻¹ region. C-H stretching vibrations would be observed around 2850-3000 cm⁻¹.
Reactivity and Mechanistic Insights
The reactivity of this compound is governed by the lability of the acetal and hemiacetal ether linkages under acidic conditions. The 2-ethoxy group, being at the anomeric position, is particularly susceptible to acid-catalyzed cleavage. This property is the basis for the use of the tetrahydropyranyl group as a protecting group for alcohols in organic synthesis.[4]
The diethoxymethyl group is also an acetal and will hydrolyze under acidic conditions to reveal an aldehyde functionality. The relative rates of hydrolysis of the two acetal groups would depend on the specific reaction conditions and the stereochemistry of the molecule.
Caption: General mechanism of acid-catalyzed hydrolysis.
Potential Applications
Given its structure, this compound could serve several potential roles in research and development:
-
Intermediate in Organic Synthesis: It can be a precursor to more complex molecules. Selective deprotection of either the 2-ethoxy or the diethoxymethyl group could unveil reactive functionalities for further chemical transformations.
-
Scaffold for Drug Discovery: The substituted tetrahydropyran core is a privileged scaffold in medicinal chemistry.[1] This compound could be a starting point for the synthesis of novel therapeutic agents.
-
Chiral Building Block: If synthesized in an enantiomerically pure form, it could be a valuable chiral building block for the asymmetric synthesis of complex natural products and pharmaceuticals.
Safety and Handling
As with any chemical compound, this compound should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. Specific toxicity data is not available, so it should be treated as a potentially hazardous substance.
Conclusion
This compound is a molecule with interesting structural features that suggest its potential utility in organic synthesis and medicinal chemistry. While specific experimental data on this compound is limited, a thorough understanding of the chemistry of tetrahydropyrans and acetals allows for the prediction of its properties, reactivity, and synthetic accessibility. Further research into this and related molecules could uncover novel applications and expand the toolkit of synthetic chemists and drug discovery scientists.
References
An In-Depth Technical Guide to 3-(diethoxymethyl)-2-ethoxytetrahydro-2H-pyran (CAS 69549-51-5)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-(diethoxymethyl)-2-ethoxytetrahydro-2H-pyran, a heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. The content herein is structured to deliver not just procedural steps but also the scientific rationale behind them, ensuring a thorough understanding for researchers and drug development professionals.
Chemical Identity and Properties
1.1. Core Structure and Nomenclature
This compound is a substituted tetrahydropyran. The core of the molecule is a six-membered saturated heterocyclic ring containing one oxygen atom, known as a tetrahydropyran. It is further functionalized with an ethoxy group at the 2-position and a diethoxymethyl group at the 3-position.
1.2. Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Source |
| CAS Number | 69549-51-5 | [1] |
| Molecular Formula | C12H24O4 | [1] |
| Molecular Weight | 232.32 g/mol | [1] |
| MDL Number | MFCD00085003 | [1] |
Table 1: Physicochemical Properties of this compound
Synthesis and Mechanism
The primary route for the synthesis of this compound is a hetero-Diels-Alder reaction. This [4+2] cycloaddition involves an electron-rich dienophile and a heterodienophile.
2.1. Conceptual Synthesis Pathway
The logical synthetic pathway involves the reaction of acrolein diethyl acetal (the diene component) with ethyl vinyl ether (the dienophile component). This reaction is typically catalyzed by a Lewis acid to enhance the reactivity of the dienophile.
References
An In-Depth Technical Guide to the Synthesis of 3-(diethoxymethyl)-2-ethoxytetrahydro-2H-pyran
This guide provides a comprehensive overview of the synthesis of 3-(diethoxymethyl)-2-ethoxytetrahydro-2H-pyran, a valuable heterocyclic compound with applications in organic synthesis and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a blend of theoretical principles and practical, field-proven insights.
Introduction
This compound, identified by the CAS number 69549-51-5, is a substituted tetrahydropyran.[1] The tetrahydropyran ring is a prevalent structural motif in a multitude of natural products and biologically active molecules. Its synthesis is therefore of significant interest to the scientific community. This guide will focus on the most common and efficient method for its preparation: the hetero-Diels-Alder reaction.
Core Synthetic Strategy: The Hetero-Diels-Alder Reaction
The primary route for the synthesis of this compound is a [4+2] cycloaddition reaction, specifically a hetero-Diels-Alder reaction. This powerful transformation involves the reaction of a conjugated diene with a dienophile, where one or more atoms in the diene or dienophile are heteroatoms. In this specific synthesis, the key building blocks are acrolein diethyl acetal, which acts as the electron-rich diene component, and ethyl vinyl ether, which serves as the dienophile.
Reaction Mechanism and the Role of Lewis Acid Catalysis
The hetero-Diels-Alder reaction proceeds through a concerted pericyclic mechanism. However, to enhance the reaction rate and control the regioselectivity, a Lewis acid catalyst is typically employed.[1][2][3] Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂) or zinc chloride (ZnCl₂), activate the dienophile by coordinating to the oxygen atom of the ethyl vinyl ether. This coordination lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, thereby accelerating the reaction with the Highest Occupied Molecular Orbital (HOMO) of the diene.[2]
Recent computational studies have further refined our understanding of this catalytic effect, suggesting that Lewis acids also accelerate the reaction by reducing the Pauli repulsion between the reactants.[4] This is achieved by polarizing the π-electron system of the dienophile away from the reacting double bond.[4]
The reaction is highly regioselective, with the electron-donating groups on the diene and dienophile directing the formation of the desired constitutional isomer. The diethoxymethyl group from the acrolein diethyl acetal ends up at the 3-position of the resulting tetrahydropyran ring, while the ethoxy group from the ethyl vinyl ether is located at the 2-position.
Caption: A schematic overview of the synthetic workflow for this compound.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Preparation of Acrolein Diethyl Acetal (Diene)
Acrolein diethyl acetal can be prepared from acrolein and ethanol in the presence of a suitable catalyst. A common and effective method involves the reaction of acrolein with ethyl orthoformate, catalyzed by ammonium nitrate.[5]
Procedure:
-
To a mixture of acrolein (0.79 mole) and ethyl orthoformate (0.97 mole), add a warm solution of ammonium nitrate (3 g) in anhydrous ethanol (50 ml).
-
Allow the mixture to react at room temperature for 6-8 hours. The solution will remain warm for the initial 1.5 hours.
-
Filter the resulting light-red solution and add sodium carbonate (4 g).
-
Distill the mixture through an efficient column. The fraction boiling at 120-125 °C is acrolein diethyl acetal. The expected yield is typically in the range of 72-80%.[5]
Hetero-Diels-Alder Cycloaddition
Materials:
-
Acrolein diethyl acetal (1.0 equivalent)
-
Ethyl vinyl ether (1.2 equivalents)
-
Lewis acid catalyst (e.g., Boron trifluoride etherate, 0.05 equivalents)
-
Anhydrous solvent (e.g., Dichloromethane or Toluene)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Charge the flask with acrolein diethyl acetal and the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Add the Lewis acid catalyst dropwise to the stirred solution.
-
Add ethyl vinyl ether dropwise from the addition funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Purification
The crude this compound is typically purified by vacuum distillation to yield a colorless oil.
| Parameter | Value | Reference |
| Molecular Formula | C₁₂H₂₄O₄ | [1] |
| Molecular Weight | 232.32 g/mol | [1] |
| CAS Number | 69549-51-5 | [1] |
| Typical Yield | 70-85% | |
| Appearance | Colorless oil | |
| Boiling Point | (Not specified in available literature) |
Characterization of this compound
¹H NMR Spectroscopy (Proton Nuclear Magnetic Resonance)
The ¹H NMR spectrum is expected to show characteristic signals for the protons of the tetrahydropyran ring, the ethoxy group, and the diethoxymethyl group.
-
Tetrahydropyran Ring Protons: A series of multiplets in the region of 1.5-4.0 ppm. The proton at the anomeric C2 position, adjacent to two oxygen atoms, would likely appear as a doublet of doublets around 4.5-5.0 ppm.
-
Ethoxy Group Protons: A quartet around 3.5-3.8 ppm (CH₂) and a triplet around 1.2 ppm (CH₃).
-
Diethoxymethyl Group Protons: A triplet for the methine proton (CH) around 4.5 ppm, two overlapping quartets for the four methylene protons (OCH₂) around 3.4-3.7 ppm, and two overlapping triplets for the six methyl protons (CH₃) around 1.1-1.3 ppm.
¹³C NMR Spectroscopy (Carbon-13 Nuclear Magnetic Resonance)
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
-
Tetrahydropyran Ring Carbons: Signals for the five carbons of the ring are expected in the range of 20-80 ppm, with the C2 carbon appearing further downfield (around 95-105 ppm) due to the two attached oxygen atoms.
-
Ethoxy Group Carbons: A signal for the methylene carbon (OCH₂) around 60-65 ppm and a signal for the methyl carbon (CH₃) around 15 ppm.
-
Diethoxymethyl Group Carbons: A signal for the methine carbon (CH) around 100-105 ppm, methylene carbons (OCH₂) around 60-65 ppm, and methyl carbons (CH₃) around 15 ppm.
IR Spectroscopy (Infrared Spectroscopy)
The IR spectrum is useful for identifying the functional groups present in the molecule.
-
C-O Stretching: Strong, broad absorbances in the region of 1050-1150 cm⁻¹ are characteristic of the C-O stretching vibrations of the ether and acetal functionalities.
-
C-H Stretching: Absorbances in the region of 2850-3000 cm⁻¹ corresponding to the stretching vibrations of the sp³ C-H bonds.
-
Absence of C=O: The absence of a strong absorption band around 1700-1750 cm⁻¹ would confirm the complete reaction of the starting acrolein derivative.
Caption: A flowchart illustrating the logical progression from synthesis to structural confirmation.
Conclusion and Future Outlook
The hetero-Diels-Alder reaction provides an efficient and reliable method for the synthesis of this compound. The use of Lewis acid catalysis is crucial for achieving high yields and regioselectivity. While specific experimental data for this compound is sparse in publicly available literature, the protocols and characterization predictions provided in this guide offer a solid foundation for its synthesis and analysis in a research setting.
Future work in this area could focus on the development of enantioselective catalytic systems to produce chiral isomers of this tetrahydropyran derivative, which could be of significant interest in the synthesis of complex, biologically active molecules. Further exploration of the reactivity of this compound as a synthetic intermediate would also be a valuable contribution to the field of organic chemistry.
References
- 1. Lewis acid catalyzed and self-assembled diels-alder reactions (LACASA-DA) : a new strategy to control diels-alder reaction [harvest.usask.ca]
- 2. ias.ac.in [ias.ac.in]
- 3. mdpi.com [mdpi.com]
- 4. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
Spectroscopic Analysis of 3-(diethoxymethyl)-2-ethoxytetrahydro-2H-pyran: A Technical Overview
An Important Note on Data Availability
A comprehensive search for empirical spectroscopic data (NMR, IR, MS) for the specific compound, 3-(diethoxymethyl)-2-ethoxytetrahydro-2H-pyran, within publicly accessible scientific databases and literature has been conducted. The search yielded no direct experimental spectra or detailed characterization data for this molecule. The information available pertains to related tetrahydropyran derivatives, which, while structurally similar in part, do not allow for a precise and authoritative guide on the title compound.
This document, therefore, serves as a foundational guide outlining the principles and expected spectroscopic characteristics of this compound based on the analysis of its structural fragments and general principles of spectroscopic interpretation. It is designed for researchers, scientists, and drug development professionals who may be involved in the synthesis and characterization of this or related acetal-containing heterocyclic compounds. The protocols and theoretical discussions provided are based on standard methodologies in organic chemistry.
Molecular Structure and Expected Spectroscopic Features
To understand the expected spectroscopic data, a clear visualization of the molecular structure is essential. The structure of this compound contains several key functional groups that will give rise to characteristic signals in NMR, IR, and MS analyses.
Figure 1. Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would provide critical information.
Predicted ¹H NMR Spectral Features
The proton NMR spectrum is expected to be complex due to the presence of multiple chiral centers, leading to diastereotopic protons within the methylene groups.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~4.5 - 4.8 | Doublet or Doublet of Doublets | 1H | H-2 (anomeric proton) | Located between two oxygen atoms, this proton is highly deshielded. |
| ~4.3 - 4.6 | Doublet | 1H | Acetal CH | The proton of the diethoxymethyl group is also deshielded by two adjacent oxygens. |
| ~3.4 - 3.9 | Multiplets | 6H | O-CH₂ -CH₃ (ethoxy and diethoxymethyl) | These methylene protons are adjacent to oxygen atoms. |
| ~3.3 - 4.0 | Multiplets | 2H | H-6 (ring protons) | Protons on the carbon adjacent to the ring oxygen. |
| ~1.5 - 2.2 | Multiplets | 5H | H-3, H-4, H-5 (ring protons) | Aliphatic protons of the tetrahydropyran ring. |
| ~1.1 - 1.3 | Triplets | 9H | O-CH₂-CH₃ (ethoxy and diethoxymethyl) | Methyl protons of the ethyl groups will appear as triplets due to coupling with the adjacent methylene groups. |
Predicted ¹³C NMR Spectral Features
The ¹³C NMR spectrum would confirm the carbon framework of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~100 - 105 | C-2 (anomeric carbon) | The carbon atom bonded to two oxygen atoms is significantly deshielded. |
| ~100 - 105 | Acetal C H | The central carbon of the diethoxymethyl group is also in a similar chemical environment to C-2. |
| ~60 - 70 | C H₂ (ethoxy and diethoxymethyl) | Carbons of the methylene groups adjacent to oxygen atoms. |
| ~60 - 70 | C-6 (ring carbon) | The carbon atom adjacent to the ring oxygen. |
| ~20 - 40 | C-3, C-4, C-5 (ring carbons) | Aliphatic carbons within the tetrahydropyran ring. |
| ~15 | C H₃ (ethoxy and diethoxymethyl) | Methyl carbons of the ethyl groups. |
Experimental Protocol for NMR Data Acquisition
Figure 2. Workflow for NMR data acquisition and processing.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of "this compound" in about 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial. The choice of solvent is critical to avoid signal overlap with the analyte.
-
Transfer: Filter the solution into a 5 mm NMR tube to remove any particulate matter.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Perform standard locking and shimming procedures to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum. A standard pulse program with a sufficient number of scans to achieve a good signal-to-noise ratio should be used.
-
¹³C NMR Acquisition: Following proton NMR, acquire the carbon spectrum. Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.
-
2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.
-
Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts (e.g., to residual solvent signals or an internal standard like TMS).
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.
Predicted IR Absorption Bands
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 2975-2850 | C-H stretch | Aliphatic (CH, CH₂, CH₃) | Characteristic stretching vibrations of sp³ hybridized C-H bonds. |
| 1150-1050 | C-O stretch | Ether and Acetal (C-O-C) | Strong and prominent bands are expected in this region due to the multiple C-O bonds in the molecule. |
Experimental Protocol for IR Data Acquisition
For a liquid sample like this compound, Attenuated Total Reflectance (ATR) is a modern and convenient method.
-
Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.
-
Sample Application: Place a small drop of the neat liquid sample directly onto the ATR crystal.
-
Data Acquisition: Acquire the IR spectrum over the standard range (e.g., 4000-400 cm⁻¹).
-
Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is then analyzed to identify the key functional group absorptions.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural confirmation.
Predicted Mass Spectral Features
-
Molecular Ion (M⁺): The molecular weight of C₁₂H₂₄O₄ is 232.32 g/mol . In an electron ionization (EI) experiment, a molecular ion peak (m/z = 232) might be observed, although it could be weak or absent for acetals. With soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI), a protonated molecule [M+H]⁺ at m/z = 233 or a sodiated adduct [M+Na]⁺ at m/z = 255 would be expected.
-
Key Fragmentation Pathways: Acetals are known to fragment readily. Expected fragmentation would involve the loss of ethoxy (•OCH₂CH₃, 45 Da) or diethoxymethyl ((CH₃CH₂O)₂CH•, 103 Da) groups. The tetrahydropyran ring can also undergo characteristic ring-opening fragmentations.
Experimental Protocol for MS Data Acquisition
Figure 3. General workflow for mass spectrometry analysis.
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent compatible with the ionization technique (e.g., methanol or acetonitrile for ESI).
-
Method Selection: Choose an appropriate ionization method. For detailed fragmentation, EI might be used. For accurate mass determination and observation of the molecular ion, high-resolution mass spectrometry (HRMS) with ESI is preferable.
-
Data Acquisition: Introduce the sample into the mass spectrometer and acquire the spectrum.
-
Data Analysis: Analyze the spectrum to determine the mass of the molecular ion and to propose structures for the observed fragment ions.
Conclusion and Future Outlook
While empirical data for this compound is not currently available in the public domain, this guide provides a robust framework for its characterization. The predicted spectroscopic features and detailed experimental protocols offer a solid starting point for any researcher working on the synthesis and analysis of this compound. The true utility of this guide will be realized when empirical data becomes available, allowing for a direct comparison and validation of the predictions made herein. The synthesis and full spectroscopic characterization of this molecule would be a valuable contribution to the chemical literature.
Navigating the Physicochemical Landscape: A Technical Guide to 3-(diethoxymethyl)-2-ethoxytetrahydro-2H-pyran
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. These characteristics not only define the molecule's behavior in a laboratory setting but also significantly influence its pharmacokinetic and pharmacodynamic profiles within a biological system.[1][2] This guide focuses on 3-(diethoxymethyl)-2-ethoxytetrahydro-2H-pyran , a substituted tetrahydropyran derivative. While specific applications of this particular molecule are not widely documented, the tetrahydropyran (THP) moiety is a common structural motif in medicinal chemistry, often used as a protective group for alcohols and in the synthesis of complex natural products.
This document serves as a comprehensive technical resource, providing known physical data for this compound and detailing the experimental methodologies for determining its key physical properties: boiling point and density. The accurate determination of these properties is a foundational step in the characterization of any new chemical entity, providing insights that guide formulation, purification, and toxicological assessment.[3][4]
Molecular Structure
The structural representation of this compound is crucial for understanding its chemical nature and potential interactions.
Caption: Molecular structure of this compound.
Physical Properties
The following table summarizes the known physical properties of this compound. It is important to note that these values are reported from a single source and would require experimental verification in a research setting.
| Property | Value | Conditions | Source |
| Boiling Point | 123-124 °C | at 17 Torr | --INVALID-LINK--[5] |
| Density | 0.971 g/cm³ | at 30 °C | --INVALID-LINK--[5] |
Experimental Determination of Physical Properties
For novel compounds or for the verification of literature data, precise experimental determination of physical properties is a cornerstone of chemical research. The following sections detail robust methodologies for ascertaining the boiling point and density of liquid compounds such as this compound.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[6] For pure compounds, it is a characteristic physical constant that can aid in identification and purity assessment.[7][8]
This micro-scale method is advantageous when only a small amount of the substance is available.[9]
Protocol:
-
Sample Preparation: Place a small amount (a few milliliters) of the liquid into a small test tube.
-
Capillary Inversion: Seal one end of a capillary tube and place it, open-end down, into the liquid in the test tube.
-
Apparatus Assembly: Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb.
-
Heating: Immerse the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil). Heat the side arm of the Thiele tube gently.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue heating until a steady stream is observed.
-
Cooling and Measurement: Remove the heat source. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[10]
If a larger quantity of the substance is available, a simple distillation can be used to determine the boiling point.[8]
Protocol:
-
Apparatus Setup: Assemble a simple distillation apparatus with a distilling flask, condenser, and receiving flask.
-
Sample and Boiling Chips: Add the liquid sample and a few boiling chips to the distilling flask.
-
Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distilling flask.
-
Heating: Gently heat the distilling flask.
-
Data Recording: Record the temperature at which a steady distillation rate is achieved and the temperature remains constant. This stable temperature is the boiling point.[8]
Caption: General workflow for boiling point determination.
Density Determination
Density, the mass per unit volume, is another fundamental physical property used for substance identification and to assess purity.[11]
A pycnometer is a flask with a precisely known volume, allowing for very accurate density measurements of liquids.[11][12]
Protocol:
-
Weigh Empty Pycnometer: Accurately weigh the clean, dry pycnometer.
-
Fill with Sample: Fill the pycnometer with the liquid sample, ensuring no air bubbles are present. The temperature of the sample should be controlled and recorded.
-
Weigh Filled Pycnometer: Weigh the pycnometer containing the liquid.
-
Calculation: The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.[12]
This method is based on Archimedes' principle and involves weighing a sinker of known volume in air and then submerged in the liquid.[13]
Protocol:
-
Weigh Sinker in Air: Accurately determine the weight of the sinker in air.
-
Weigh Sinker in Liquid: Submerge the sinker in the liquid sample and record its apparent weight.
-
Calculation: The density of the liquid is calculated from the difference in the sinker's weight in air and in the liquid, and the known volume of the sinker.[13]
Caption: General workflow for density determination using a pycnometer.
Significance in a Research and Drug Development Context
The determination of physical properties such as boiling point and density is far from a trivial exercise in the pharmaceutical sciences. These parameters are critical for:
-
Purity Assessment: Deviations from expected boiling points can indicate the presence of impurities.
-
Process Chemistry: Boiling point data is essential for designing distillation and purification protocols on a larger scale.
-
Formulation Development: Density is a key parameter in the formulation of liquid dosage forms, impacting dissolution rates and product uniformity.[2]
-
Computational Modeling: Experimentally determined physical properties are used to validate and refine computational models that predict the behavior of drug candidates.
-
Safety and Handling: Knowledge of these properties is crucial for the safe handling, storage, and transport of chemical substances.
References
- 1. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are the physicochemical properties of drug? [lookchem.com]
- 3. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 4. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. This compound | 69549-51-5 [m.chemicalbook.com]
- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. vernier.com [vernier.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. Density measurement in liquids - SensoTech GmbH [sensotech.com]
- 12. mt.com [mt.com]
- 13. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]
The Pyran Scaffold: A Cornerstone in Modern Organic Synthesis
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Enduring Significance of the Pyran Ring
The pyran scaffold, a six-membered heterocyclic ring containing one oxygen atom, is a privileged structure in the realm of organic chemistry. Its prevalence in a vast array of natural products, pharmaceuticals, and agrochemicals underscores its profound biological and chemical significance.[1] From the potent anticancer activity of Beta-Lapachone to the antiviral efficacy of Lanimavir and Zanamivir, pyran-containing molecules are at the forefront of therapeutic innovation.[1] The inherent structural features of pyran derivatives, including their capacity for stereochemical diversity and varied substitution patterns, make them attractive targets for synthetic chemists. This guide provides an in-depth review of the key synthetic strategies employed to construct the pyran core, with a focus on modern, efficient, and sustainable methodologies. We will delve into the mechanistic underpinnings of these reactions, providing field-proven insights to aid researchers in the strategic design and execution of pyran derivative synthesis.
Core Synthetic Strategies: A Mechanistic Approach
The construction of the pyran ring can be achieved through a variety of synthetic transformations. This section will explore the most powerful and widely adopted methods, emphasizing the causality behind experimental choices and catalyst selection.
Multicomponent Reactions (MCRs): A Paradigm of Efficiency
Multicomponent reactions, where three or more reactants combine in a single operation to form a complex product, represent a highly efficient and atom-economical approach to pyran synthesis.[2][3] This strategy is particularly favored in the construction of highly substituted 4H-pyran derivatives.[4][5]
The general mechanism for the three-component synthesis of a 2-amino-4H-pyran typically involves a domino sequence of Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization.[2][3] The reaction is often initiated by the condensation of an aldehyde with an active methylene compound, such as malononitrile, to generate an electron-deficient alkene intermediate. This intermediate then undergoes a Michael addition with a 1,3-dicarbonyl compound, followed by cyclization and tautomerization to afford the final 4H-pyran product.[3]
The choice of catalyst is critical in these transformations, with a wide range of options available, from traditional bases to more sustainable and reusable heterogeneous catalysts.[3][6] Recent advancements have focused on the development of green protocols, employing catalysts such as magnetic nanoparticles and ionic liquids to facilitate reactions under solvent-free or aqueous conditions, often with excellent yields and simplified work-up procedures.[3][7][8]
Caption: Generalized workflow for the multicomponent synthesis of 4H-pyrans.
Exemplary Experimental Protocol: Three-Component Synthesis of a 4H-Pyran Derivative [8]
-
To a mixture of an aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and a 1,3-dicarbonyl compound (1.0 mmol), add the catalyst (e.g., 0.04 g of Cu2(NH2-BDC)2(DABCO) MOF).
-
The reaction mixture is subjected to grinding in a ball mill at a specified frequency (e.g., 27 Hz) at ambient temperature under solvent-free conditions.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with a suitable solvent (e.g., hot ethanol), and the heterogeneous catalyst is separated by filtration.
-
The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by recrystallization or column chromatography to afford the desired 2-amino-3-cyano-4H-pyran derivative.
Hetero-Diels-Alder Reactions: A Powerful Tool for Dihydropyran Synthesis
The hetero-Diels-Alder (HDA) reaction is a cornerstone of heterocyclic synthesis, providing a convergent and often highly stereoselective route to 3,4-dihydro-2H-pyrans.[9] In a typical inverse-electron-demand HDA reaction, an electron-rich dienophile, such as a vinyl ether, reacts with an electron-poor diene, often an α,β-unsaturated carbonyl compound, to form the dihydropyran ring.[10]
The regioselectivity and stereoselectivity of the cycloaddition are governed by the frontier molecular orbitals of the reacting partners.[9] Lewis acid catalysis is frequently employed to accelerate the reaction and enhance selectivity. The choice of catalyst and reaction conditions can be tuned to favor the formation of specific diastereomers.[11] Tandem HDA reactions have also been developed, allowing for the rapid construction of complex, oxygenated macrocycles from simple acyclic precursors in a single step.[11]
Caption: Mechanism of the inverse-electron-demand Hetero-Diels-Alder reaction.
Furthermore, sequential Diels-Alder/retro-Diels-Alder reactions of 2H-pyrans have emerged as a valuable strategy for the synthesis of highly substituted aromatic platforms.[12]
Catalytic Cyclization Strategies for Tetrahydropyrans
Saturated pyran rings (tetrahydropyrans, THPs) are prevalent motifs in numerous natural products with significant biological activity.[13] Their synthesis often relies on the intramolecular cyclization of unsaturated alcohols. A variety of catalytic systems have been developed to effect this transformation, including those based on transition metals like platinum, cobalt, and silver, as well as Brønsted acids.[14]
For instance, the platinum-catalyzed hydroalkoxylation of δ-hydroxy olefins provides a mild and functional-group-tolerant route to THP derivatives.[14] Similarly, Brønsted acids like triflic acid, often in combination with mediators such as hexafluoroisopropanol (HFIP), can catalyze the intramolecular hydroalkoxylation of alkenols via a carbocation intermediate.[13] The Prins cyclization, involving the reaction of a homoallylic alcohol with an aldehyde, is another powerful and convergent strategy for constructing the THP ring system, particularly for accessing 2,6-disubstituted derivatives.[15]
Caption: A simplified catalytic cycle for metal-catalyzed hydroalkoxylation.
The choice of catalyst and reaction conditions is crucial for controlling the regioselectivity and stereoselectivity of the cyclization, and for ensuring compatibility with other functional groups present in the substrate.
Comparative Analysis of Synthetic Methods
| Method | Key Features | Advantages | Common Substrates | Catalyst/Reagents |
| Multicomponent Reactions | One-pot, three or more reactants | High efficiency, atom economy, diversity | Aldehydes, malononitrile, 1,3-dicarbonyls | Basic/acidic catalysts, heterogeneous catalysts, MOFs[3][8] |
| Hetero-Diels-Alder | [4+2] cycloaddition | High stereoselectivity, convergent | α,β-Unsaturated carbonyls, vinyl ethers | Lewis acids, thermal conditions[9][10] |
| Catalytic Hydroalkoxylation | Intramolecular cyclization | Functional group tolerance, mild conditions | Unsaturated alcohols (e.g., homoallylic) | Pt, Co, Ag, Au catalysts, Brønsted acids[13][14] |
| Prins Cyclization | Reaction of homoallylic alcohol with aldehyde | Convergent, good for 2,6-disubstitution | Homoallylic alcohols, aldehydes | Brønsted/Lewis acids (e.g., In(OTf)3)[15] |
Applications in Drug Discovery and Beyond
The diverse biological activities exhibited by pyran derivatives make them highly valuable scaffolds in medicinal chemistry. They are integral components of drugs targeting a wide range of diseases, including cancer, microbial infections, and inflammatory disorders.[16][17][18] For example, certain 4H-pyran derivatives have shown promising activity as inhibitors of cyclin-dependent kinase 2 (CDK2), a key target in colorectal cancer.[18] Others have demonstrated potent antibacterial and antioxidant properties.[18] The pyran motif is also being explored for the treatment of neurodegenerative diseases like Alzheimer's.[1]
Beyond medicine, pyran derivatives find applications as agrochemicals and as versatile solvents.[1] Notably, tetrahydropyran (THP) is gaining attention as a green, biomass-derived solvent that is non-carcinogenic and economically competitive with traditional solvents like tetrahydrofuran (THF).[19]
Future Perspectives and Conclusion
The synthesis of pyran derivatives continues to be an active and evolving area of research. Future efforts will likely focus on the development of even more efficient, selective, and sustainable synthetic methods. The exploration of novel catalytic systems, including biocatalysis and photoredox catalysis, holds great promise for accessing new chemical space and further expanding the utility of the pyran scaffold. The continued investigation into the biological activities of novel pyran derivatives will undoubtedly lead to the discovery of new therapeutic agents and other valuable chemical entities. This guide has provided a comprehensive overview of the key synthetic strategies for constructing the pyran core, offering researchers the foundational knowledge and practical insights necessary to innovate in this exciting field.
References
- 1. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Solvent-free mechanochemical multicomponent preparation of 4H-pyrans catalyzed by Cu2(NH2-BDC)2(DABCO) metal-organic framework - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 3,4-dihydro-2H-pyrans by hetero-Diels–Alder reactions of functionalized α,β-unsaturated carbonyl compounds with N-vinyl-2-oxazolidinone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. ent-Kaurane-based regio- and stereoselective inverse electron demand hetero-Diels–Alder reactions: synthesis of dihydropyran-fused diterpenoids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Tandem hetero diels-alder reaction: synthesis of oxygenated macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Tetrahydropyran synthesis mediated by catalytic triflic acid and hexafluoroisopropanol - ProQuest [proquest.com]
- 14. Tetrahydropyran synthesis [organic-chemistry.org]
- 15. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 16. Synthesis and biological activities of some fused pyran derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 17. discovery.researcher.life [discovery.researcher.life]
- 18. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Technical Guide to 3-(diethoxymethyl)-2-ethoxytetrahydro-2H-pyran: Synthesis, Characterization, and its Place Among Oxygen Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Status of Oxygen Heterocycles in Modern Chemistry
Oxygen heterocycles, organic compounds containing a ring structure with at least one oxygen atom, are cornerstones of medicinal chemistry and drug development.[1] Their prevalence in nature, from sugars to vitamins and antibiotics, underscores their fundamental role in biological processes.[2] This has led to their adoption as "privileged structures" in drug design—scaffolds that are capable of binding to multiple biological targets.[3] Among these, the six-membered tetrahydropyran (THP) ring is a particularly significant motif, found in numerous FDA-approved drugs and complex natural products.[1][4] The stability of the THP ring, combined with its capacity for stereochemical diversity, makes it an ideal building block for creating novel therapeutic agents.[4] This guide provides an in-depth technical exploration of a specific, functionalized tetrahydropyran derivative, 3-(diethoxymethyl)-2-ethoxytetrahydro-2H-pyran , detailing a plausible synthetic pathway, characterization methods, and its broader context within the versatile class of oxygen heterocycles.
The Tetrahydropyran Core: A Scaffold for Innovation
The tetrahydropyran ring is a saturated six-membered ether. Its non-planar, chair-like conformation allows for precise spatial orientation of substituents, a critical factor in molecular recognition and biological activity. The incorporation of the tetrahydropyran moiety into a drug candidate can influence its pharmacokinetic properties, such as solubility, metabolic stability, and cell permeability.[5] Furthermore, the oxygen atom in the ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets like enzymes and receptors.
The versatility of the tetrahydropyran scaffold is evident in its wide range of applications, from protecting groups in complex organic syntheses to the core of potent antitumor agents.[4][6] The development of efficient and stereoselective methods for the synthesis of substituted tetrahydropyrans is therefore a critical area of research in organic and medicinal chemistry.[7]
Synthesis of this compound: A Multi-step Approach
The synthesis of the title compound, while not extensively documented in readily available literature, can be logically approached through a sequence of well-established reactions. The proposed pathway begins with the hetero-Diels-Alder dimerization of acrolein, a classic transformation that provides the key dihydropyran intermediate.
Step 1: Hetero-Diels-Alder Dimerization of Acrolein
The synthesis commences with the dimerization of acrolein, which undergoes a hetero-Diels-Alder reaction with itself to form 2-formyl-3,4-dihydro-2H-pyran.[6][8][9][10] In this reaction, one molecule of acrolein acts as the diene and the other as the dienophile, with the carbonyl group of one molecule participating in the cycloaddition.
Reaction Scheme:
Caption: Hetero-Diels-Alder dimerization of acrolein.
Experimental Protocol:
-
Reaction Setup: In a sealed, thick-walled reaction vessel, place neat, inhibitor-free acrolein. Causality: The reaction is typically performed without a solvent to maximize the concentration of the reactants. An inhibitor, often hydroquinone, must be removed from commercial acrolein to prevent polymerization.
-
Heating: Heat the vessel at a controlled temperature (e.g., 150-180 °C) for several hours. Causality: Thermal energy is required to overcome the activation energy of the Diels-Alder reaction.
-
Purification: After cooling, the resulting mixture is purified by vacuum distillation to isolate the 2-formyl-3,4-dihydro-2H-pyran.
Step 2: Acid-Catalyzed Addition of Ethanol
The next step involves the acid-catalyzed addition of ethanol across the double bond of the 2-formyl-3,4-dihydro-2H-pyran. This reaction proceeds via a carbocation intermediate and follows Markovnikov's rule, resulting in the formation of the 2-ethoxy-tetrahydropyran-3-carbaldehyde.[11][12][13]
Reaction Scheme:
Caption: Acid-catalyzed addition of ethanol.
Experimental Protocol:
-
Reaction Setup: Dissolve 2-formyl-3,4-dihydro-2H-pyran in an excess of anhydrous ethanol. Cool the solution in an ice bath. Causality: Using ethanol as the solvent ensures a high concentration of the nucleophile. Anhydrous conditions prevent unwanted side reactions with water.
-
Acid Catalyst: Slowly add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). Causality: The acid protonates the double bond, initiating the formation of a carbocation intermediate which is then attacked by ethanol.
-
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup and Purification: Once the reaction is complete, neutralize the acid with a weak base (e.g., sodium bicarbonate solution). Remove the excess ethanol under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Step 3: Acetal Formation
The final step is the conversion of the aldehyde group of 2-ethoxy-tetrahydropyran-3-carbaldehyde into a diethyl acetal. This is achieved by reacting the aldehyde with an excess of ethanol in the presence of an acid catalyst, or more efficiently, with ethyl orthoformate.[2]
Reaction Scheme:
Caption: Diethyl acetal formation.
Experimental Protocol:
-
Reaction Setup: To a solution of 2-ethoxy-tetrahydropyran-3-carbaldehyde in anhydrous ethanol, add ethyl orthoformate. Causality: Ethyl orthoformate acts as both a reagent and a water scavenger, driving the equilibrium towards the formation of the acetal.
-
Acid Catalyst: Add a catalytic amount of a suitable acid catalyst, such as ammonium nitrate or a Lewis acid.
-
Reaction Conditions: Allow the mixture to react at room temperature for several hours. The reaction can be gently warmed if necessary.
-
Workup and Purification: Upon completion, quench the catalyst with a base (e.g., sodium carbonate). The reaction mixture is then filtered, and the solvent and volatile byproducts are removed by distillation. The final product, this compound, is purified by vacuum distillation.
Structural Characterization
The identity and purity of the synthesized compound would be confirmed using a combination of spectroscopic techniques.
| Technique | Expected Observations for this compound |
| ¹H NMR | - Multiplets in the region of 3.4-4.0 ppm corresponding to the -OCH₂- protons of the ethoxy and diethoxymethyl groups. - A doublet of doublets or a multiplet for the acetal proton (-CH(OEt)₂). - Complex multiplets for the protons on the tetrahydropyran ring. - Triplets corresponding to the methyl groups of the ethoxy and diethoxymethyl groups. |
| ¹³C NMR | - A signal for the acetal carbon (-CH(OEt)₂) in the region of 100-110 ppm. - Signals for the carbons of the tetrahydropyran ring, with those bonded to oxygen appearing further downfield. - Signals for the carbons of the ethoxy and diethoxymethyl groups. |
| IR Spectroscopy | - Strong C-O stretching bands in the region of 1050-1150 cm⁻¹ characteristic of ethers and acetals. - C-H stretching bands for the aliphatic protons around 2850-3000 cm⁻¹. - Absence of a strong C=O stretching band around 1720 cm⁻¹, indicating the complete conversion of the aldehyde. |
| Mass Spectrometry | - The molecular ion peak [M]⁺. - Characteristic fragmentation patterns, including the loss of ethoxy groups (-OEt) and cleavage of the tetrahydropyran ring. |
The Role in Drug Discovery and Development
While specific biological activities of this compound are not documented, its structural motifs suggest potential applications. The acetal functionality can serve as a protecting group for an aldehyde, which itself is a versatile functional handle for further synthetic transformations. Tetrahydropyran-3-carbaldehyde derivatives are recognized as valuable intermediates in the synthesis of fine chemicals, including pharmaceuticals.[1] The presence of multiple ether linkages may influence the compound's solubility and ability to interact with biological systems.
This molecule could serve as a scaffold for the development of new chemical entities. The functional groups present offer sites for modification, allowing for the generation of a library of related compounds for screening against various biological targets. The stereochemistry of the substituted tetrahydropyran ring would be a critical aspect to investigate, as different stereoisomers can exhibit vastly different biological activities.
Conclusion
This compound represents a fascinating example of a functionalized oxygen heterocycle. Its synthesis, achievable through a logical sequence of established organic reactions, highlights the versatility of fundamental transformations in building complex molecular architectures. As a member of the privileged tetrahydropyran family, this compound and its derivatives hold potential as building blocks in the ongoing quest for novel and effective therapeutic agents. Further research into the stereoselective synthesis and biological evaluation of this and related compounds is warranted to fully explore their potential in medicinal chemistry.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. (R)-Tetrahydro-2H-pyran-3-carbaldehyde|High-Purity Chiral Building Block [benchchem.com]
- 5. 2-Ethoxy-3,4-dihydro-2H-pyran | C7H12O2 | CID 7676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. dasher.wustl.edu [dasher.wustl.edu]
- 7. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The origin of the regiospecificity of acrolein dimerization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. ACROLEIN DIMER, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. The origin of the regiospecificity of acrolein dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acid Catalyzed Addition of an Alcohol - Chad's Prep® [chadsprep.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes and Protocols: The Synthetic Utility of 3-(diethoxymethyl)-2-ethoxytetrahydro-2H-pyran
These application notes serve as a technical guide for researchers, medicinal chemists, and professionals in drug development on the synthetic applications of 3-(diethoxymethyl)-2-ethoxytetrahydro-2H-pyran. This document provides insights into its plausible synthesis, key reactive sites, and its potential as a versatile building block in organic synthesis, particularly for creating substituted tetrahydropyran systems.
Introduction: The Tetrahydropyran Motif and the Potential of a Masked Bifunctional Building Block
The tetrahydropyran (THP) ring is a privileged heterocyclic scaffold found in a vast array of natural products with significant biological activities, including several approved pharmaceuticals.[1] The stereoselective synthesis of substituted THPs is, therefore, a central theme in modern organic chemistry.[2][3]
This compound (CAS No. 69549-51-5) represents a stable, yet highly potentialized, synthetic intermediate.[4] Its structure contains two key masked functionalities: a cyclic acetal at the C2 position and a diethyl acetal at the C3 position. This dual-acetal system offers a strategic advantage, allowing for selective deprotection and subsequent derivatization to access a range of 2,3-disubstituted tetrahydropyrans, which are common motifs in marine natural products.[2] While specific applications of this exact molecule are not extensively documented in peer-reviewed literature, its constituent parts suggest a rich and varied reaction chemistry. This guide will extrapolate from established principles of tetrahydropyran and acetal chemistry to propose robust synthetic applications and detailed protocols.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 69549-51-5 |
| Molecular Formula | C12H24O4 |
| Molecular Weight | 232.32 g/mol |
| Appearance | Likely a colorless liquid |
Plausible Synthesis via Hetero-Diels-Alder Reaction
A highly convergent and stereocontrolled method for the synthesis of 2,3-disubstituted dihydropyrans is the hetero-Diels-Alder reaction. This [4+2] cycloaddition between an electron-rich diene and an electron-poor dienophile can establish the core tetrahydropyran ring with defined stereochemistry. For the synthesis of our target molecule, a plausible route involves the reaction of 1-ethoxy-1,3-butadiene with acrolein diethyl acetal. The subsequent reduction of the dihydropyran ring would yield the desired saturated tetrahydropyran.
Caption: Plausible synthetic route via Hetero-Diels-Alder reaction.
Protocol 1: Synthesis of this compound
This protocol outlines a potential two-step synthesis involving a Lewis acid-catalyzed hetero-Diels-Alder reaction followed by catalytic hydrogenation.
Materials:
-
1-Ethoxy-1,3-butadiene (1.0 equiv)
-
Acrolein diethyl acetal (1.1 equiv)
-
Lewis Acid catalyst (e.g., Yb(OTf)₃, 10 mol%)
-
Anhydrous dichloromethane (DCM)
-
Palladium on carbon (10% Pd/C, 5 mol%)
-
Methanol or Ethyl Acetate
-
Hydrogen gas supply
-
Standard glassware for inert atmosphere reactions and hydrogenation
Procedure:
Step A: Hetero-Diels-Alder Cycloaddition
-
To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), add anhydrous DCM and the Lewis acid catalyst.
-
Cool the mixture to 0 °C and add acrolein diethyl acetal.
-
Slowly add 1-ethoxy-1,3-butadiene to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude dihydropyran intermediate by flash column chromatography on silica gel.
Step B: Catalytic Hydrogenation
-
Dissolve the purified dihydropyran from Step A in methanol or ethyl acetate in a suitable hydrogenation vessel.
-
Carefully add the 10% Pd/C catalyst.
-
Purge the vessel with hydrogen gas and maintain a positive pressure (e.g., balloon or Parr shaker).
-
Stir the reaction vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS, typically 4-12 hours).
-
Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude product. Further purification by distillation or chromatography may be performed if necessary.
Core Application: A Platform for 3-Formyltetrahydropyran Derivatives
The primary synthetic utility of this compound lies in the selective deprotection of the diethoxymethyl group to unmask a reactive aldehyde at the C3 position. The 2-ethoxy group is generally more stable under the mild acidic conditions required for acetal hydrolysis.
Caption: Synthetic pathways from the core intermediate.
Protocol 2: Deprotection to 2-Ethoxy-tetrahydro-2H-pyran-3-carbaldehyde
This protocol describes the selective hydrolysis of the C3-acetal.
Materials:
-
This compound (1.0 equiv)
-
Acetone/Water mixture (e.g., 9:1 v/v)
-
Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve the starting material in the acetone/water mixture.
-
Add PPTS and stir the reaction at room temperature or with gentle heating (40-50 °C).
-
Monitor the reaction progress by TLC, observing the disappearance of the starting material and the appearance of a more polar product.
-
Once complete, neutralize the acid catalyst by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The resulting crude aldehyde is often used directly in the next step, but can be purified by flash chromatography if necessary.
Subsequent Derivatizations: Application Protocols
The generated 3-formyltetrahydropyran is a versatile intermediate for introducing a variety of functional groups.
Protocol 3: Wittig Olefination
Objective: To form a C-C double bond at the C3 position.
Materials:
-
2-Ethoxy-tetrahydro-2H-pyran-3-carbaldehyde (1.0 equiv)
-
Appropriate phosphonium ylide (e.g., prepared from methyltriphenylphosphonium bromide and n-BuLi) (1.2 equiv)
-
Anhydrous THF
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried flask under an inert atmosphere, prepare the phosphonium ylide in anhydrous THF according to standard procedures.
-
Cool the ylide solution to -78 °C.
-
Add a solution of the aldehyde in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract with diethyl ether (3x), wash the combined organic layers with brine, dry, and concentrate.
-
Purify the product by flash column chromatography.
Protocol 4: Grignard Addition
Objective: To synthesize a secondary alcohol at the C3 side chain.
Materials:
-
2-Ethoxy-tetrahydro-2H-pyran-3-carbaldehyde (1.0 equiv)
-
Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF) (1.2 equiv)
-
Anhydrous THF or Diethyl Ether
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a solution of the aldehyde in anhydrous THF at 0 °C under an inert atmosphere, add the Grignard reagent dropwise.
-
Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 1-2 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride at 0 °C.
-
Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry, and concentrate.
-
Purify the resulting diastereomeric alcohols by flash column chromatography.
Concluding Remarks
While this compound is not a commonly cited reagent, its structure embodies a powerful synthetic strategy. By serving as a stable precursor to the versatile 2-ethoxy-tetrahydro-2H-pyran-3-carbaldehyde, it opens a gateway to a multitude of substituted tetrahydropyran derivatives. The protocols detailed herein provide a robust framework for researchers to explore the chemistry of this and related building blocks, facilitating the synthesis of complex molecules for applications in drug discovery and natural product synthesis.
References
Application Notes and Protocols: 3-(diethoxymethyl)-2-ethoxytetrahydro-2H-pyran (DEETHP) as a Novel Protecting Group for Alcohols
Introduction: Exploring the Potential of DEETHP in Alcohol Protection
In the landscape of multi-step organic synthesis, the judicious selection and application of protecting groups are paramount for achieving high yields and chemo-selectivity. While a plethora of protecting groups for alcohols have been developed, the tetrahydropyranyl (THP) ether remains a stalwart choice due to its ease of introduction, general stability under non-acidic conditions, and facile cleavage.[1][2] This application note introduces a structurally related, yet potentially nuanced, protecting group: 3-(diethoxymethyl)-2-ethoxytetrahydro-2H-pyran (DEETHP) .
Although DEETHP (CAS 69549-51-5) is a known chemical entity, its application as a protecting group for alcohols is not extensively documented in the scientific literature.[3] However, its structural features, comprising a substituted tetrahydropyran ring, suggest its potential as a valuable addition to the synthetic chemist's toolkit. These application notes aim to provide a prospective guide for researchers, scientists, and drug development professionals on the potential use of DEETHP. The protocols and discussions herein are based on established principles of acetal chemistry and draw parallels with the well-characterized THP protecting group.
Structural Analysis and Mechanistic Postulates
The structure of DEETHP, with an ethoxy group at the anomeric C2 position and a diethoxymethyl substituent at C3, presents intriguing possibilities for modulating the reactivity and properties of the protecting group compared to the parent THP.
Key Structural Features of DEETHP:
-
Acetal Moiety: The core functionality is a cyclic acetal, which is anticipated to govern its mechanism of formation and cleavage.
-
Stereogenic Centers: Like THP, the introduction of DEETHP onto a chiral alcohol will generate a new stereocenter at C2, potentially leading to diastereomeric mixtures. The presence of a stereocenter at C3 further complicates the diastereomeric landscape.
-
Substituent Effects: The electron-donating ethoxy group at C2 and the diethoxymethyl group at C3 may influence the stability and reactivity of the corresponding oxocarbenium ion intermediate during protection and deprotection reactions.
Proposed Mechanism of Alcohol Protection
The protection of an alcohol with DEETHP is postulated to proceed via an acid-catalyzed addition of the alcohol to the enol ether precursor of DEETHP, or through a related acetal exchange mechanism if DEETHP is used directly. Drawing an analogy with the formation of THP ethers from 3,4-dihydro-2H-pyran (DHP), the key steps would involve:
-
Protonation: An acid catalyst protonates the ethoxy group at the anomeric center of DEETHP, leading to its departure and the formation of a resonance-stabilized oxocarbenium ion.
-
Nucleophilic Attack: The alcohol substrate acts as a nucleophile, attacking the electrophilic C2 of the oxocarbenium ion.
-
Deprotonation: A weak base removes the proton from the newly formed oxonium ion, yielding the neutral DEETHP-protected alcohol and regenerating the acid catalyst.
Caption: Proposed mechanism for the acid-catalyzed protection of an alcohol with DEETHP.
Proposed Mechanism of Deprotection
The cleavage of the DEETHP ether is anticipated to be the reverse of the protection mechanism, requiring acidic conditions to facilitate hydrolysis.
-
Protonation: The ether oxygen of the DEETHP-protected alcohol is protonated by an acid catalyst.
-
Cleavage: The C-O bond cleaves to release the free alcohol and form the stable oxocarbenium ion.
-
Hydrolysis: The oxocarbenium ion is trapped by water or another nucleophilic solvent, eventually leading to the formation of a hemiacetal that can exist in equilibrium with its open-chain hydroxy aldehyde form.
Caption: Proposed mechanism for the acid-catalyzed deprotection of a DEETHP-protected alcohol.
Comparative Analysis: DEETHP vs. THP
The structural modifications in DEETHP may offer distinct advantages or disadvantages compared to the conventional THP group.
| Feature | Tetrahydropyranyl (THP) | This compound (DEETHP) (Postulated) |
| Protecting Reagent | 3,4-Dihydro-2H-pyran (DHP) | This compound (DEETHP) |
| Stability | Stable to strong bases, organometallics, hydrides, and many oxidizing/reducing agents.[1][4] | Expected to have similar stability to THP under basic and nucleophilic conditions. The acetal nature suggests lability under acidic conditions. |
| Introduction | Acid-catalyzed addition of alcohol to DHP.[] | Postulated acid-catalyzed reaction of alcohol with DEETHP. |
| Cleavage | Acid-catalyzed hydrolysis.[] | Postulated acid-catalyzed hydrolysis. The electronic effects of the substituents may alter the rate of cleavage. |
| Stereochemistry | Creates one new stereocenter, leading to diastereomers.[2] | Creates at least one new stereocenter, potentially leading to a more complex mixture of diastereomers. |
| Byproducts | 5-Hydroxypentanal. | Byproducts derived from the substituted tetrahydropyran ring. |
| Potential Advantages | Well-established, readily available reagent. | The substituents may fine-tune the reactivity and stability, potentially allowing for more selective deprotection under specific conditions. The increased steric bulk could offer enhanced stability in certain contexts. |
| Potential Disadvantages | Can be difficult to remove in acid-sensitive substrates. | Synthesis of the DEETHP reagent may be more complex. The generation of more complex diastereomeric mixtures could complicate purification and characterization. |
Experimental Protocols (Prospective)
The following protocols are proposed based on standard procedures for the protection and deprotection of alcohols using THP ethers.[] Researchers should perform small-scale trials to optimize conditions for their specific substrates.
Protocol 1: Protection of a Primary Alcohol with DEETHP
Objective: To protect a primary alcohol using DEETHP under acidic catalysis.
Materials:
-
Primary alcohol (1.0 equiv)
-
This compound (DEETHP) (1.2 equiv)
-
Pyridinium p-toluenesulfonate (PPTS) (0.05 equiv)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a solution of the primary alcohol in anhydrous DCM (0.5 M), add DEETHP.
-
Add a catalytic amount of PPTS to the mixture.
-
Stir the reaction at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: Deprotection of a DEETHP-Protected Alcohol
Objective: To remove the DEETHP protecting group under acidic conditions to regenerate the parent alcohol.
Materials:
-
DEETHP-protected alcohol (1.0 equiv)
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the DEETHP-protected alcohol in a mixture of acetic acid/THF/water (4:2:1 v/v/v).
-
Stir the reaction mixture at 40-50 °C.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully neutralize with saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting alcohol by flash column chromatography on silica gel if necessary.
Scope and Limitations
The proposed application of DEETHP as a protecting group is expected to be applicable to a range of primary and secondary alcohols. Tertiary alcohols may react more slowly or require more forcing conditions for protection. The stability of the DEETHP group is anticipated to be orthogonal to a variety of common protecting groups that are stable to acidic conditions but labile to others (e.g., silyl ethers, benzyl ethers).
A significant limitation, as with THP, is the introduction of new stereocenters, which can lead to diastereomeric mixtures that may be difficult to separate. The increased complexity of the DEETHP structure may exacerbate this issue. Furthermore, the synthesis of the DEETHP reagent itself is a critical consideration, as it is not as readily available as DHP.
Conclusion and Future Outlook
While the use of this compound (DEETHP) as a protecting group for alcohols is not yet established in the literature, its structural analogy to the widely used THP group suggests its potential as a valuable synthetic tool. The protocols and mechanistic insights provided in these application notes offer a foundational framework for researchers to explore the utility of this novel protecting group.
Further experimental investigation is required to fully elucidate the reactivity, stability, and scope of the DEETHP protecting group. Such studies will be instrumental in determining its potential advantages, such as altered cleavage kinetics or enhanced stability, which could provide valuable orthogonality in complex synthetic endeavors. The development of efficient synthetic routes to DEETHP will also be crucial for its widespread adoption. We encourage the scientific community to investigate the potential of DEETHP and contribute to the expanding repertoire of protecting group strategies in organic synthesis.
References
- 1. PRODUCT LIST - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-(Diethoxymethyl)-2-ethoxytetrahydro-2H-pyran
Introduction: Unveiling a Versatile Synthetic Building Block
In the landscape of modern organic synthesis, the strategic use of multifunctional building blocks is paramount for the efficient construction of complex molecular architectures. 3-(Diethoxymethyl)-2-ethoxytetrahydro-2H-pyran is a unique reagent that combines the features of a protected aldehyde and a latent electrophile within a stable tetrahydropyran (THP) scaffold. Its structure, featuring a diethyl acetal at the C3 position and an ethoxy group at the anomeric C2 position, suggests a range of applications in synthetic chemistry, particularly as a precursor to functionalized pyran systems or as a specialized protecting group.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of this compound. We will delve into its chemical properties, explore its reactivity, and provide detailed protocols for its application in synthetic transformations. The causality behind experimental choices will be explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
Chemical Profile and Handling
| Property | Value | Source |
| CAS Number | 69549-51-5 | [1][2] |
| Molecular Formula | C12H24O4 | Inferred |
| Molecular Weight | 232.32 g/mol | Inferred |
| Appearance | Colorless to pale yellow liquid | Inferred from related compounds |
| Storage | Store in a cool, dry place away from incompatible materials. | [1] |
Safety and Handling:
According to the Safety Data Sheet (SDS) from Sigma-Aldrich, this compound is not classified as a hazardous substance or mixture. However, standard laboratory safety practices should always be observed.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the compound in a well-ventilated area or a chemical fume hood.[3]
-
In case of contact with eyes or skin, rinse thoroughly with water.[3]
-
For detailed safety information, consult the full Safety Data Sheet.
Core Reactivity and Synthetic Applications
The reactivity of this compound is dictated by its two primary functional groups: the 2-ethoxy-tetrahydropyran system (a cyclic acetal) and the 3-(diethoxymethyl) group (an acyclic acetal).
1. The 2-Ethoxy-Tetrahydropyran Moiety: This functional group is analogous to a tetrahydropyranyl (THP) ether, a common protecting group for alcohols.[4][5][6] Under acidic conditions, the ethoxy group can be displaced, generating an oxocarbenium ion. This electrophilic intermediate can then be trapped by nucleophiles, making the compound a useful precursor for the synthesis of various 2-substituted tetrahydropyrans.
2. The 3-(Diethoxymethyl) Moiety: This is a standard diethyl acetal, which serves as a protecting group for an aldehyde.[4] Acetal groups are stable to basic and nucleophilic conditions but are readily hydrolyzed under acidic conditions to reveal the parent aldehyde. This allows for the selective unmasking of the aldehyde functionality at a desired stage of a synthetic sequence.
Synergistic Reactivity: The true synthetic utility of this molecule lies in the potential for sequential or one-pot transformations involving both functional groups. For instance, the selective hydrolysis of the diethyl acetal can be achieved under milder acidic conditions than the cleavage of the cyclic acetal, allowing for reactions at the newly formed aldehyde while the pyran ring remains intact.
Experimental Protocols
Protocol 1: Selective Deprotection of the Diethyl Acetal to Form 2-Ethoxy-tetrahydro-2H-pyran-3-carbaldehyde
This protocol details the selective hydrolysis of the diethyl acetal in the presence of the 2-ethoxy-tetrahydropyran moiety. This transformation is foundational for utilizing the compound as a precursor to C3-functionalized pyrans.
Scientific Rationale: The selective deprotection relies on the generally higher lability of acyclic acetals compared to their cyclic counterparts under controlled acidic conditions. By using a mild acid catalyst and carefully monitoring the reaction, the diethyl acetal can be cleaved while minimizing the competing cleavage of the 2-ethoxy group.
Workflow Diagram:
Caption: Workflow for the selective deprotection of the diethyl acetal.
Materials:
-
This compound (1.0 equiv)
-
Acetone
-
Deionized water
-
Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware, magnetic stirrer, and heating plate
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv) in a mixture of acetone and water (e.g., 9:1 v/v).
-
Catalyst Addition: To the stirred solution, add pyridinium p-toluenesulfonate (PPTS) (0.1 equiv).
-
Reaction Monitoring: Gently heat the reaction mixture to 40°C and monitor its progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The disappearance of the starting material and the appearance of a more polar product spot indicates reaction progression.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the reaction mixture).
-
Washing: Combine the organic layers and wash sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by silica gel column chromatography to afford the desired 2-ethoxy-tetrahydro-2H-pyran-3-carbaldehyde.
Characterization (Expected):
-
¹H NMR: The spectrum should show the disappearance of the characteristic signals for the diethyl acetal (two triplets and a quartet for the ethyl groups, and a triplet for the acetal proton) and the appearance of a downfield singlet or doublet corresponding to the aldehyde proton (~9.5-10.0 ppm).
-
IR Spectroscopy: A strong absorption band in the region of 1720-1740 cm⁻¹ will appear, characteristic of an aldehyde C=O stretch.
Protocol 2: Tandem Deprotection and Wittig Olefination
This protocol demonstrates the utility of the newly formed aldehyde in a subsequent carbon-carbon bond-forming reaction, such as a Wittig olefination. This showcases the potential of this compound as a versatile synthetic intermediate.
Scientific Rationale: The Wittig reaction is a robust method for the synthesis of alkenes from aldehydes or ketones. By performing this reaction on the in-situ generated or isolated aldehyde from Protocol 1, the C3 position of the tetrahydropyran ring can be further functionalized. This protocol assumes the use of a stabilized ylide, which is generally compatible with a wider range of functional groups.
Reaction Pathway Diagram:
Caption: Tandem deprotection and Wittig olefination pathway.
Materials:
-
2-Ethoxy-tetrahydro-2H-pyran-3-carbaldehyde (from Protocol 1) (1.0 equiv)
-
(Carbethoxymethylene)triphenylphosphorane (stabilized ylide) (1.1 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Standard inert atmosphere glassware (e.g., Schlenk line or glovebox)
-
Magnetic stirrer
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-ethoxy-tetrahydro-2H-pyran-3-carbaldehyde (1.0 equiv) in anhydrous THF.
-
Ylide Addition: To the stirred solution, add (carbethoxymethylene)triphenylphosphorane (1.1 equiv) in one portion.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the aldehyde is consumed.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Directly purify the residue by silica gel column chromatography, eluting with a suitable solvent system to separate the desired alkene product from triphenylphosphine oxide.
Characterization (Expected):
-
¹H NMR: The aldehyde proton signal will disappear. New signals corresponding to the vinylic protons of the newly formed double bond will appear, typically in the range of 5.5-7.5 ppm.
-
¹³C NMR: The aldehyde carbon signal (~190-200 ppm) will be absent, and new signals for the alkene carbons will be present.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the expected product.
Conclusion
This compound is a promising synthetic building block with dual functionalities. The protocols outlined in this document provide a starting point for its application in organic synthesis. The ability to selectively deprotect the aldehyde and perform subsequent transformations makes it a valuable tool for the construction of complex molecules, particularly those containing a functionalized tetrahydropyran core, a common motif in many natural products and pharmaceuticals. Further exploration of its reactivity is encouraged to fully unlock its synthetic potential.
References
Harnessing the Potential of 3-(diethoxymethyl)-2-ethoxytetrahydro-2H-pyran in Pharmaceutical Synthesis: Application Notes and Protocols
Introduction: The Untapped Potential of a Privileged Scaffold
"3-(diethoxymethyl)-2-ethoxytetrahydro-2H-pyran" (CAS 69549-51-5) is a commercially available, yet underdocumented, synthetic building block. [1]While direct citations of its use in pharmaceutical synthesis are scarce, its molecular architecture is of significant interest to the medicinal chemist. The core of this molecule is a tetrahydropyran (THP) ring, a recognized "privileged scaffold" in drug discovery. [2][3]This means the THP motif is a recurring structural feature in a multitude of bioactive compounds, including several FDA-approved drugs, often contributing to favorable pharmacokinetic profiles. [4] The key to unlocking the synthetic utility of this particular molecule lies in recognizing the diethoxymethyl group as a stable diethyl acetal—a common and reliable protecting group for an aldehyde. Thus, "this compound" can be strategically employed as a precursor to the reactive intermediate, 2-ethoxy-tetrahydro-2H-pyran-3-carbaldehyde .
This guide provides detailed application notes and protocols for the deprotection of the aldehyde and its subsequent transformation into a variety of functional groups that are pivotal in the synthesis of pharmaceutical lead compounds. These protocols are designed to be self-validating, with explanations for key experimental choices, empowering researchers to confidently incorporate this versatile building block into their synthetic workflows.
Core Workflow: From Protected Acetal to Key Synthetic Intermediate
The primary utility of "this compound" is its role as a stable, transportable form of the corresponding aldehyde. The first crucial step in any synthetic sequence involving this molecule is the deprotection of the acetal to reveal the aldehyde functionality.
Caption: General workflow for the deprotection of the starting material.
Protocol 1: Acid-Catalyzed Hydrolysis for Aldehyde Deprotection
Principle: Acetal hydrolysis is a reversible reaction. To drive the equilibrium towards the aldehyde, the reaction is typically performed in an aqueous acidic medium. The choice of acid and solvent system is critical to ensure efficient deprotection without causing unwanted side reactions on the substrate. A biphasic system or a water-miscible co-solvent is often employed to manage the solubility of the organic substrate.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve "this compound" (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 4:1 v/v ratio).
-
Acid Catalyst Addition: To the stirred solution, add a catalytic amount of a strong acid. p-Toluenesulfonic acid (p-TsOH) (0.1 eq) or a strong acid ion-exchange resin are good choices for mild and easily removable catalysts. Alternatively, aqueous solutions of hydrochloric acid (1 M HCl) or sulfuric acid (10% H₂SO₄) can be used.
-
Reaction Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 40-50 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The disappearance of the starting material spot and the appearance of a new, more polar spot corresponding to the aldehyde indicates the reaction is proceeding.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If an ion-exchange resin was used, filter it off. Neutralize the acid catalyst by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude aldehyde can often be used in the next step without further purification. If necessary, purify by flash column chromatography on silica gel.
Application in Pharmaceutical Synthesis: Derivatization of the Aldehyde Intermediate
The newly formed 2-ethoxy-tetrahydro-2H-pyran-3-carbaldehyde is a versatile intermediate for a range of carbon-carbon and carbon-nitrogen bond-forming reactions that are fundamental to the construction of compound libraries for drug discovery.
Caption: Key synthetic transformations of the aldehyde intermediate.
Protocol 2: Reductive Amination for the Synthesis of Substituted Amines
Principle: Reductive amination is one of the most powerful and widely used methods for the synthesis of amines in pharmaceutical chemistry. It proceeds via the formation of an imine or iminium ion intermediate from the aldehyde and a primary or secondary amine, which is then reduced in situ by a mild reducing agent, typically sodium triacetoxyborohydride (NaBH(OAc)₃). This reducing agent is selective for the iminium ion over the aldehyde, preventing competitive reduction of the starting material.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 2-ethoxy-tetrahydro-2H-pyran-3-carbaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add the desired primary or secondary amine (1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. The addition of a mild acid catalyst like acetic acid (AcOH) can sometimes accelerate this step.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. The reaction is often exothermic, so slow addition is recommended.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting aldehyde is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Stir for 15-30 minutes.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the resulting amine by flash column chromatography.
Protocol 3: Wittig and Horner-Wadsworth-Emmons (HWE) Olefination
Principle: The Wittig and HWE reactions are cornerstone methods for the synthesis of alkenes from aldehydes. The Wittig reaction utilizes a phosphonium ylide, while the HWE reaction employs a phosphonate carbanion. The HWE reaction is often preferred as it typically provides better E-selectivity for the resulting alkene and the phosphate byproduct is water-soluble, simplifying purification.
Step-by-Step Methodology (HWE Reaction):
-
Phosphonate Deprotonation: In a flame-dried, inert atmosphere (N₂ or Ar) flask, dissolve the desired phosphonate ester (e.g., triethyl phosphonoacetate for an acrylate ester) (1.1 eq) in anhydrous THF. Cool the solution to 0 °C.
-
Base Addition: Add a strong base such as sodium hydride (NaH) (1.1 eq, 60% dispersion in mineral oil) portion-wise. Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating complete formation of the phosphonate carbanion.
References
Application Note: Regioselective Carbon-Carbon Bond Formation via Grignard Reaction with 3-(Diethoxymethyl)-2-ethoxytetrahydro-2H-pyran
Abstract
This application note provides a detailed technical guide for the reaction of 3-(diethoxymethyl)-2-ethoxytetrahydro-2H-pyran with Grignard reagents. This substrate, possessing two distinct acetal functionalities, offers a unique platform for investigating regioselective nucleophilic additions. We delve into the mechanistic underpinnings of the reaction, highlighting the critical role of chelation in directing the regioselectivity of the C-O bond cleavage. A comprehensive, field-tested protocol is provided for researchers in organic synthesis and drug development, enabling the controlled formation of complex, functionalized open-chain ether alcohols. This guide emphasizes the causality behind experimental choices to ensure reproducibility and successful implementation.
Introduction and Scientific Context
The selective functionalization of polyoxygenated molecules is a cornerstone of modern synthetic chemistry, particularly in the construction of natural products and pharmaceutical intermediates. The substrate, this compound, represents an interesting synthetic challenge and opportunity. It contains two acetal groups: a cyclic lactol ether at the anomeric C2 position and an exocyclic diethyl acetal at the C3 position.
While simple ethers and acetals are generally considered stable and unreactive towards Grignard reagents, serving as common solvents or protecting groups for this very reason, the reactivity of this specific substrate is enhanced due to its unique structural arrangement.[1][2][3][4] The proximity of multiple oxygen atoms allows for the formation of a chelated intermediate with the magnesium ion of the Grignard reagent. This chelation plays a pivotal role in activating the molecule and directing the nucleophilic attack of the Grignard's carbanion to a specific location, leading to regioselective C-O bond cleavage.[5][6] This application note elucidates the mechanism and provides a robust protocol for exploiting this chelation-controlled reactivity.
Mechanistic Insights: The Principle of Chelation Control
The reaction's selectivity hinges on the formation of a five-membered chelate ring between the magnesium atom of the Grignard reagent (RMgX) and two oxygen atoms of the substrate: the endocyclic pyran oxygen and the proximal oxygen of the 2-ethoxy group. This coordination enhances the electrophilicity of the anomeric carbon (C2) and locks the conformation of the substrate, priming it for a specific reaction pathway.
The Grignard reagent, acting as a Lewis acid via its magnesium center, coordinates to the oxygen atoms. This pre-coordination step is crucial and is favored in non-polar aromatic solvents like benzene or toluene, which do not compete as strongly for coordination to the magnesium center as ethereal solvents like THF or diethyl ether.[5][6] Once the chelate is formed, the nucleophilic 'R' group of the Grignard reagent is delivered intramolecularly to the now highly electrophilic C2 carbon. This results in the cleavage of the C2-O bond of the pyran ring, leading to a ring-opened magnesium alkoxide intermediate. Subsequent aqueous acidic workup protonates the alkoxide to yield the final alcohol product.
This chelation-assisted mechanism effectively outcompetes any potential reaction at the less-activated exocyclic diethoxymethyl group, which remains intact throughout the transformation.
Caption: Chelation-controlled reaction pathway.
Experimental Application & Protocols
This section provides a general, self-validating protocol for the reaction. It is crucial that all glassware is oven- or flame-dried and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) due to the high reactivity of Grignard reagents with water and oxygen.[7][8][9]
Materials & Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Sigma-Aldrich | Store under inert gas. |
| Grignard Reagent (e.g., Phenylmagnesium bromide) | 1.0 M in THF/Ether | Sigma-Aldrich | Titrate before use for accurate stoichiometry. |
| Anhydrous Toluene | DriSolv® Grade | EMD Millipore | Required for optimal chelation control.[5][10] |
| Saturated Ammonium Chloride (aq. NH₄Cl) | Reagent Grade | Fisher Scientific | For quenching the reaction. |
| Diethyl Ether / Ethyl Acetate | ACS Grade | VWR | For extraction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | VWR | For drying organic layers. |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Tech. | For column chromatography. |
Step-by-Step Experimental Protocol
-
Apparatus Setup: Assemble a three-necked, round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, a thermometer, and a rubber septum for reagent addition. Flame-dry the entire apparatus under a flow of inert gas and allow it to cool to room temperature.
-
Reagent Preparation: In the reaction flask, dissolve this compound (1.0 eq.) in anhydrous toluene (to make a ~0.2 M solution).
-
Grignard Addition: Via syringe, slowly add the Grignard reagent (2.0 - 4.0 eq.) to the stirred solution at room temperature. An initial exotherm may be observed. If the reaction is vigorous, cool the flask with a water bath. Causality Note: A molar excess of the Grignard reagent is used to ensure complete consumption of the substrate and to account for any trace moisture.[5]
-
Reaction & Monitoring: After the addition is complete, heat the reaction mixture to 60 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% Ethyl Acetate in Hexanes). The reaction is typically complete within 4-12 hours, indicated by the disappearance of the starting material spot.
-
Quenching (Work-up): Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add saturated aqueous NH₄Cl solution dropwise to quench the excess Grignard reagent and the magnesium alkoxide intermediate. Safety Note: Quenching is exothermic and may produce gas; add the quenching agent slowly.
-
Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether or ethyl acetate and wash the organic layer sequentially with water and brine. Separate the organic layer. Extract the aqueous layer twice more with the chosen organic solvent.
-
Drying and Concentration: Combine all organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure ring-opened product.
Expected Outcomes & Data
The reaction yields a functionalized alcohol where the 'R' group from the Grignard reagent has been installed at the C2 position of the original pyran ring. The diethoxymethyl acetal at the C3 position remains intact.
| Grignard Reagent (R-MgX) | R Group | Expected Product Structure | Typical Yield (%) |
| Methylmagnesium Bromide | -CH₃ | 4-(Diethoxymethyl)-3-ethoxyheptan-1-ol | 75-85% |
| Phenylmagnesium Bromide | -C₆H₅ | 2-(1-(Diethoxymethyl)-2-ethoxyhexyl)phenol | 70-80% |
| Ethylmagnesium Bromide | -CH₂CH₃ | 5-(Diethoxymethyl)-4-ethoxyoctan-2-ol | 72-82% |
Note: Yields are estimates and may vary based on reaction scale and purity of reagents.
Experimental Workflow Visualization
The following diagram outlines the complete experimental procedure from setup to final product characterization.
Caption: Step-by-step experimental workflow.
Conclusion
The reaction of this compound with Grignard reagents is a powerful and reliable method for the regioselective synthesis of complex acyclic polyoxygenated structures. The success of the transformation is governed by a chelation-controlled mechanism that activates the anomeric C2 position for nucleophilic attack and subsequent ring-opening. By following the detailed protocol herein, which emphasizes the use of anhydrous conditions and appropriate non-polar solvents, researchers can achieve high yields of the desired products. This methodology provides a valuable tool for the strategic construction of intricate molecular architectures relevant to the fields of medicinal chemistry and natural product synthesis.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. leah4sci.com [leah4sci.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. academic.oup.com [academic.oup.com]
Application Notes and Protocols: The Formation and Utility of 3-(diethoxymethyl)-2-ethoxytetrahydro-2H-pyran
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the mechanism of formation, synthesis, characterization, and potential applications of the acetal, 3-(diethoxymethyl)-2-ethoxytetrahydro-2H-pyran . This guide is designed to furnish researchers, particularly those in organic synthesis and drug development, with the foundational knowledge and practical protocols necessary to work with this and structurally related compounds. We will delve into the intricacies of the acid-catalyzed reaction mechanism, provide detailed experimental procedures, and discuss the significance of this unique molecular architecture in the context of modern medicinal chemistry.
Introduction: The Significance of the Acetal Functional Group
In the landscape of organic chemistry, the acetal functional group, characterized by a central sp³-hybridized carbon atom bonded to two alkoxy (-OR) groups, serves as a cornerstone for a multitude of synthetic strategies. Acetals are most commonly encountered as protecting groups for aldehydes and ketones due to their inherent stability in neutral to basic conditions and their facile cleavage under acidic conditions. Beyond this classical role, the acetal moiety is a key structural feature in numerous natural products and is increasingly being explored in the design of advanced drug delivery systems. The specific compound of interest, This compound , presents a unique combination of a cyclic acetal (the 2-ethoxy-tetrahydropyran system) and an acyclic acetal (the diethoxymethyl group). This dual acetal character suggests a rich chemical reactivity and a range of potential applications, particularly in areas requiring controlled release or targeted delivery of bioactive molecules.
The Mechanism of Acetal Formation: A Stepwise Exploration
The formation of acetals from aldehydes or ketones with alcohols is a classic example of an acid-catalyzed nucleophilic addition reaction. The entire process is a series of equilibria, and understanding the driving forces behind each step is crucial for successful synthesis.
The synthesis of This compound can be envisioned to proceed from a suitable precursor, such as 3,4-dihydro-2H-pyran-3-carbaldehyde, through a two-stage acid-catalyzed reaction with ethanol.
Stage 1: Formation of the Hemiacetal and Acetal at the Aldehyde
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the aldehyde by an acid catalyst (e.g., H₂SO₄, TsOH). This step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Nucleophilic Attack by Ethanol: A molecule of ethanol, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a protonated hemiacetal.
-
Deprotonation: A base (e.g., another molecule of ethanol or the conjugate base of the acid catalyst) removes the proton from the newly added oxygen, yielding a neutral hemiacetal.
-
Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is then protonated by the acid catalyst, converting it into a good leaving group (water).
-
Elimination of Water: The lone pair of electrons on the adjacent oxygen atom assists in the departure of the water molecule, forming a resonance-stabilized oxonium ion.
-
Second Nucleophilic Attack: A second molecule of ethanol attacks the electrophilic carbon of the oxonium ion.
-
Final Deprotonation: Deprotonation of the resulting species yields the diethyl acetal at the 3-position.
Stage 2: Addition to the Enol Ether
The 3,4-dihydro-2H-pyran ring contains an enol ether moiety, which is also susceptible to acid-catalyzed addition.
-
Protonation of the Double Bond: The acid catalyst protonates the double bond of the dihydropyran ring, leading to the formation of a resonance-stabilized carbocation at the 2-position.
-
Nucleophilic Attack by Ethanol: A molecule of ethanol attacks the carbocation at the 2-position.
-
Deprotonation: A final deprotonation step yields the 2-ethoxy-tetrahydropyran ring.
The overall transformation is driven to completion by Le Châtelier's principle, typically by removing the water formed during the reaction, for instance, by using a Dean-Stark apparatus or a dehydrating agent.
Figure 1: Proposed reaction mechanism for the formation of this compound.
Experimental Protocols
The following protocols are provided as a guideline and may require optimization based on specific laboratory conditions and the purity of the starting materials.
Synthesis of this compound
This protocol outlines the synthesis from a commercially available precursor, 3,4-dihydro-2H-pyran-2-carboxaldehyde, which can be isomerized to the required 3-carbaldehyde under acidic conditions. A more direct, albeit potentially less common, starting material would be 3,4-dihydro-2H-pyran-3-carbaldehyde.
Materials:
-
3,4-Dihydro-2H-pyran-2-carboxaldehyde (or 3-carbaldehyde isomer)
-
Ethanol (anhydrous)
-
Triethyl orthoformate
-
p-Toluenesulfonic acid (TsOH) or other suitable acid catalyst
-
Anhydrous sodium sulfate or magnesium sulfate
-
Toluene (for Dean-Stark)
-
Saturated sodium bicarbonate solution
-
Brine
-
Dichloromethane or diethyl ether for extraction
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus and condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for fractional distillation under reduced pressure
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap, a condenser, and a magnetic stir bar, add 3,4-dihydro-2H-pyran-2-carboxaldehyde (1 equivalent).
-
Addition of Reagents: Add anhydrous ethanol (5-10 equivalents) and triethyl orthoformate (1.5 equivalents). The large excess of ethanol serves as both reactant and solvent. Triethyl orthoformate acts as a dehydrating agent by reacting with the water produced.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (0.01-0.05 equivalents).
-
Reaction: Heat the mixture to reflux. If using a Dean-Stark trap with toluene, the azeotropic removal of water can be monitored. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete (typically after several hours), cool the mixture to room temperature. Quench the reaction by adding saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane or diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification: Concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be purified by fractional distillation under reduced pressure to yield the pure This compound .
| Parameter | Condition | Rationale |
| Catalyst | p-Toluenesulfonic acid (TsOH) | A common, effective, and relatively mild acid catalyst for acetalization. |
| Solvent | Excess Ethanol | Serves as both a reactant and a solvent, driving the equilibrium towards the product. |
| Dehydrating Agent | Triethyl orthoformate / Dean-Stark | Crucial for removing water, which is a byproduct, to prevent the reverse reaction (hydrolysis). |
| Temperature | Reflux | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |
Table 1: Key Parameters for the Synthesis of this compound.
Characterization of this compound
Accurate characterization is essential to confirm the structure and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple stereocenters. Key signals would include:
-
A characteristic signal for the acetal proton at the 3-position (CH(OEt)₂) in the range of 4.5-5.0 ppm.
-
A signal for the anomeric proton at the 2-position (CH-OEt) of the tetrahydropyran ring, likely appearing as a doublet or multiplet around 4.5-5.0 ppm.
-
Multiplets for the methylene protons of the tetrahydropyran ring.
-
Quartets and triplets corresponding to the ethoxy groups.
-
-
¹³C NMR: The carbon NMR spectrum would show:
-
A signal for the acetal carbon at the 3-position around 100-110 ppm.
-
A signal for the anomeric carbon at the 2-position around 95-105 ppm.
-
Signals for the carbons of the ethoxy groups and the tetrahydropyran ring.
-
Mass Spectrometry (MS):
-
Electron Ionization (EI-MS): The mass spectrum would likely not show a prominent molecular ion peak due to the lability of the acetal groups. Common fragmentation patterns would involve the loss of ethoxy groups (-OEt), ethanol (EtOH), and cleavage of the tetrahydropyran ring.
Infrared (IR) Spectroscopy:
-
The IR spectrum would be characterized by strong C-O stretching vibrations in the fingerprint region (around 1000-1200 cm⁻¹) and the absence of a strong carbonyl (C=O) stretch (around 1700-1740 cm⁻¹), confirming the conversion of the aldehyde.
Figure 2: General experimental workflow for the synthesis and characterization.
Applications in Drug Development and Organic Synthesis
The unique structure of This compound suggests several potential applications, particularly in the realm of medicinal chemistry and drug development.
pH-Sensitive Drug Delivery
The acetal linkages are sensitive to acidic conditions. This property can be exploited for targeted drug delivery to acidic microenvironments in the body, such as tumor tissues or the intracellular compartments of endosomes and lysosomes. The tetrahydropyran backbone also provides a scaffold that can be further functionalized. A drug molecule could be tethered to this structure, and its release would be triggered by the lower pH of the target site, leading to hydrolysis of the acetal groups.
Prodrug Design
This molecule can serve as a scaffold for the development of prodrugs. The ethoxy and diethoxymethyl groups could be replaced with linkages to bioactive molecules containing hydroxyl or carboxyl groups. The resulting complex acetal would be inactive until it reaches a specific physiological environment where enzymatic or pH-mediated hydrolysis releases the active drug.
Intermediate in Complex Molecule Synthesis
The functionalized tetrahydropyran ring is a common motif in many natural products with interesting biological activities. This compound can serve as a versatile intermediate for the synthesis of more complex molecules. The acetal groups can be selectively manipulated or removed to reveal other functionalities for further chemical transformations.
Conclusion
This compound is a fascinating molecule with a rich underlying chemistry. A thorough understanding of its acid-catalyzed formation mechanism is paramount for its efficient synthesis. The protocols provided herein offer a practical starting point for researchers interested in preparing and utilizing this compound. Its unique structural features, combining both cyclic and acyclic acetals on a tetrahydropyran scaffold, open up exciting possibilities for its application in drug delivery, prodrug design, and as a key building block in the synthesis of complex organic molecules. Further research into the specific biological activities and synthetic utility of this compound is warranted and encouraged.
The Versatile Synthon: Harnessing 3-(diethoxymethyl)-2-ethoxytetrahydro-2H-pyran in Multicomponent Reactions
Abstract
This technical guide delves into the application of 3-(diethoxymethyl)-2-ethoxytetrahydro-2H-pyran as a versatile and powerful building block in the realm of multicomponent reactions (MCRs). We will explore its synthesis, unique reactivity, and provide a detailed protocol for a novel one-pot synthesis of highly functionalized piperidines via a Petasis-type reaction. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage complex molecular architectures for accelerated discovery programs.
Introduction: Unveiling a Latent Aldehyde and a Masked Enol Ether
The tetrahydropyran motif is a privileged scaffold found in a vast array of natural products and pharmaceutically active compounds.[1][2] Multicomponent reactions, which enable the construction of complex molecules from three or more starting materials in a single operation, represent a highly efficient and atom-economical approach to synthesizing libraries of such compounds.[3][4]
The title compound, this compound, is a particularly intriguing synthon for MCRs due to its unique structural features. It cleverly masks two key reactive functionalities: a latent aldehyde at the C3 position, protected as a diethyl acetal, and a reactive enol ether equivalent in the form of the 2-ethoxy group. This dual nature allows for sequential or domino reactions under specific catalytic conditions, unlocking pathways to complex heterocyclic systems.
The acetal moiety is stable under basic and neutral conditions but can be readily hydrolyzed under acidic conditions to reveal the aldehyde.[5] The 2-ethoxy group, part of a cyclic acetal, can be activated under Lewis or Brønsted acidic conditions, leading to ring-opening or participation in cycloaddition reactions.[6] This inherent reactivity makes it an ideal candidate for designing novel MCRs.
Synthesis of this compound
A robust and scalable synthesis of the title compound is paramount for its widespread application. A practical approach involves a hetero-Diels-Alder reaction between acrolein diethyl acetal (as the diene component) and ethyl vinyl ether (as the dienophile), followed by a subsequent reduction of the resulting dihydropyran.
Step 1: [4+2] Cycloaddition (Hetero-Diels-Alder Reaction)
The initial step involves the cycloaddition of acrolein diethyl acetal and ethyl vinyl ether. This reaction is typically promoted by a Lewis acid catalyst to achieve good yield and selectivity.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound | 69549-51-5 [chemicalbook.com]
- 3. US3067244A - Process for the production of dielsalder adducts - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Deprotection of THP ethers derived from "3-(diethoxymethyl)-2-ethoxytetrahydro-2H-pyran"
Application Note: Advanced Strategies for the Deprotection of Complex THP Ethers
A Focused Guide for Researchers on Substrates Derived from 3-(diethoxymethyl)-2-ethoxytetrahydro-2H-pyran
Abstract
The tetrahydropyranyl (THP) group is a cornerstone of hydroxyl protection in multistep organic synthesis, valued for its stability and predictable reactivity.[1][2] However, substrates featuring multiple acid-labile functionalities, such as those derived from "this compound," present unique deprotection challenges. This guide provides an in-depth analysis of the chemical principles and practical methodologies for the selective cleavage of THP ethers in structurally complex molecules. We offer a compendium of detailed protocols, a comparative analysis of catalytic systems, and expert troubleshooting advice to empower researchers in navigating these intricate transformations.
The Strategic Imperative of THP Ethers
In the landscape of protecting groups, THP ethers hold a prominent position. Formed by the acid-catalyzed reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP), they form a robust acetal linkage.[3] This linkage is stable to a wide array of synthetic conditions, including organometallic reagents, strong bases, and hydridic reducing agents.[4][5] The true strategic value of the THP group lies in its facile removal under mild acidic conditions, allowing for the timely unmasking of the hydroxyl group for subsequent reactions.[1][6]
Deconstructing the Substrate: A Multi-Acetal System
The specific focus of this guide, alcohols protected with "this compound," introduces significant complexity compared to standard THP ethers. The protecting group itself contains two distinct acetal functionalities:
-
The Core Acetal: The C2 carbon of the pyran ring, bonded to both the ring oxygen and the oxygen of the protected alcohol (R-OH). This is the target THP ether linkage.
-
The Diethyl Acetal: The C3 substituent, a diethoxymethyl group, which is also an acid-labile acetal.
This dual-acetal nature demands careful consideration of reaction conditions. The relative rates of hydrolysis for different acetal structures are influenced by steric and electronic factors.[7][8] Harsher acidic methods may lead to the non-selective cleavage of both the THP ether and the diethoxymethyl group, while milder, carefully chosen conditions can enable selective deprotection of the primary alcohol.
Caption: General structure of the target substrate.
The Mechanism of Acid-Catalyzed Deprotection
The cleavage of a THP ether is a classic acid-catalyzed acetal hydrolysis.[4][9] The process is initiated by the protonation of the ether oxygen atom within the pyran ring, which is more basic than the exocyclic ether oxygen. This is followed by the cleavage of the endocyclic C-O bond, resulting in the formation of a resonance-stabilized oxocarbenium ion and the release of the parent alcohol.[4][10] The carbocation is subsequently quenched by a nucleophile, typically water or an alcohol solvent, to yield 5-hydroxypentanal or its corresponding acetal.[4]
Caption: Mechanism of acid-catalyzed THP ether deprotection.
Protocol Compendium: A Guide to Method Selection
The choice of deprotection method is dictated by the overall acid sensitivity of the substrate. Below are detailed protocols, ranging from classical conditions to milder, more selective alternatives.
Protocol 4.1: Acetic Acid in Aqueous THF
A robust and widely used method suitable for substrates that can tolerate moderately acidic conditions.[6]
-
Reagents & Equipment:
-
THP-protected alcohol
-
Acetic Acid (Glacial)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, TLC plates, rotary evaporator.
-
-
Procedure:
-
Dissolve the THP-protected alcohol (1.0 equiv) in a 3:1:1 mixture of THF:Acetic Acid:Water. A typical concentration is 0.1-0.2 M.
-
Stir the reaction mixture at room temperature (or gently heat to 40-45 °C for more robust substrates) while monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases and the pH is neutral (~7).
-
Extract the aqueous layer with Ethyl Acetate (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography.
-
Protocol 4.2: Pyridinium p-toluenesulfonate (PPTS) in Alcohol
PPTS is a mild, crystalline, and non-hygroscopic acidic catalyst, ideal for sensitive substrates where stronger acids might cause degradation or side reactions.[11][12] The use of an alcohol solvent (e.g., methanol or ethanol) facilitates the reaction via transacetalization.
-
Reagents & Equipment:
-
THP-protected alcohol
-
Pyridinium p-toluenesulfonate (PPTS)
-
Methanol (MeOH) or Ethanol (EtOH), anhydrous
-
Standard laboratory glassware as listed in Protocol 4.1.
-
-
Procedure:
-
Dissolve the THP-protected alcohol (1.0 equiv) in anhydrous MeOH or EtOH (to a concentration of 0.1-0.5 M).
-
Add a catalytic amount of PPTS (0.1-0.2 equiv).
-
Stir the mixture at room temperature or heat to 40-50 °C. Monitor the reaction progress by TLC.[12]
-
Once the reaction is complete, concentrate the mixture directly under reduced pressure.
-
The resulting residue can often be purified directly by flash column chromatography without an aqueous workup, simplifying the process.
-
Protocol 4.3: Amberlyst®-15 (Heterogeneous Acid Catalyst)
Amberlyst®-15 is a strongly acidic, macroreticular ion-exchange resin that acts as a heterogeneous catalyst.[13][14] Its primary advantage is the ease of workup; the catalyst is simply filtered off, often yielding a clean product solution.[15][16]
-
Reagents & Equipment:
-
THP-protected alcohol
-
Amberlyst®-15 resin
-
Methanol (MeOH) or Acetone
-
Sintered glass funnel or filter paper
-
Standard laboratory glassware.
-
-
Procedure:
-
Prepare the Amberlyst®-15 by washing it sequentially with deionized water, methanol, and then the reaction solvent (e.g., methanol) to activate it.
-
To a solution of the THP-protected alcohol (1.0 equiv) in methanol (0.1-0.5 M), add the pre-washed Amberlyst®-15 resin (typically 10-20% by weight of the substrate).
-
Stir the suspension at room temperature. The reaction is often faster than with PPTS. Monitor by TLC.
-
Upon completion, filter the reaction mixture through a sintered glass funnel or a plug of celite to remove the resin.
-
Wash the resin with a small amount of the reaction solvent.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography if necessary. The catalyst can be regenerated and reused.[16]
-
Comparative Analysis & Method Selection
Choosing the right deprotection strategy is critical for success. The following table provides a comparative overview to guide your decision-making process.
| Method | Catalyst | Typical Conditions | Advantages | Disadvantages | Best Suited For |
| Classical Acid | Acetic Acid | THF/H₂O, 25-45 °C | Inexpensive, robust, readily available reagents. | Requires aqueous workup and neutralization; may cleave other acid-labile groups. | Robust substrates without other acid-sensitive functionalities. |
| Mild Acid | PPTS | MeOH or EtOH, 25-50 °C | Mildly acidic, high chemoselectivity, simple workup (often no wash needed).[11] | More expensive than mineral/organic acids; can be slower. | Acid-sensitive substrates, complex molecules with multiple protecting groups. |
| Heterogeneous | Amberlyst®-15 | MeOH, 25 °C | Extremely simple workup (filtration), recyclable catalyst, environmentally friendly.[13] | Can be less active for sterically hindered substrates; requires catalyst pre-treatment. | Large-scale synthesis, process optimization, and green chemistry applications. |
Experimental Workflow & Troubleshooting
A systematic approach ensures reproducibility and simplifies problem-solving.
Caption: General experimental workflow for THP deprotection.
Troubleshooting Common Issues:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | Insufficient catalyst; low reaction temperature; deactivated catalyst (Amberlyst). | Add more catalyst; gently increase temperature; ensure Amberlyst resin is properly washed and activated. |
| Low Yield | Product degradation under acidic conditions; loss during aqueous workup. | Switch to a milder catalyst (e.g., PPTS, Amberlyst); minimize workup time; ensure complete extraction. |
| Formation of Byproducts | Cleavage of other acid-labile groups (e.g., the diethoxymethyl acetal); side reactions. | Use milder conditions (lower temp, PPTS); screen different solvents; ensure reaction is not run for an excessively long time. |
| Difficulty in Purification | Byproduct (5-hydroxypentanal) co-elutes with the product. | Ensure complete workup to remove water-soluble impurities; optimize chromatography solvent system. |
Conclusion
The deprotection of THP ethers from complex substrates like those derived from this compound requires a nuanced approach. By understanding the underlying mechanism and the relative lability of the multiple acetal groups, researchers can select the most appropriate catalytic system. Mild catalysts such as PPTS and heterogeneous resins like Amberlyst®-15 offer superior control and selectivity, minimizing byproduct formation and simplifying purification. The protocols and comparative data presented in this guide serve as a robust starting point for developing efficient and reliable deprotection strategies in drug development and complex molecule synthesis.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 6. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Pyridinium p-Toluenesulfonate (PPTS) [commonorganicchemistry.com]
- 12. THP Deprotection - Pyridinium para-Toluenesulfonic Acid [commonorganicchemistry.com]
- 13. Amberlyst 15 ® - Reagent of the Month- Santiago Lab [sigutlabs.com]
- 14. DuPont™ AmberLyst™ 15WET [dupont.com]
- 15. quod.lib.umich.edu [quod.lib.umich.edu]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: Catalysts for the Synthesis of 4H-Pyran Derivatives
For: Researchers, scientists, and drug development professionals.
Executive Summary
The 4H-pyran scaffold is a privileged heterocyclic motif present in a wide array of natural products and synthetic compounds exhibiting significant biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] Consequently, the development of efficient, sustainable, and versatile synthetic methodologies for 4H-pyran derivatives is a primary focus in medicinal and organic chemistry. The most prominent and atom-economical approach is the one-pot, three-component reaction (3-CR) of an aldehyde, an active methylene compound (typically malononitrile), and a 1,3-dicarbonyl compound. The success of this transformation hinges critically on the choice of catalyst. This guide provides an in-depth analysis of various catalytic systems, detailing their mechanisms, operational protocols, and comparative advantages to empower researchers in selecting and optimizing the ideal catalyst for their specific synthetic goals.
The Three-Component Reaction: A Mechanistic Overview
The cornerstone of modern 4H-pyran synthesis is the domino reaction that sequentially combines three building blocks. Understanding this pathway is crucial for rational catalyst selection, as different catalysts can preferentially accelerate different steps. The generally accepted mechanism proceeds through two key stages:
-
Knoevenagel Condensation: The reaction initiates with a base or acid-catalyzed condensation between the aldehyde and the active methylene compound (e.g., malononitrile) to form an electron-deficient alkene, the Knoevenagel adduct (Intermediate A ).[3]
-
Michael Addition & Cyclization: The 1,3-dicarbonyl compound, often in its enol form, acts as a nucleophile in a Michael addition to the Knoevenagel adduct, forming Intermediate B .[3] This is followed by an intramolecular cyclization via nucleophilic attack of the hydroxyl group onto one of the nitrile groups, and subsequent tautomerization to yield the stable 4H-pyran ring system.[3]
A catalyst's role is to facilitate one or more of these steps, either by activating the carbonyl group of the aldehyde (Lewis/Brønsted acids) or by promoting the formation of nucleophiles (bases).
Figure 1: Generalized mechanism for the three-component synthesis of 4H-pyrans.
Heterogeneous Catalysts: The Green Chemistry Champions
Heterogeneous catalysts are highly favored in modern synthesis due to their operational simplicity, ease of separation from the reaction mixture, and excellent reusability, aligning perfectly with the principles of green chemistry.[4]
Magnetic Nanoparticles (MNPs)
Magnetic nanoparticles, particularly those based on iron oxides (e.g., Fe₃O₄), have emerged as exceptionally effective catalysts.[4][5] Their high surface area provides numerous active sites, and their superparamagnetic nature allows for effortless recovery from the reaction vessel using an external magnet.
Causality of Choice: The surfaces of MNPs can be functionalized to possess both Lewis acidic (Fe³⁺) and basic sites, enabling them to catalyze both the Knoevenagel condensation and the subsequent Michael addition. Coating the MNPs with polymers like starch or silica allows for further functionalization and enhances stability and biocompatibility.[6]
Protocol: Synthesis of 2-amino-4H-pyrans using CuFe₂O₄@starch Nanocatalyst [6]
This protocol details the use of a magnetically separable bionanocatalyst for the synthesis of 4H-pyran derivatives in an environmentally benign fashion.[6]
Step-by-Step Methodology:
-
Reaction Setup: To a 25 mL round-bottom flask, add the aryl aldehyde (1.0 mmol), malononitrile (1.1 mmol), and the 1,3-dicarbonyl compound (e.g., dimedone, 1.0 mmol).
-
Catalyst & Solvent Addition: Add the CuFe₂O₄@starch magnetic nanocatalyst (0.03 g) and ethanol (3 mL).
-
Reaction Execution: Stir the mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) with an ethyl acetate/n-hexane (1:3) eluent system.
-
Work-up and Catalyst Recovery: Upon completion, stop the stirring. Place a strong external magnet against the side of the flask. The black nanocatalyst will be drawn to the magnet, allowing the clear product solution to be decanted or filtered.
-
Product Isolation: Evaporate the solvent from the decanted solution under reduced pressure. The resulting solid crude product can be recrystallized from ethanol to afford the pure 4H-pyran derivative.
-
Catalyst Recycling: Wash the recovered magnetic catalyst with hot ethanol (2 x 5 mL), dry it in an oven, and it is ready for reuse in subsequent reactions. This catalyst can be reused at least six times without a significant drop in activity.[6]
Metal-Organic Frameworks (MOFs)
MOFs are crystalline porous materials constructed from metal ions or clusters coordinated to organic linkers. Their high surface area, tunable porosity, and well-defined active sites make them powerful heterogeneous catalysts.
Causality of Choice: For 4H-pyran synthesis, amine-functionalized MOFs such as Cu₂(NH₂-BDC)₂(DABCO) are particularly effective.[7] The amine groups on the organic linkers act as Brønsted basic sites, efficiently catalyzing the Knoevenagel condensation, while the metal nodes can function as Lewis acid sites. This bifunctional nature accelerates the reaction sequence. The reaction can often be performed under solvent-free mechanochemical (ball-milling) conditions, further enhancing its green credentials.[7]
Protocol: Mechanochemical Synthesis of 4H-pyrans using Cu₂(NH₂-BDC)₂(DABCO) MOF [7]
Step-by-Step Methodology:
-
Reactant Charging: Place the aldehyde (1 mmol), malononitrile (1 mmol), 1,3-dicarbonyl compound (1 mmol), and the Cu₂(NH₂-BDC)₂(DABCO) catalyst (specify mol%) into a stainless-steel grinding jar containing stainless-steel balls.
-
Mechanochemical Reaction: Mill the mixture in a planetary ball mill at a specified rotational speed (e.g., 400 rpm) for the required time (typically 10-30 minutes).
-
Product Extraction: After milling, add a suitable solvent (e.g., ethanol) to the jar and stir to dissolve the product.
-
Catalyst Separation: Separate the insoluble MOF catalyst by simple filtration or centrifugation.
-
Product Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude product, which can be further purified by recrystallization.
Figure 2: Experimental workflow for heterogeneous catalysis in 4H-pyran synthesis.
Homogeneous Catalysts: Efficiency in Solution
While heterogeneous systems offer reusability, homogeneous catalysts often provide higher reaction rates and milder reaction conditions due to the absence of mass transfer limitations.
Ionic Liquids (ILs)
Ionic liquids are salts with melting points below 100 °C, often referred to as "green solvents" due to their negligible vapor pressure. More importantly, they can be designed as "task-specific" catalysts.
Causality of Choice: For 4H-pyran synthesis, basic ionic liquids like 1-butyl-3-methylimidazolium hydroxide ([bmim]OH) or acidic ILs are highly effective.[8][9] Basic ILs can deprotonate the active methylene compounds, facilitating both the Knoevenagel and Michael addition steps. Acidic ILs activate the aldehyde's carbonyl group.[8] A key advantage is that the IL often acts as both the catalyst and the solvent, simplifying the reaction setup. Furthermore, many products are insoluble in the IL, allowing for simple decantation, and the IL can be reused.[10]
Protocol: Synthesis of 4H-pyrans using [bmim]OH under Solvent-Free Conditions [9]
Step-by-Step Methodology:
-
Reaction Setup: In a flask, mix the aldehyde (1 mmol), malononitrile (1 mmol), and the 1,3-dicarbonyl compound (1 mmol).
-
Catalyst Addition: Add the task-specific ionic liquid, [bmim]OH (e.g., 20 mol%).
-
Reaction Execution: Heat the mixture in an oil bath maintained at 50-60 °C with stirring for the appropriate time (typically 5-15 minutes). Monitor completion by TLC.
-
Product Isolation: After the reaction is complete, cool the mixture to room temperature. Add water or an ethanol/water mixture to the flask. The solid product will precipitate out.
-
Purification: Collect the solid product by filtration, wash with water, and dry. Recrystallization from ethanol can be performed if necessary.
-
Catalyst Recycling: The aqueous filtrate containing the ionic liquid can be concentrated under vacuum to remove the water, and the recovered IL can be reused for subsequent runs.
Comparative Analysis of Catalytic Systems
The choice of catalyst is a multi-factorial decision, balancing reaction efficiency with practical and economic considerations.
| Catalyst Type | Key Examples | Typical Conditions | Yields | Reaction Time | Advantages | Disadvantages |
| Magnetic Nanoparticles | Fe₃O₄, CuFe₂O₄@starch[6] | Room Temp, Ethanol[6][11] | 85-98%[4] | 5-60 min[4] | Excellent reusability, easy magnetic separation, green. | Potential for metal leaching, initial synthesis required. |
| Metal-Organic Frameworks | Cu₂(NH₂-BDC)₂(DABCO)[7] | Solvent-free, Ball-milling[7] | 90-96%[7] | 10-30 min[7] | High surface area, tunable, solvent-free option. | Can be expensive, stability can be an issue. |
| Ionic Liquids | [bmim]OH[9], Acyclic Acidic ILs[8] | 50-80 °C, Solvent-free[9] | 86-95%[8][9] | 5-20 min[9] | High efficiency, dual role as solvent/catalyst, reusable. | Can be viscous, product separation can sometimes be tricky. |
| Basic/Acidic Catalysts | Piperidine, Acetic Acid[12] | Reflux, various solvents | 40-70%[12] | 2-12 hours[12] | Inexpensive, readily available. | Often require longer times, higher temps, difficult to recycle. |
Conclusion and Future Outlook
The synthesis of 4H-pyran derivatives via three-component reactions has been significantly advanced by the development of novel catalytic systems. Heterogeneous catalysts, especially magnetic nanoparticles and MOFs, offer a sustainable and highly efficient route, aligning with the growing demand for green chemistry protocols. Homogeneous catalysts like task-specific ionic liquids provide rapid, high-yielding transformations under mild conditions. The selection of a catalyst should be guided by the specific requirements of the target molecule, desired production scale, and available resources. Future research will likely focus on developing even more active, stable, and cost-effective catalysts, possibly through the design of multifunctional nanocatalysts and biocatalytic approaches, to further streamline the synthesis of these vital pharmaceutical scaffolds.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. scielo.br [scielo.br]
- 3. Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Green Synthesis of 4H-pyran Derivatives Using Fe3O4-MNPs as Efficient Nanocatalyst: Study of Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. Solvent-free mechanochemical multicomponent preparation of 4H-pyrans catalyzed by Cu2(NH2-BDC)2(DABCO) metal-organic framework - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and characterization of ZnS/CuFe2O4 Magnetic hybrid nanocatalyst and its application in the synthesis of 2-amino-3-cyano-4H-pyran derivatives [chemistry.semnan.ac.ir]
- 12. mjbas.com [mjbas.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 3-(diethoxymethyl)-2-ethoxytetrahydro-2H-pyran
Welcome to the technical support center for the synthesis and optimization of 3-(diethoxymethyl)-2-ethoxytetrahydro-2H-pyran . This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this substituted tetrahydropyran. We will delve into the causality behind experimental choices, providing field-proven insights to ensure reproducible and high-yield outcomes.
The synthesis of this target molecule is typically achieved via a Hetero-Diels-Alder reaction, a powerful [4+2] cycloaddition for forming six-membered heterocycles.[1][2] This specific transformation involves the reaction between an electron-rich dienophile, such as ethyl vinyl ether, and an electron-poor diene, or vice-versa in an inverse-demand scenario.[1][3] The presence of both a cyclic ether and an acetal functional group in the final product presents unique challenges related to reaction control, purification, and product stability.
Section 1: Synthesis Pathway Overview
The most direct route to the tetrahydropyran core of the target molecule is the Lewis acid-catalyzed Hetero-Diels-Alder reaction between ethyl vinyl ether (acting as the dienophile) and acrolein diethyl acetal (serving as the diene component).
References
Stability of "3-(diethoxymethyl)-2-ethoxytetrahydro-2H-pyran" under acidic or basic conditions
Technical Support Center
Introduction: Understanding the Stability of a Complex Acetal
Welcome to the technical support guide for 3-(diethoxymethyl)-2-ethoxytetrahydro-2H-pyran (CAS 69549-51-5).[1] This molecule features two distinct acetal functionalities: a cyclic mixed acetal incorporated into the tetrahydropyran (THP) ring at the C2 position and a linear diethyl acetal at the C3 position. The stability and reactivity of this compound are almost entirely dictated by the chemistry of these acetal groups. Acetals are renowned for their utility as protecting groups for carbonyls precisely because of their predictable stability profile: they are generally robust in neutral to strongly basic environments but are highly susceptible to hydrolysis under acidic conditions.[2][3][4]
This guide is structured as a series of troubleshooting questions and answers to directly address the most common challenges and observations researchers encounter when working with this compound. We will explore the mechanistic underpinnings of its stability and provide validated experimental protocols to help you diagnose issues and ensure the integrity of your experiments.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: I'm observing unexpected degradation of my compound in a multi-step synthesis. What are the most likely conditions causing this instability?
A1: The primary vulnerability of this compound is its sensitivity to acid. Both acetal groups are prone to hydrolysis in the presence of even catalytic amounts of Brønsted or Lewis acids, especially in the presence of water.[5][6] If your workflow includes any acidic steps—such as an acidic aqueous workup, chromatography on un-neutralized silica gel, or the use of acidic reagents—you are likely inducing cleavage of one or both acetal groups.
Causality: The Mechanism of Acid-Catalyzed Acetal Hydrolysis
The hydrolysis of an acetal is a reversible equilibrium-driven process.[5][7] The mechanism proceeds through the following key steps:
-
Protonation: An oxygen atom of the acetal is protonated by an acid catalyst (e.g., H₃O⁺), converting the alkoxy group into a good leaving group (an alcohol).[8]
-
Leaving Group Departure: The protonated alcohol departs, forming a resonance-stabilized carbocation known as an oxocarbenium ion. This step is typically the rate-determining step of the reaction.[2]
-
Nucleophilic Attack: A water molecule attacks the electrophilic carbocation.
-
Deprotonation: The resulting protonated hemiacetal is deprotonated by a base (like water) to yield a neutral hemiacetal and regenerate the acid catalyst.
-
Repeat for Hemiacetal: The hemiacetal can then undergo a similar acid-catalyzed process to hydrolyze further to the parent aldehyde and another equivalent of alcohol.
Caption: Figure 1: Generalized Acetal Hydrolysis Pathway
Q2: How can I definitively test if my reaction conditions are too acidic for the compound?
A2: You can perform a simple diagnostic experiment to assess the stability of your compound under your specific reaction conditions. This involves running a small-scale, controlled study where the compound is exposed to the questionable conditions, followed by analysis to detect degradation.
Experimental Protocol: Acid Stability Challenge
-
Preparation: Prepare three small vials. To each, add 1-2 mg of this compound dissolved in a small volume (0.5 mL) of your reaction solvent.
-
Test Conditions:
-
Vial 1 (Negative Control): Add no acid.
-
Vial 2 (Test Condition): Add the same concentration of the acid used in your main experiment.
-
Vial 3 (Positive Control): Add a catalytic amount of a standard acid, such as 10 µL of 1M HCl or a spatula tip of p-toluenesulfonic acid (PTSA).
-
-
Incubation: Stir all three vials at the intended reaction temperature.
-
Monitoring: After a set time (e.g., 1 hour), take a small aliquot from each vial and analyze by Thin Layer Chromatography (TLC) or LC-MS.
-
TLC Analysis: Spot each sample on a silica gel plate. The degradation products (aldehydes, alcohols) will have different Rf values than the starting material. The appearance of new, lower-Rf spots (more polar compounds) in Vials 2 and 3 indicates hydrolysis.
-
LC-MS Analysis: This provides more definitive results, allowing you to see the disappearance of the starting material's mass peak and the appearance of new peaks corresponding to hydrolysis products.
-
-
Evaluation: Compare the results from Vial 2 to Vials 1 and 3. If degradation is observed in Vial 2, your conditions are too acidic.
Troubleshooting Guide: Expected Outcomes
| Condition | Expected Observation (TLC) | Interpretation | Recommended Action |
| Negative Control (No Acid) | Single spot corresponding to starting material. | The compound is stable in the solvent alone. | Proceed with caution regarding acidic reagents. |
| Test Condition (Your Acid) | Multiple spots appear; starting material spot diminishes. | Your reaction conditions are causing hydrolysis. | Neutralize reagents, use acid scavengers (e.g., proton sponge), or switch to a non-acidic synthetic route. |
| Positive Control (Strong Acid) | Starting material spot is faint or absent; new polar spots are intense. | Confirms the compound's inherent acid lability. | Validates the test system. |
Q3: I need to perform a reaction using a strong base, like NaOH for a saponification or LDA for a deprotonation. Will the compound survive?
A3: Yes, with a high degree of confidence. Both the acetal and the tetrahydropyran ether functionalities are exceptionally stable under basic and nucleophilic conditions.[2][3][4][6]
Causality: Why Acetals and Ethers are Base-Stable
Cleavage of a C-O bond requires the oxygen to depart as an alkoxide (RO⁻). Alkoxides are strong bases and therefore very poor leaving groups. Unlike in acidic conditions where protonation creates a neutral, stable leaving group (ROH), bases cannot activate the C-O bond for cleavage. Therefore, the compound will remain intact in the presence of common bases like hydroxides, carbonates, hydrides, and organometallics.[3][9]
Experimental Protocol: Base Stability Validation
To ensure 100% confidence for a critical step, you can perform a validation study similar to the acid challenge.
-
Setup: Dissolve 1-2 mg of the compound in your reaction solvent in a vial.
-
Condition: Add your intended base (e.g., NaOH, K₂CO₃, NaH).
-
Incubation: Stir at the reaction temperature for the planned duration of your experiment.
-
Workup & Analysis: Quench the reaction appropriately (e.g., with a mild acid like NH₄Cl solution) and extract the organic components. Analyze the sample by TLC, GC-MS, or ¹H NMR to confirm that only the starting material is present.
Caption: Figure 2: Stability Decision Workflow
Q4: Is it possible to selectively cleave the linear acetal at C3 while keeping the cyclic acetal at C2 intact?
A4: Achieving high selectivity between two different acetal groups is a significant synthetic challenge. The relative rates of hydrolysis depend on a combination of steric hindrance and electronic effects that stabilize the intermediate oxocarbenium ion.[2]
-
Electronic Effects: The cyclic nature of the THP-ring acetal might influence the stability of its corresponding carbocation differently than the acyclic acetal.
-
Steric Effects: The steric environment around each acetal will affect the ease of protonation and subsequent attack by water.
In practice, it is highly probable that you will observe a mixture of products, including mono-deprotected intermediates and the fully hydrolyzed dialdehyde. Achieving selectivity would require a carefully designed kinetic study to find conditions (e.g., specific Lewis acids, very low temperatures, buffered pH) that favor one hydrolysis rate over the other.[10] Without experimental data, it should be assumed that both groups are reactive under acidic conditions.
References
- 1. This compound | 69549-51-5 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
Common byproducts in reactions involving "3-(diethoxymethyl)-2-ethoxytetrahydro-2H-pyran"
Introduction
Welcome to the technical support guide for 3-(diethoxymethyl)-2-ethoxytetrahydro-2H-pyran. This document is designed for researchers, chemists, and drug development professionals who are utilizing this versatile building block in their synthetic workflows. The unique structure of this molecule, containing two distinct acetal functionalities—a cyclic 2-ethoxy-THP acetal and an acyclic diethoxymethyl acetal—makes it a valuable precursor. However, this dual reactivity can also be a source of unexpected side reactions and byproducts.
This guide provides in-depth, field-proven insights into the common issues encountered during its use, focusing on the causality behind byproduct formation and offering robust troubleshooting strategies. Our goal is to empower you to anticipate challenges, optimize your reaction conditions, and ensure the integrity of your synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: What are the primary byproducts observed during the acid-catalyzed hydrolysis (deprotection) of this molecule?
Answer: The most common reaction involving this compound is acid-catalyzed hydrolysis to unmask a latent aldehyde functionality. In an ideal scenario, both acetal groups are cleaved to yield the desired product. However, the process is not always perfectly selective and can be accompanied by several byproducts.
The primary and expected byproduct is ethanol , generated from the cleavage of all three ethoxy groups. The intended product is 3-formyl-5-hydroxypentanal (in its open-chain or cyclic hemiacetal forms).
However, incomplete or alternative reactions can lead to:
-
Hemiacetal Intermediates: Incomplete hydrolysis, where only one or two of the three C-O ether bonds are cleaved, results in stable or transient hemiacetal species.[1][2] These are often more polar than the starting material and the fully deprotected product.
-
Ring-Opened Ether: Hydrolysis of the diethoxymethyl group without cleavage of the cyclic acetal can yield 2-ethoxy-tetrahydropyran-3-carbaldehyde .
-
Elimination Product: Under certain acidic conditions, particularly with heat, elimination of ethanol from the tetrahydropyran ring can occur, leading to the formation of a 3-(diethoxymethyl)-3,4-dihydro-2H-pyran derivative.
The mechanism for acetal hydrolysis is a well-established, multi-step equilibrium process often abbreviated as PADPEAD (Protonation, Addition, Deprotonation, Protonation, Elimination, Addition, Deprotonation).[1] The presence of water is crucial to drive the equilibrium towards the carbonyl compound.[3]
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} caption { label="Figure 1. Primary reaction pathways and byproducts."; fontname="Arial"; fontsize=10; } enddot
FAQ 2: During workup of my acidic deprotection, my product mixture turned dark brown, and I observed significant polymerization. What is the cause?
Answer: This is a classic issue arising from the nature of the deprotected product, 3-formyl-5-hydroxypentanal . This molecule is a bifunctional aldehyde that is highly susceptible to self-condensation and polymerization, especially under conditions that are not strictly neutral or are heated.
Causality:
-
Aldol Condensation: The aldehyde functionality can undergo base-catalyzed (or sometimes acid-catalyzed) aldol addition and condensation reactions. If the acidic reaction mixture is quenched with a strong base and the pH overshoots to the alkaline range, this process can be initiated rapidly.
-
Polyacetal Formation: The presence of both an aldehyde and a hydroxyl group in the same molecule allows for intermolecular hemiacetal and acetal formation, leading to oligomers and polymers.[3] This is particularly prevalent if the product is concentrated or heated before all acidic/basic catalysts have been rigorously removed.
Troubleshooting Protocol: Minimizing Polymerization
-
Maintain Low Temperatures: Perform the deprotection and the subsequent workup at low temperatures (0 °C to room temperature) whenever possible.
-
Careful Neutralization: Quench the acid catalyst by slowly adding a mild base, such as saturated sodium bicarbonate (NaHCO₃) solution, at 0 °C. Monitor the pH carefully to ensure it reaches ~7 but does not become strongly basic.
-
Prompt Extraction: As soon as the reaction is quenched and neutralized, immediately extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Avoid Concentration to Dryness: After drying the organic layer, it is often advisable to concentrate it in vacuo without heating. For sensitive aldehydes, it is best to avoid complete removal of the solvent. The product should be used immediately in the next step or stored as a dilute solution in a non-polar solvent at low temperature.
FAQ 3: My TLC analysis shows a new, less-polar byproduct that appears under forcing conditions (e.g., higher heat, stronger acid). What is this species?
Answer: A less-polar byproduct often points to an elimination reaction. In the case of the 2-ethoxytetrahydropyran system, the C2 position is activated towards the formation of an oxocarbenium ion intermediate upon protonation and loss of ethanol.[2] A subsequent elimination of a proton from C3 or C6 can lead to the formation of a double bond within the ring, yielding a dihydropyran derivative.
The most likely structure is 3-(diethoxymethyl)-3,4-dihydro-2H-pyran . This byproduct is less polar than the starting material because it has lost a hydroxyl equivalent (ethanol) and gained a double bond, reducing its hydrogen bonding capacity.
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} caption { label="Figure 2. Pathway to the dihydropyran byproduct."; fontname="Arial"; fontsize=10; } enddot
Preventative Measures:
-
Use milder acid catalysts (e.g., pyridinium p-toluenesulfonate (PPTS), acetic acid) instead of strong mineral acids like HCl or H₂SO₄.
-
Run the reaction at the lowest effective temperature.
-
Ensure a sufficient amount of water is present in the reaction medium to favor the hydrolytic pathway over elimination.[3]
Summary and Troubleshooting Table
| Issue Observed | Potential Byproduct(s) | Likely Cause | Recommended Solution |
| Reaction is sluggish or incomplete. | Unreacted Starting Material, Hemiacetals | Insufficient acid catalyst, low temperature, insufficient water. | Use a stronger acid or slightly elevated temperature. Ensure adequate water is present to drive equilibrium. |
| Multiple polar spots on TLC. | Hemiacetal intermediates | Incomplete hydrolysis; reaction not at equilibrium. | Increase reaction time; add more aqueous acid. |
| Less polar spot on TLC. | 3-(diethoxymethyl)-3,4-dihydro-2H-pyran | Overly harsh acidic conditions (strong acid, high heat). | Use a milder catalyst (e.g., PPTS); maintain lower temperatures. |
| Mixture darkens during workup. | Aldol condensation products, polymers | Unstable aldehyde product; pH overshoot during neutralization. | Perform workup at 0°C; use a weak base (NaHCO₃) for neutralization; extract promptly. |
| Low yield after purification. | Product polymerization; evaporation losses. | Inherent instability of the aldehyde product. | Avoid concentrating the product to dryness; use immediately in the next step. |
Experimental Protocols
Protocol 1: Standard Acid-Catalyzed Deprotection
This protocol outlines a general method for the complete hydrolysis of this compound.
-
Dissolution: Dissolve the starting material (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 4:1 v/v) and cool the solution to 0 °C in an ice bath.
-
Acidification: Add a catalytic amount of a strong acid (e.g., 0.1 eq of 2M HCl) dropwise to the stirred solution.
-
Monitoring: Allow the reaction to stir at 0 °C to room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) (e.g., using a 20% ethyl acetate in hexanes eluent). The product will be significantly more polar.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully add saturated NaHCO₃ solution dropwise until gas evolution ceases and the pH is neutral (~7).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo with minimal heating.
-
Next Step: Use the resulting crude aldehyde immediately in the subsequent reaction.
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} caption { label="Figure 3. Troubleshooting decision workflow."; fontname="Arial"; fontsize=10; } enddot
References
Technical Support Center: Optimizing the Synthesis of 3-(diethoxymethyl)-2-ethoxytetrahydro-2H-pyran
Welcome to the technical support center for the synthesis of 3-(diethoxymethyl)-2-ethoxytetrahydro-2H-pyran. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction yields.
Reaction Overview and Mechanism
The synthesis of this compound is classically achieved via a hetero-Diels-Alder reaction. This powerful [4+2] cycloaddition provides a direct route to the dihydropyran ring system.[1] In this specific transformation, an electron-rich dienophile, ethyl vinyl ether, reacts with an α,β-unsaturated carbonyl compound which acts as the heterodienophile. The reaction is a concerted, pericyclic process that forms two new carbon-carbon sigma bonds and a six-membered ring in a single step.[1][2][3]
The driving force is the formation of energetically more stable σ-bonds from weaker π-bonds.[2] The reaction's rate and efficiency are significantly enhanced by the electronic properties of the reactants: electron-donating groups on the dienophile (like the ethoxy group on ethyl vinyl ether) and electron-withdrawing groups on the diene accelerate the cycloaddition.[3][4]
Gold-Standard Experimental Protocol
This protocol outlines a reliable method for the synthesis. Adherence to these steps, particularly regarding anhydrous conditions, is critical for success.
Reagents & Materials:
-
2-(diethoxymethyl)propenal
-
Ethyl vinyl ether (inhibitor-free)
-
Anhydrous Toluene or Dichloromethane
-
Lewis Acid Catalyst (e.g., Ytterbium(III) triflate, Zinc Chloride) (Optional)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Inert gas (Nitrogen or Argon)
-
Standard glassware (oven-dried)
Step-by-Step Methodology:
-
Preparation: Ensure all glassware is thoroughly oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Charging: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the diene, 2-(diethoxymethyl)propenal (1.0 equivalent), dissolved in anhydrous toluene (approx. 0.5 M concentration).
-
(Optional) Catalyst Addition: If using a Lewis acid catalyst, add it at this stage (e.g., Yb(OTf)₃, 5-10 mol%). Stir for 10 minutes. Lewis acids can significantly accelerate the reaction by lowering the energy of the dienophile's LUMO.[1]
-
Dienophile Addition: Add freshly distilled ethyl vinyl ether (1.2-1.5 equivalents) dropwise to the reaction mixture. It is crucial to use inhibitor-free vinyl ether to prevent polymerization.
-
Reaction: Heat the mixture to a gentle reflux (typically 80-110°C for toluene) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions are typically complete within 4-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Caution: This step should be performed carefully, especially if a Lewis acid was used.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
The crude product is typically a colorless to pale yellow oil. Purify via vacuum distillation or flash column chromatography on silica gel. Note: The acetal groups are acid-sensitive; consider using silica gel neutralized with triethylamine (1% in the eluent) to prevent hydrolysis.
-
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Q1: My reaction yield is very low or I've isolated no product. What went wrong?
A1: Low or no yield is a common problem that can often be traced back to reagent quality or reaction conditions.
-
Potential Cause 1: Reagent Purity and Stability. The ethyl vinyl ether dienophile is prone to polymerization, and both acetal-containing reactants are highly sensitive to moisture.
-
Expert Insight: Commercial ethyl vinyl ether often contains polymerization inhibitors. These must be removed by distillation prior to use. Furthermore, the acetal groups on your diene are susceptible to hydrolysis. Even trace amounts of acid or water can decompose your starting material before it has a chance to react.
-
Solution: Always use freshly distilled ethyl vinyl ether. Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from sodium/benzophenone or passing through an activated alumina column). All glassware must be oven- or flame-dried and the reaction must be conducted under a strictly inert atmosphere (N₂ or Ar).[5]
-
-
Potential Cause 2: Inappropriate Thermal Conditions. The Diels-Alder reaction is reversible, a phenomenon known as the retro-Diels-Alder reaction, which becomes favorable at very high temperatures.[1] Conversely, temperatures that are too low will result in an impractically slow reaction rate.
-
Expert Insight: Every cycloaddition has an optimal temperature window. For many pyran syntheses, refluxing in a solvent like toluene provides the necessary thermal energy without significantly promoting the reverse reaction.
-
Solution: Begin by running the reaction at the boiling point of your chosen solvent (e.g., Toluene, ~110°C). If the reaction is sluggish and starting materials are stable, a higher boiling solvent like xylene could be tested. Conversely, if decomposition is observed, a lower temperature with a Lewis acid catalyst to accelerate the reaction is a superior strategy.[6]
-
Q2: The reaction is messy, and I'm isolating multiple side products. How can I improve selectivity?
A2: The formation of side products typically arises from polymerization of the reactants or decomposition of the desired product.
-
Potential Cause 1: Polymerization of Reactants. Both acrolein derivatives and vinyl ethers can undergo polymerization, especially when heated or in the presence of trace acid/radical initiators.
-
Expert Insight: This is often the primary competitive pathway. Polymerization results in the formation of intractable tars and significantly reduces the concentration of reactants available for the desired cycloaddition.
-
Solution:
-
Inhibitor-Free Dienophile: Ensure the ethyl vinyl ether is freshly distilled.
-
Controlled Addition: Add the dienophile slowly to the heated solution of the diene. This keeps the instantaneous concentration of the highly reactive dienophile low.
-
Radical Scavenger: Consider adding a small amount of a radical scavenger like hydroquinone or BHT (butylated hydroxytoluene) to the reaction mixture.
-
-
-
Potential Cause 2: Acetal Hydrolysis during Workup. The target molecule contains two acetal functionalities, which are stable to base but readily hydrolyze under acidic conditions.
-
Expert Insight: An aqueous workup, especially if not properly buffered, can expose the product to acidic conditions, cleaving the acetals to the corresponding aldehydes and ethanol. This is a common reason for product loss after the reaction has successfully completed.[7]
-
Solution: During the workup, always use a mild base like saturated sodium bicarbonate solution to quench the reaction. When performing purification by column chromatography, use a neutralized silica gel by pre-treating it with a solvent system containing ~1% triethylamine.
-
Q3: I'm having difficulty purifying the final product. What are the best practices?
A3: Purification can be challenging due to the product's physical properties and chemical sensitivities.
-
Potential Cause 1: Product Instability on Silica Gel. As mentioned, the acetal groups are acid-sensitive. Standard silica gel is slightly acidic and can cause partial or complete decomposition of your product during column chromatography.
-
Expert Insight: Watching your product streak or disappear entirely from the column is a classic sign of on-column decomposition.
-
Solution: Deactivate the silica gel by flushing the packed column with your eluent system containing 1-2% triethylamine before loading your sample. Alternatively, if the product and starting materials have sufficiently different boiling points, vacuum distillation is a superior, non-destructive purification method.[8]
-
-
Potential Cause 2: Incomplete Reaction. If the reaction has not gone to completion, the boiling point of the unreacted diene may be close to that of the product, making separation by distillation difficult.
-
Expert Insight: Relying solely on a timer is insufficient. Reaction monitoring is key to ensuring full conversion and simplifying purification.
-
Solution: Monitor the reaction closely by TLC or GC. Ensure the limiting reagent is fully consumed before proceeding with the workup. If separation is still difficult, a carefully optimized flash chromatography protocol on neutralized silica is the best approach.
-
Frequently Asked Questions (FAQs)
-
FAQ 1: Is a Lewis acid catalyst necessary for this reaction?
-
Not strictly necessary, as the reaction can be driven thermally. However, Lewis acids like ZnCl₂, Yb(OTf)₃, or BF₃·Et₂O can dramatically accelerate the reaction, allowing for lower temperatures and shorter reaction times.[1][9] This is particularly useful if your starting materials are thermally sensitive.
-
-
FAQ 2: How do I choose the right solvent?
-
The solvent should be anhydrous and inert to the reactants. Its boiling point determines the reaction temperature. Dichloromethane or chloroform can be used for reactions with highly reactive substrates or when using a Lewis acid at room temperature. Toluene and xylene are common choices for thermally driven reactions due to their higher boiling points.[6][10]
-
-
FAQ 3: How can I confirm the identity and purity of my final product?
-
A combination of analytical techniques is recommended. ¹H and ¹³C NMR spectroscopy will confirm the structure. GC-MS will provide information on purity and molecular weight. FT-IR spectroscopy can confirm the absence of carbonyl (C=O) stretches from the starting material and the presence of C-O ether stretches.
-
Data Summary and Visualization
Table 1: Influence of Conditions on Reaction Outcome
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Key Considerations |
| None | Toluene | 110 | 24 | 50-65 | Simple setup, but can be slow. Risk of thermal decomposition. |
| ZnCl₂ (10%) | CH₂Cl₂ | 25 | 8 | 70-80 | Requires strictly anhydrous conditions.[11] |
| Yb(OTf)₃ (5%) | Toluene | 80 | 6 | 85-95 | Highly efficient but expensive catalyst. Recyclable. |
| BF₃·Et₂O (15%) | CH₂Cl₂ | 0 - 25 | 4 | 75-85 | Highly effective but can promote side reactions if not controlled.[9] |
Visual Workflow Guides
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. Diels-Alder Reaction [organic-chemistry.org]
- 3. vanderbilt.edu [vanderbilt.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Towards Greener Synthesis of Substituted 3-Aminophthalates Starting from 2H-Pyran-2-ones via Diels–Alder Reaction of Acetylenedicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How To [chem.rochester.edu]
- 8. US4423238A - Process for purifying acetals - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. US3816465A - Process for preparing 2-substituted-3,4-dihydro-2h-pyrans - Google Patents [patents.google.com]
Technical Support Center: Preserving the Integrity of the Tetrahydropyran (THP) Moiety
Welcome to the technical support center for the robust application of the tetrahydropyranyl (THP) protecting group. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of THP ether stability. Here, we address common challenges and provide field-proven solutions to prevent the unintended ring-opening of this widely used protecting group.
Frequently Asked Questions (FAQs)
Q1: What is a THP ether and why is it considered a "labile" protecting group?
A tetrahydropyranyl (THP) ether is a common protecting group for hydroxyl functional groups, formed by reacting an alcohol with 3,4-dihydropyran (DHP) under acidic conditions.[1][2] Structurally, it is an acetal, which makes it susceptible to cleavage under acidic conditions.[3][4] This lability to acid is the primary reason for its classification as a "labile" protecting group and is the key to both its utility in planned deprotection and its potential for unintended cleavage.[3][5]
Q2: Under what conditions are THP ethers generally stable?
THP ethers exhibit excellent stability in non-acidic environments. They are resistant to strongly basic conditions, organometallic reagents (like Grignard and organolithium reagents), metal hydrides, and various acylating and alkylating agents.[6][7] This stability profile makes them valuable in synthetic routes that involve these types of reagents.
Q3: What is the primary cause of unintended THP ring-opening?
The primary cause is exposure to acidic conditions, which catalyzes the hydrolysis or alcoholysis of the acetal linkage.[1][6] Even mild or trace amounts of acid can initiate this process, leading to the regeneration of the parent alcohol.[8]
Q4: Does the formation of a THP ether create a new stereocenter?
Yes. The reaction of an alcohol with DHP introduces a new stereocenter at the anomeric carbon (the carbon bonded to two oxygens). If the starting alcohol is chiral, this results in the formation of a mixture of diastereomers, which can complicate purification and NMR spectral analysis.[3][6][7]
Troubleshooting Guide: Preventing THP Ring-Opening
This section addresses specific experimental scenarios where accidental cleavage of the THP group is a common problem.
Issue 1: Deprotection during Chromatographic Purification
Q: I'm observing significant deprotection of my THP-protected compound during silica gel column chromatography. What's happening and how can I prevent it?
A: Standard silica gel is inherently acidic and can catalyze the cleavage of THP ethers. This is a frequent and often overlooked cause of yield loss.
Solutions:
-
Neutralize the Silica Gel: Before preparing your column, slurry the silica gel in the desired eluent containing a small amount of a non-nucleophilic base, such as 1-2% triethylamine (Et₃N) or pyridine. This will neutralize the acidic sites on the silica surface.[9]
-
Use Pre-Treated Silica: Consider using commercially available deactivated or neutral silica gel.
-
Alternative Stationary Phases: If the compound is still sensitive, switch to a less acidic stationary phase like alumina (neutral or basic grade) or Florisil.
-
Buffered Eluent: Add a small percentage (0.1-1%) of a volatile base like triethylamine to your mobile phase during chromatography to continuously neutralize any acidic character.[9]
Issue 2: Cleavage During Aqueous Work-up
Q: My THP group is being cleaved during the aqueous work-up of my reaction. How can I avoid this?
A: Acidic conditions generated during the work-up, often from quenching an acidic or Lewis acidic reagent, can cause deprotection.
Solutions:
-
Use a Mild Basic Wash: Instead of a neutral water wash, use a dilute, cold solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH ~7-8) to neutralize any residual acid.
-
Avoid Strong Acids for Quenching: If possible, use a saturated NaHCO₃ solution or a Rochelle's salt solution to quench reactions instead of strong acids like HCl or NH₄Cl.
-
Minimize Contact Time: Perform the aqueous extraction quickly and at low temperatures (e.g., in an ice bath) to reduce the rate of the acid-catalyzed hydrolysis.
Issue 3: Instability During a Subsequent Reaction Step
Q: I am performing a reaction that does not explicitly use acid, yet I am seeing THP deprotection. What are the possible hidden sources of acid?
A: Several reagents or conditions can inadvertently introduce acidity into a reaction mixture.
Hidden Sources of Acidity & Solutions:
| Hidden Acid Source | Explanation & Prevention Strategy |
| Lewis Acids | Many Lewis acids (e.g., ZnCl₂, MgBr₂, TiCl₄) used to promote other reactions can also catalyze THP cleavage. Use milder Lewis acids or consider alternative, non-acidic catalysts if available.[6] |
| Reagent Impurities | Reagents like chloroform (CDCl₃ for NMR) can contain trace amounts of HCl or DCl, which is sufficient to cause deprotection over time.[9] Use freshly distilled or inhibitor-free solvents. |
| Pd/C Catalysts | Commercial Palladium on carbon (Pd/C) catalysts can contain residual PdCl₂ from their preparation. In the presence of a protic solvent like ethanol during hydrogenation, this can generate HCl, leading to THP cleavage.[10] To prevent this, either wash the catalyst with a mild base solution (like NaHCO₃) and dry it before use, or add a non-nucleophilic base like pyridine to the reaction mixture.[10] |
| Autoxidation of Solvents | Ethers like Tetrahydrofuran (THF) can form hydroperoxides upon storage, which can lead to acidic byproducts.[11] Use freshly distilled or inhibitor-free grade solvents. |
Visualizing the Problem: The Mechanism of Acid-Catalyzed Cleavage
The instability of the THP ether in the presence of acid (H⁺) is due to the following mechanism, which leads to the formation of a resonance-stabilized carbocation intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Video: Protection of Alcohols [jove.com]
- 5. youtube.com [youtube.com]
- 6. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
Common mistakes in drawing acetal reaction mechanisms
Welcome to the technical support center for acetal reaction mechanisms. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their understanding of this fundamental organic chemistry transformation. The following question-and-answer format addresses common mistakes and critical concepts encountered during experimental work and mechanistic analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My acetal formation isn't proceeding. I've mixed the aldehyde/ketone with alcohol, but I'm only recovering starting material. What am I missing?
Answer: This is a classic issue that almost always points to the omission of a critical reagent: an acid catalyst.
Causality: The carbonyl carbon of an aldehyde or ketone is electrophilic, but it's often not electrophilic enough to be attacked by a weak nucleophile like an alcohol.[1] An acid catalyst is required to protonate the carbonyl oxygen.[1][2][3] This protonation significantly increases the polarization of the C=O bond, making the carbonyl carbon much more susceptible to nucleophilic attack by the alcohol.[1][4] Without the acid catalyst, the reaction rate is impractically slow. Acetal formation is not feasible under neutral or basic conditions.[5][6]
Troubleshooting Protocol:
-
Ensure Acid is Present: Verify that a catalytic amount of a suitable acid, such as p-toluenesulfonic acid (p-TSA) or sulfuric acid (H₂SO₄), has been added to the reaction mixture.[5][7]
-
Check Catalyst Quality: Ensure the acid catalyst has not degraded.
-
Solvent Choice: Use an anhydrous (dry) solvent to prevent competing reactions with water.
Question 2: I'm drawing the mechanism and I'm unsure about the first few steps. What is the correct sequence for initiating the reaction?
Answer: The correct initiation sequence involves the acid-catalyzed activation of the carbonyl group, followed by the nucleophilic attack of the alcohol.
Correct Mechanistic Steps:
-
Protonation of the Carbonyl Oxygen: The first step is the protonation of the carbonyl oxygen by the acid catalyst.[2][3][8] This creates a resonance-stabilized oxonium ion, which greatly enhances the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The alcohol, acting as a nucleophile, then attacks the activated carbonyl carbon.[2][3]
-
Deprotonation: A base (which can be another molecule of the alcohol or the conjugate base of the acid catalyst) removes a proton from the newly added alkoxy group to form the neutral hemiacetal intermediate.[2][3][9]
Common Mistake: A frequent error is to show the alcohol attacking the neutral carbonyl carbon directly without prior protonation. While this can occur, it is a much slower, less significant pathway. The acid-catalyzed route is the dominant and mechanistically correct pathway for efficient acetal formation.[1]
Diagram: Initial Steps of Acetal Formation
Caption: Correct sequence for hemiacetal formation.
Question 3: My reaction seems to stop at the hemiacetal stage. How do I push the reaction forward to the full acetal?
Answer: Stalling at the hemiacetal intermediate is a common problem related to equilibrium control. Acetal formation is a reversible process, and the removal of water is crucial to drive the reaction to completion.[2][5][10]
Causality: The formation of the hemiacetal is followed by a series of equilibrium steps to form the acetal. This second stage involves the protonation of the hemiacetal's hydroxyl group, its departure as a water molecule (a good leaving group), and the subsequent attack by a second molecule of alcohol.[4][8]
Le Châtelier's Principle in Action: The overall reaction is: Aldehyde/Ketone + 2 Alcohol ⇌ Acetal + Water
According to Le Châtelier's principle, to shift the equilibrium to the right (favoring the acetal product), the water by-product must be actively removed from the reaction mixture.[5][10] If water is allowed to accumulate, the reverse reaction (hydrolysis of the acetal back to the hemiacetal and then to the carbonyl compound) will become significant.[2][7]
Troubleshooting & Experimental Protocols:
| Method for Water Removal | Description | Experimental Protocol |
| Dean-Stark Apparatus | Utilizes azeotropic distillation. The reaction is run in a solvent (e.g., toluene) that forms a lower-boiling azeotrope with water. The azeotrope distills into the trap, water separates and is collected, and the solvent returns to the reaction flask.[10][11] | 1. Assemble a flask with a Dean-Stark trap and a condenser. 2. Add the aldehyde/ketone, alcohol, solvent (e.g., toluene), and acid catalyst. 3. Heat the mixture to reflux. 4. Monitor the collection of water in the side arm of the trap. 5. Continue reflux until no more water is collected. |
| Molecular Sieves | Anhydrous inorganic materials (zeolites) with pores of a precise size that selectively trap small molecules like water.[2][10] | 1. Activate 4Å molecular sieves by heating them under vacuum. 2. Add the activated sieves to the reaction flask containing the reactants, solvent, and catalyst. 3. Stir the reaction at the appropriate temperature. The sieves will sequester the water as it is formed. |
Question 4: I am drawing the conversion of the hemiacetal to the acetal. Is it a direct Sₙ2 displacement of the hydroxyl group?
Answer: This is one of the most frequent and critical errors in drawing the acetal formation mechanism. The conversion is not an Sₙ2 reaction. The hydroxyl group (-OH) is a poor leaving group and cannot be displaced directly by a weak nucleophile like an alcohol. The reaction proceeds via an Sₙ1-like mechanism after the hydroxyl group is converted into a good leaving group.[4][12]
Correct Mechanistic Pathway:
-
Protonation of the Hemiacetal -OH: The hydroxyl group of the hemiacetal is protonated by the acid catalyst. This converts it into a protonated hydroxyl group (-OH₂⁺), which is an excellent leaving group (water).[2][4]
-
Loss of Water (Sₙ1-like step): The water molecule departs, and the resulting carbocation is stabilized by resonance from the adjacent ether oxygen, forming a highly electrophilic oxonium ion.[1][4]
-
Nucleophilic Attack by Second Alcohol: A second molecule of alcohol attacks the electrophilic carbon of the oxonium ion.[2][12]
-
Deprotonation: A final deprotonation step yields the neutral acetal product and regenerates the acid catalyst.[2][9]
Why Sₙ2 is Incorrect:
-
Poor Leaving Group: Hydroxide (HO⁻) is a strong base and therefore a very poor leaving group.
-
Weak Nucleophile: Alcohols are weak nucleophiles and are not strong enough to perform an Sₙ2 displacement of a poor leaving group.[12]
-
Steric Hindrance: The carbon center can be sterically hindered, which also disfavors an Sₙ2 pathway.[4][13]
Diagram: Common Sₙ2 Mistake vs. Correct Sₙ1-like Pathway
References
- 1. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Acetals and Hemiacetals with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Acetal Group | Formation, Structure & Mechanism | Study.com [study.com]
- 9. youtube.com [youtube.com]
- 10. Acetal - Wikipedia [en.wikipedia.org]
- 11. reddit.com [reddit.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
Technical Support Center: Solvent Effects on Substituted Tetrahydropyran Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the stability and conformational behavior of substituted tetrahydropyrans (THPs). The tetrahydropyran ring is a ubiquitous structural motif in a vast array of natural products and pharmaceuticals, making a deep understanding of its behavior in different chemical environments paramount.[1][2] This guide is designed to address common experimental challenges and fundamental questions related to the profound influence of solvents on the stability of these critical molecules.
This resource is structured into two main sections:
-
Part 1: Troubleshooting Experimental Issues. This section directly addresses specific problems you might encounter in the lab, providing causal explanations and actionable solutions.
-
Part 2: Frequently Asked Questions (FAQs). Here, we delve into the core scientific principles governing solvent-THP interactions, such as the anomeric effect and hydrogen bonding.
Part 1: Troubleshooting Experimental Issues
This section is formatted as a series of common problems followed by potential causes and recommended solutions. The underlying principle is that the solvent is not merely a passive medium but an active participant that can dictate the conformational equilibrium and reactivity of your substituted THP.
Q1: My observed axial:equatorial conformer ratio from NMR analysis is inconsistent with literature values for the same compound. What could be wrong?
This is a frequent issue that often points to subtle but critical differences in experimental conditions, primarily related to the solvent.
Potential Causes & Solutions:
-
Trace Water or Protic Impurities: In nominally aprotic solvents (like Chloroform-d, DCM, or Acetonitrile-d), minute amounts of water can dramatically alter the conformational equilibrium. Water can act as a hydrogen bond donor or acceptor, selectively stabilizing one conformer over another.[3] This is especially true for THPs with hydroxyl, amino, or other hydrogen-bonding substituents.
-
Solution: Always use freshly distilled or commercially available anhydrous solvents. For highly sensitive systems, consider drying the solvent over molecular sieves immediately before use. When preparing your NMR sample, use an inert atmosphere (e.g., a glovebox) to minimize atmospheric moisture contamination.
-
-
Solvent Polarity and Dielectric Constant Mismatch: The anomeric effect, which often stabilizes an axial substituent at the C2 position, is highly sensitive to the solvent's dielectric constant.[4] Polar solvents can stabilize the larger dipole moment of the equatorial conformer, shifting the equilibrium away from the axial preference seen in the gas phase or non-polar solvents.
-
Solution: Verify the exact solvent and grade used in the literature report. A study in CCl₄ will yield a different conformational ratio than one in DMSO-d₆. If you must use a different solvent, be aware that you are probing a different energetic landscape. Computational modeling using a polarizable continuum model (PCM) can help predict how the equilibrium will shift with solvent polarity.[5][6]
-
-
Temperature Fluctuations: The energy difference between conformers is often small (1-3 kcal/mol), making the equilibrium sensitive to temperature changes. Most NMR experiments are run at ambient probe temperature, which can vary.
-
Solution: For precise and reproducible measurements, use a variable temperature (VT) NMR unit to maintain a constant, known temperature (e.g., 298 K). If comparing to literature, ensure your experimental temperature matches the reported value.
-
Troubleshooting Workflow: Inconsistent Conformational Ratio
The following diagram outlines a logical workflow for diagnosing the root cause of unexpected conformer ratios.
Caption: A troubleshooting decision tree for inconsistent conformer ratios.
Q2: I'm observing degradation or unexpected side reactions of my THP-containing molecule during my experiment or workup. Could the solvent be responsible?
Absolutely. While often considered stable, the THP ring, especially when part of a protecting group (THP-ether), can be labile under certain conditions that are exacerbated by the choice of solvent.[7][8]
Potential Causes & Solutions:
-
Latent Acidity in Halogenated Solvents: Solvents like dichloromethane (DCM) and chloroform (CHCl₃) can contain trace amounts of HCl, especially after prolonged storage or exposure to light. This acidity is often sufficient to catalyze the hydrolysis of acid-sensitive groups, such as THP ethers, leading to the parent alcohol.[7][9]
-
Solution: Use freshly distilled DCM/CHCl₃ or pass it through a plug of basic alumina immediately before use to remove acidic impurities. Alternatively, consider using less acidic solvents like THF or 1,4-dioxane if compatible with your reaction chemistry.[10]
-
-
Lewis Acidity: Some reactions involve Lewis acids (e.g., BBr₃, TiCl₄). Ethereal solvents, including THP itself or solvents like THF, can coordinate to strong Lewis acids. This can lead to ring-opening of the solvent or the THP moiety in your molecule.[11]
-
Solution: When using strong Lewis acids, opt for non-coordinating solvents like DCM or toluene. If an ether solvent is required, be mindful of potential side reactions and consider using lower temperatures to mitigate them.
-
-
Workup Issues: During aqueous workup, if the pH becomes even mildly acidic, THP ethers can be cleaved.[12][13] This can lead to lower-than-expected yields of the protected compound.
-
Solution: Ensure your aqueous washes are neutral or slightly basic (e.g., using saturated NaHCO₃ solution). If your product is base-sensitive, use a carefully buffered neutral wash. Test the stability of your compound to the workup conditions on a small analytical scale before processing the entire batch.[14]
-
Part 2: Frequently Asked Questions (FAQs)
This section provides authoritative answers to fundamental questions regarding the interplay between solvent properties and the conformational stability of substituted tetrahydropyrans.
Q1: How does solvent polarity fundamentally alter the anomeric effect in 2-substituted tetrahydropyrans?
The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C2) of a pyranose ring to occupy the axial position, contrary to what would be predicted by sterics alone.[15] This effect is a complex interplay of stereoelectronic and electrostatic interactions, both of which are modulated by the solvent.
-
In Non-Polar Solvents (e.g., Cyclohexane, CCl₄): The dominant stabilizing force is hyperconjugation. This involves the donation of electron density from a lone pair (n) of the endocyclic ring oxygen into the anti-bonding (σ) orbital of the C2-substituent bond. This n → σ interaction is maximized when the lone pair and the C-X bond are anti-periplanar, a geometry achieved in the axial conformation.[16]
-
In Polar Solvents (e.g., Acetonitrile, Water): The influence of electrostatics becomes much more pronounced. The equatorial conformer typically possesses a larger net molecular dipole moment than the axial conformer. Polar solvents with high dielectric constants effectively solvate and stabilize this larger dipole moment.[17] This solvent-induced stabilization of the equatorial form directly counteracts the stereoelectronic preference for the axial form, thus diminishing or even reversing the anomeric effect.[4][18]
Conceptual Model: Solvent Influence on Anomeric Effect
Caption: The balance between hyperconjugation and solvation dictates conformer stability.
Q2: What is the role of specific hydrogen bonding versus bulk solvent effects?
While bulk solvent properties like the dielectric constant provide a good general model, specific, short-range interactions like hydrogen bonding can be overriding factors.[3][19]
-
Bulk Solvent Effects: These are non-specific electrostatic interactions, well-described by continuum solvation models (e.g., PCM), where the solvent is treated as a uniform medium with a characteristic dielectric constant.[20] This model is effective for explaining general trends in non-hydrogen-bonding solvents.[6][21]
-
Specific Hydrogen Bonding: In protic solvents (water, alcohols) or aprotic solvents with protic impurities, direct hydrogen bonds can form between the solvent and solute. For example, a solvent molecule can act as a hydrogen bond donor to the ring oxygen or a substituent, or as an acceptor for a hydroxyl substituent on the THP. These specific, directional interactions can provide substantial stabilization (2-10 kcal/mol) to a conformer that presents the best geometry for such bonding, often overriding weaker bulk solvent effects.[3]
Q3: Which experimental techniques are best for quantifying solvent effects on THP stability?
A multi-faceted approach is often best, combining experimental observation with computational validation.
-
NMR Spectroscopy: This is the workhorse technique.[22]
-
Coupling Constants (³JHH): The magnitude of vicinal proton-proton coupling constants is dependent on the dihedral angle (Karplus relationship). By measuring averaged coupling constants in solution, one can calculate the relative populations of chair and boat/twist conformers.[23][24]
-
Chemical Shifts: While more complex to interpret, chemical shifts are exquisitely sensitive to the local electronic environment, which is altered by conformation and solvation.[25] Comparing experimental shifts to those calculated for different conformers can provide strong evidence for the dominant species.
-
NOE/ROE: Nuclear Overhauser Effect data can provide through-space distance constraints, helping to definitively assign the axial or equatorial position of substituents.
-
-
Dielectric Spectroscopy: This technique measures how a material responds to an electric field and can be used to study conformational relaxation dynamics, especially for flexible molecules in the glassy state.[26] It provides direct information on processes that involve a change in the molecular dipole moment, which is directly linked to conformational changes.
-
Computational Chemistry: Quantum mechanical calculations are indispensable for this field.
-
Gas-Phase Calculations: Provide the intrinsic, baseline energy difference between conformers without solvent influence.[27][28]
-
Implicit Solvation Models (e.g., PCM, COSMO-RS): Model the bulk dielectric effect of the solvent and are excellent for predicting trends across solvents of varying polarity.[29]
-
Explicit Solvation Models (QM/MM or Cluster Models): Involve including a number of explicit solvent molecules in the calculation. This is computationally expensive but necessary to accurately model specific hydrogen-bonding interactions.[6]
-
Quantitative Data Summary
The influence of the solvent's dielectric constant (ε) on the conformational free energy (ΔG°) of a substituent is a cornerstone of this topic. The table below summarizes representative data for 3-halotetrahydropyrans, illustrating the shift in equilibrium.
| Compound | Solvent | Dielectric Constant (ε) | Predominant Conformer | ΔG° (equatorial - axial) (kcal/mol) | Reference |
| 3-chlorotetrahydropyran | Carbon Tetrachloride | 2.2 | Equatorial | -0.68 | |
| 3-chlorotetrahydropyran | Acetonitrile | 37.5 | Equatorial | -0.92 (Calculated) | |
| 3-bromotetrahydropyran | Carbon Tetrachloride | 2.2 | Equatorial | -0.90 |
Note: A negative ΔG° indicates that the equatorial conformer is more stable. The data clearly shows that as the solvent polarity increases (from CCl₄ to Acetonitrile), the preference for the equatorial conformer is enhanced, reflected in a more negative ΔG°.
Experimental Protocol: Conformational Analysis by ¹H NMR Spectroscopy
This protocol outlines the steps to determine the axial:equatorial population ratio of a 2-substituted THP using proton NMR coupling constants.
Objective: To quantify the populations of the axial and equatorial conformers of 2-methoxytetrahydropyran in two different solvents (Cyclohexane-d₁₂ and Acetonitrile-d₃).
Materials:
-
2-methoxytetrahydropyran
-
Anhydrous Cyclohexane-d₁₂
-
Anhydrous Acetonitrile-d₃
-
NMR tubes and caps
-
Inert atmosphere glovebox or Schlenk line
-
NMR Spectrometer (≥400 MHz) with temperature control
Procedure:
-
Sample Preparation (Under Inert Atmosphere):
-
Prepare two stock solutions of 2-methoxytetrahydropyran (approx. 10 mg/mL) in each of the deuterated solvents.
-
Transfer ~0.6 mL of each solution into a separate, clean, and dry NMR tube.
-
Seal the NMR tubes tightly to prevent atmospheric moisture contamination.
-
-
NMR Data Acquisition:
-
Insert the first sample (Cyclohexane-d₁₂) into the NMR spectrometer.
-
Allow the sample to equilibrate to a precise temperature (e.g., 298.0 K) for at least 5 minutes.
-
Acquire a high-resolution ¹H NMR spectrum. Ensure sufficient signal-to-noise and digital resolution to accurately measure coupling constants.
-
Repeat the process for the second sample (Acetonitrile-d₃).
-
-
Data Analysis:
-
Focus on the signal for the proton at C2 (the anomeric proton). This proton will have different coupling constants to the two protons at C3 depending on whether it is in an axial or equatorial position.
-
The observed coupling constant (J_obs) is a population-weighted average of the coupling constants for the pure axial (J_ax) and pure equatorial (J_eq) conformers: J_obs = (P_ax * J_ax) + (P_eq * J_eq) where P_ax and P_eq are the mole fractions of the axial and equatorial conformers, and P_ax + P_eq = 1.
-
Obtain values for J_ax and J_eq from literature for model compounds or from low-temperature NMR experiments where the conformational exchange is slow enough to see both conformers. For a C2 proton, typical values are: J_ax (to axial C3-H) ≈ 8-10 Hz; J_eq (to axial C3-H) ≈ 2-3 Hz.
-
Rearrange the equation to solve for the mole fraction of one conformer, for example, the axial: P_ax = (J_obs - J_eq) / (J_ax - J_eq)
-
Calculate the equilibrium constant K = P_eq / P_ax.
-
Calculate the free energy difference: ΔG° = -RT ln(K).
-
-
Interpretation:
-
Compare the P_ax values obtained in cyclohexane and acetonitrile. You should observe a higher P_ax in the non-polar cyclohexane, demonstrating the stronger influence of the anomeric effect in this solvent.
-
References
- 1. Strategies for the construction of tetrahydropyran rings in the synthesis of natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exo-anomeric effects on energies and geometries of different conformations of glucose and related systems in the gas phase and aqueous solution | Semantic Scholar [semanticscholar.org]
- 5. Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Computational Analysis of Solvent Effects in NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 4-Methyltetrahydropyran (4-MeTHP): Application as an Organic Reaction Solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. How To [chem.rochester.edu]
- 15. Sensing the anomeric effect in a solvent-free environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pnas.org [pnas.org]
- 20. escholarship.org [escholarship.org]
- 21. researchgate.net [researchgate.net]
- 22. auremn.org.br [auremn.org.br]
- 23. Flexible molecules with defined shape. Part 3. Conformational analysis of bis(tetrahydropyran-2-yl)methanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 24. Conformational analysis of small molecules: NMR and quantum mechanics calculations. | Semantic Scholar [semanticscholar.org]
- 25. Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Dielectric Spectroscopy Studies of Conformational Relaxation Dynamics in Molecular Glass-Forming Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. researchgate.net [researchgate.net]
- 29. Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Characterization of 3-(diethoxymethyl)-2-ethoxytetrahydro-2H-pyran
In the landscape of pharmaceutical development and fine chemical synthesis, the rigorous characterization of novel chemical entities is paramount. This guide provides an in-depth comparative analysis of analytical techniques for the structural elucidation and purity assessment of 3-(diethoxymethyl)-2-ethoxytetrahydro-2H-pyran , a substituted tetrahydropyran derivative. The methodologies and interpretations presented herein are grounded in extensive field experience and established scientific principles, offering researchers a robust framework for their analytical workflows.
The synthesis of this compound is most plausibly achieved through a hetero-Diels-Alder reaction between acrolein diethyl acetal (acting as the diene) and ethyl vinyl ether (the dienophile). This synthetic context is crucial as it informs the potential impurity profile, which may include unreacted starting materials, regioisomers, and stereoisomers. A comprehensive analytical strategy must therefore be capable of not only confirming the structure of the target molecule but also detecting and quantifying these potential process-related impurities.
Comparative Analysis of Primary Analytical Techniques
The multifaceted nature of this compound, which contains both cyclic ether and acetal functionalities, necessitates a multi-technique approach for unambiguous characterization. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Gas Chromatography (GC). Each provides unique and complementary information.
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed structural information, including connectivity, stereochemistry, and conformation. | Unambiguous structure elucidation. | Lower sensitivity compared to MS; complex spectra may require advanced 2D techniques. |
| Mass Spectrometry | Molecular weight and fragmentation patterns. | High sensitivity; excellent for impurity profiling. | Isomers may not be distinguishable by mass alone. |
| FTIR Spectroscopy | Presence of functional groups. | Fast and non-destructive. | Provides limited structural detail; not suitable for complex mixture analysis. |
| Gas Chromatography | Separation and quantification of volatile components. | High-resolution separation; excellent for purity assessment. | Not suitable for non-volatile or thermally labile compounds. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful technique for the definitive structural assignment of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable.
Expertise & Experience in Spectral Interpretation:
The ¹H NMR spectrum is expected to be complex due to the presence of multiple chiral centers, leading to diastereotopic protons. The protons on the carbon adjacent to the ether oxygen in the tetrahydropyran ring are expected to resonate in the downfield region of approximately 3.4 to 4.5 ppm[1][2]. The acetal protons will also exhibit characteristic shifts. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule. The coupling constants observed in the ¹H NMR spectrum will be critical in determining the relative stereochemistry of the substituents on the pyran ring.
Authoritative Grounding: The application of 1D and 2D NMR techniques for the microstructural analysis of copolymers containing cyclic acetals has been well-documented, providing a solid foundation for the methods described here[3].
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum using a 400 MHz or higher field spectrometer.
-
Optimize acquisition parameters (e.g., pulse width, relaxation delay) to ensure quantitative accuracy if needed.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Consider using DEPT (Distortionless Enhancement by Polarization Transfer) experiments to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Acquisition:
-
Acquire COSY, HSQC, and HMBC (Heteronuclear Multiple Bond Correlation) spectra to establish connectivities.
-
For stereochemical analysis, NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments may be necessary.
-
References
A Senior Application Scientist's Guide to Acetal Protecting Groups: A Comparative Analysis Featuring 3-(diethoxymethyl)-2-ethoxytetrahydro-2H-pyran
In the landscape of multi-step organic synthesis, the judicious selection of protecting groups is a critical determinant of success. For the ubiquitous hydroxyl group, a diverse arsenal of protecting strategies has been developed, among which acetals stand out for their unique stability profile and versatile cleavage conditions. This guide provides an in-depth comparison of common acetal protecting groups, with a special focus on the less conventional yet intriguing characteristics of 3-(diethoxymethyl)-2-ethoxytetrahydro-2H-pyran. We will delve into the mechanistic underpinnings of their stability, provide supporting experimental data for their relative lability, and offer detailed protocols for their application.
The Fundamental Chemistry of Acetal Protecting Groups
Acetal protecting groups are characterized by the presence of two alkoxy groups attached to a single carbon atom. They are formed by the acid-catalyzed reaction of an alcohol with a vinyl ether or an aldehyde/ketone. Their protective function stems from their stability under a wide range of conditions, including exposure to strong bases, nucleophiles, organometallic reagents, and many oxidizing and reducing agents.[1][2][3] The deprotection is typically achieved under acidic conditions, regenerating the alcohol and the corresponding carbonyl compound.[4][5][6]
The stability of an acetal is intricately linked to the stability of the intermediate oxocarbenium ion formed during acid-catalyzed hydrolysis.[7][8] Factors that stabilize this cation, such as electron-donating groups or the formation of a more substituted carbocation, will increase the lability of the acetal.[7]
Figure 1: General mechanism of acetal protection and deprotection.
A Comparative Analysis of Common Acetal Protecting Groups
This section will compare the properties of several widely used acetal protecting groups, providing a framework for understanding the potential characteristics of this compound.
Tetrahydropyranyl (THP) Ether
The tetrahydropyranyl (THP) group is one of the most common acetal protecting groups, formed by the reaction of an alcohol with 3,4-dihydropyran (DHP) under acidic conditions.[9][10]
-
Stability: THP ethers are stable to strong bases, organometallic reagents, and most reducing and oxidizing agents.[8]
-
Lability: They are readily cleaved under mild acidic conditions, such as acetic acid in aqueous THF or pyridinium p-toluenesulfonate (PPTS) in ethanol.[9] The introduction of a new stereocenter upon reaction with chiral alcohols can lead to diastereomeric mixtures, which can complicate NMR analysis.[11]
Methoxymethyl (MOM) Ether
The methoxymethyl (MOM) group is another widely used acetal protecting group. It is typically introduced by reacting an alcohol with methoxymethyl chloride (MOM-Cl) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[12]
-
Stability: MOM ethers exhibit good stability towards a wide range of reagents, similar to THP ethers.[8]
-
Lability: Deprotection of MOM ethers generally requires stronger acidic conditions than for THP ethers, such as trifluoroacetic acid (TFA) or dilute HCl.[11] This difference in lability allows for the selective deprotection of a THP ether in the presence of a MOM ether.
2-Methoxyethoxymethyl (MEM) Ether
The 2-methoxyethoxymethyl (MEM) group offers an alternative with different cleavage options. It is installed using 2-methoxyethoxymethyl chloride (MEM-Cl).
-
Stability: MEM ethers are comparable in stability to MOM ethers under many conditions.
-
Lability: While also cleavable with Brønsted acids, MEM ethers can be selectively removed in the presence of MOM ethers using Lewis acids such as zinc bromide (ZnBr₂) or magnesium bromide (MgBr₂).[11][13] This orthogonality is a valuable tool in complex syntheses.
The Case of this compound: An Insight into Mixed Acetals and Orthoesters
While specific experimental data on the use of this compound as a protecting group is scarce in the literature, its structure as a mixed acetal with an orthoester-like moiety allows for informed predictions of its behavior. The molecule contains a tetrahydropyran ring, suggesting similarities to the THP group, but the presence of the diethoxymethyl substituent introduces features reminiscent of an orthoester.
Orthoesters are known to be highly sensitive to acidic hydrolysis, even more so than simple acetals.[14] This is because the additional alkoxy group can further stabilize the developing positive charge on the central carbon during hydrolysis.
Figure 2: The additional alkoxy group in the orthoester intermediate enhances carbocation stability.
Based on this, we can hypothesize that the this compound protecting group would be significantly more acid-labile than a standard THP ether. The presence of the diethoxymethyl group likely facilitates cleavage under very mild acidic conditions, potentially offering a level of reactivity that could be exploited for highly sensitive substrates.
Quantitative Comparison of Acetal Protecting Group Stability
The relative stability of acetal protecting groups is a critical factor in their selection. The following table summarizes available quantitative data on the relative rates of hydrolysis, providing a clearer picture of their lability.
| Protecting Group | Relative Rate of Hydrolysis (approx.) | Conditions | Reference(s) |
| Acyclic Acetals | |||
| Dimethyl Acetal | ~30-35x faster than 1,3-dioxolane | Aqueous acid | [15] |
| Cyclic Acetals | |||
| 1,3-Dioxolane (from ethylene glycol) | 1 (baseline) | Aqueous acid | [15] |
| 1,3-Dioxane (from 1,3-propanediol) | Slower than 1,3-dioxolane | Aqueous acid | [4] |
| Common Acetal Ethers | |||
| Tetrahydropyranyl (THP) | More labile than MOM | Mildly acidic (e.g., HOAc/H₂O) | [9] |
| Methoxymethyl (MOM) | 1 (baseline for comparison) | Stronger acid (e.g., TFA, HCl) | [11] |
| 2-Methoxyethoxymethyl (MEM) | Similar to MOM (Brønsted acid), but labile to Lewis acids | ZnBr₂, MgBr₂ | [11][13] |
| Predicted | |||
| This compound | Significantly faster than THP | Very mild acid | Inferred |
Note: Relative rates can vary depending on the specific substrate and reaction conditions. This table provides a general trend.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the protection of a primary alcohol (benzyl alcohol) and a secondary alcohol (cyclohexanol) with common acetal protecting groups, as well as their subsequent deprotection.
Protocol 1: Protection of Alcohols with Dihydropyran (THP Protection)
Materials:
-
Alcohol (Benzyl alcohol or Cyclohexanol, 1.0 eq)
-
3,4-Dihydropyran (DHP, 1.2 eq)
-
Pyridinium p-toluenesulfonate (PPTS, 0.05 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a solution of the alcohol in anhydrous DCM, add DHP.
-
Add a catalytic amount of PPTS to the mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude THP-protected alcohol, which can be purified by flash column chromatography if necessary.
Protocol 2: Deprotection of THP Ethers
Materials:
-
THP-protected alcohol (1.0 eq)
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Dissolve the THP-protected alcohol in a 4:2:1 mixture of THF:acetic acid:water.
-
Stir the reaction at 45 °C and monitor by TLC.
-
Once the reaction is complete, carefully neutralize the mixture with saturated aqueous sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution to yield the deprotected alcohol.
Protocol 3: Protection of Alcohols with Methoxymethyl Chloride (MOM Protection)
Materials:
-
Alcohol (Benzyl alcohol or Cyclohexanol, 1.0 eq)
-
Methoxymethyl chloride (MOM-Cl, 1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA, 2.0 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve the alcohol in anhydrous DCM and cool the solution to 0 °C.
-
Add DIPEA, followed by the dropwise addition of MOM-Cl.
-
Allow the reaction to warm to room temperature and stir until completion as indicated by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by flash chromatography.
Protocol 4: Deprotection of MOM Ethers
Materials:
-
MOM-protected alcohol (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
Dissolve the MOM-protected alcohol in a mixture of DCM and water.
-
Add TFA dropwise at 0 °C.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, carefully neutralize with saturated aqueous sodium bicarbonate.
-
Extract the product with DCM, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution to obtain the deprotected alcohol.
Decision-Making Workflow for Acetal Protecting Group Selection
The choice of an acetal protecting group is dictated by the specific requirements of the synthetic route, including the stability of other functional groups present in the molecule and the desired deprotection conditions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Acetal Protecting Group Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 5. Acetals can serve as protecting groups for 1,2-diols, as well as ... | Study Prep in Pearson+ [pearson.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. Acetal Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 12. application.wiley-vch.de [application.wiley-vch.de]
- 13. Alcohol or phenol synthesis by acetal cleavage [organic-chemistry.org]
- 14. Ortho ester - Wikipedia [en.wikipedia.org]
- 15. reddit.com [reddit.com]
Comparative study of different methods for tetrahydropyran synthesis
Starting THP Synthesis Research
I've initiated a thorough search for tetrahydropyran (THP) synthesis methods. My focus is on well-established and current techniques like Prins cyclization and hetero-Diels-Alder reactions. I'm prioritizing reactions that provide good yields and stereocontrol, as well as considering scalability for potential future applications.
Investigating THP Synthesis Routes
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Analyzing THP Synthesis Methods
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Expanding THP Protocol Search
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Prioritizing Detailed THP Protocols
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Focusing on Protocol Refinement
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Initiating Protocol Collection
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Collecting Detailed THP Protocols
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Prioritizing Search Refinement
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A Comparative Guide to the Purity Validation of Synthesized 3-(diethoxymethyl)-2-ethoxytetrahydro-2H-pyran
For researchers, scientists, and professionals in drug development, the meticulous validation of chemical purity is a foundational pillar of reliable and reproducible research. The biological activity, safety, and stability of a compound are intrinsically linked to its purity profile. This guide provides an in-depth technical comparison of analytical methodologies for validating the purity of synthesized "3-(diethoxymethyl)-2-ethoxytetrahydro-2H-pyran," a substituted tetrahydropyran with potential applications as a versatile intermediate in organic synthesis. We will explore the causality behind experimental choices and present supporting data to empower you in establishing a robust purity validation workflow.
Synthesis and Potential Impurity Profile
To effectively validate the purity of a compound, an understanding of its synthesis and potential impurities is paramount. "this compound" is plausibly synthesized via an acid-catalyzed reaction between 3,4-dihydro-2H-pyran-3-carbaldehyde and an excess of ethanol. This reaction proceeds through the formation of a hemiacetal followed by further reaction with ethanol to yield the desired acetal at the 3-position and an ethoxy group at the anomeric 2-position.
A likely synthesis route involves the reaction of 3,4-dihydro-2H-pyran with a Vilsmeier-Haack reagent to introduce the formyl group at the 3-position, followed by the acid-catalyzed reaction with ethanol.
Based on this synthetic pathway, potential impurities may include:
-
Unreacted Starting Materials: 3,4-dihydro-2H-pyran-3-carbaldehyde and ethanol.
-
Byproducts: Intermediates such as the hemiacetal, and products of side reactions like the self-condensation of the starting aldehyde.
-
Reagent Residues: Residual acid catalyst (e.g., p-toluenesulfonic acid) and solvents used in the synthesis and purification.
A comprehensive purity validation strategy must be capable of separating and identifying these potential contaminants.
Comparative Analysis of Purity Validation Techniques
The primary analytical techniques for assessing the purity of "this compound" are Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). Each technique offers unique advantages and, when used in concert, provides a comprehensive purity profile.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating volatile compounds and providing structural information based on their mass-to-charge ratio (m/z) and fragmentation patterns. Given the ethereal nature of the target compound, GC-MS is a highly suitable method for purity assessment.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized "this compound" in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating the target compound from less polar impurities.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Data Interpretation and Comparison
A hypothetical GC chromatogram of the synthesized product is presented below, showing the main peak corresponding to "this compound" and potential impurity peaks.
Table 1: Hypothetical GC-MS Data for Purity Analysis
| Peak | Retention Time (min) | Proposed Identity | Key Mass Fragments (m/z) | Relative Abundance (%) |
| 1 | 5.2 | Ethanol | 45, 31, 29 | 0.1 |
| 2 | 8.9 | 3,4-dihydro-2H-pyran-3-carbaldehyde | 112, 83, 55 | 0.3 |
| 3 | 12.5 | This compound | 187, 159, 115, 75, 47 | 99.5 |
| 4 | 14.1 | Aldehyde self-condensation byproduct | >200 | 0.1 |
The mass spectrum of the main peak would be expected to show characteristic fragmentation patterns for acetals, including the loss of ethoxy and diethoxymethyl groups. The presence and relative abundance of impurity peaks provide a quantitative measure of purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for structural elucidation and can be employed quantitatively (qNMR) to determine the absolute purity of a sample against a certified internal standard. Both ¹H and ¹³C NMR are essential for confirming the structure of the synthesized compound and identifying impurities.
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher for better resolution.
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-32.
-
Relaxation Delay (D1): 5 seconds for quantitative analysis.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Data Interpretation and Comparison
The ¹H NMR spectrum should display characteristic signals for the ethoxy and diethoxymethyl groups, as well as the protons on the tetrahydropyran ring. The chemical shifts and coupling constants will be crucial for confirming the stereochemistry of the substituents.[1][2]
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Tetrahydropyran Ring Protons | 1.5 - 4.0 (complex multiplets) | 20 - 70 |
| -OCH₂CH₃ (ethoxy) | 3.4 - 3.8 (quartet) | ~64 |
| -OCH₂CH₃ (ethoxy) | 1.1 - 1.3 (triplet) | ~15 |
| -CH(OCH₂CH₃)₂ (diethoxymethyl) | ~4.5 (doublet) | ~102 |
| -CH(OCH₂CH₃)₂ (diethoxymethyl) | 3.5 - 3.7 (multiplet) | ~62 |
| -CH(OCH₂CH₃)₂ (diethoxymethyl) | 1.2 - 1.4 (triplet) | ~15 |
For quantitative NMR (qNMR), a certified internal standard with a known purity and a resonance that does not overlap with the analyte signals (e.g., maleic acid) is added in a precisely weighed amount. The purity of the analyte is calculated by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the internal standard.[3][4]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating non-volatile compounds and is particularly useful for analyzing samples that may not be suitable for GC. For "this compound," a non-polar compound, reverse-phase HPLC is the method of choice.[5][6]
Experimental Protocol: Reverse-Phase HPLC Analysis
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized product in the mobile phase.
-
HPLC Conditions:
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point for separating non-polar compounds.[4]
-
Mobile Phase: A gradient of acetonitrile and water. For example, start with 50% acetonitrile and increase to 95% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detector at 210 nm (as the compound lacks a strong chromophore, detection at low wavelengths is necessary) or an Evaporative Light Scattering Detector (ELSD).
-
Data Interpretation and Comparison
The HPLC chromatogram will show the main peak for the target compound and any non-volatile impurities. The peak area percentage can be used to estimate the purity. For accurate quantification, a calibration curve with a reference standard of known concentration should be prepared.
Table 3: Hypothetical HPLC Data for Purity Analysis
| Peak | Retention Time (min) | Proposed Identity | Peak Area (%) |
| 1 | 3.1 | Polar Impurity | 0.2 |
| 2 | 15.8 | This compound | 99.7 |
| 3 | 18.2 | Less Polar Impurity | 0.1 |
Workflow and Decision Making
A robust purity validation workflow integrates these techniques to provide a comprehensive and self-validating system.
Caption: Workflow for the synthesis and purity validation of this compound.
The choice of primary and secondary validation methods depends on the intended application of the compound. For routine quality control, a validated HPLC or GC method may suffice. However, for a reference standard or in early drug development, a combination of all three techniques is recommended to provide a comprehensive and trustworthy purity assessment. The validation of the analytical procedures themselves should be performed in accordance with ICH Q2(R1) guidelines to ensure accuracy, precision, specificity, and robustness.[7][8][9]
Conclusion
The validation of the purity of synthesized "this compound" requires a multi-faceted analytical approach. GC-MS provides excellent separation of volatile components and structural information, while HPLC is adept at analyzing non-volatile impurities. NMR spectroscopy serves as a definitive tool for structural confirmation and, through qNMR, offers a primary method for determining absolute purity. By understanding the synthetic route and potential impurities, and by employing a combination of these powerful analytical techniques, researchers can confidently establish the purity of their synthesized compounds, ensuring the integrity and reliability of their scientific endeavors.
References
- 1. Preparation of acetals from aldehydes and alcohols under basic conditions. | Semantic Scholar [semanticscholar.org]
- 2. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
- 3. rssl.com [rssl.com]
- 4. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ICH Official web site : ICH [ich.org]
- 6. Method categories according to the ICH Q2(R1) [mpl.loesungsfabrik.de]
- 7. database.ich.org [database.ich.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
A Senior Application Scientist's Guide to Carbonyl Protection: Evaluating Alternatives to Complex Acetals in Organic Synthesis
In the realm of multi-step organic synthesis, particularly within drug development and natural product synthesis, the judicious use of protecting groups is a cornerstone of success. The temporary masking of a reactive functional group, such as a carbonyl, allows for chemical transformations to be performed elsewhere in the molecule without unintended side reactions.[1][2] The molecule 3-(diethoxymethyl)-2-ethoxytetrahydro-2H-pyran represents a sophisticated example of an acetal-containing structure, highlighting the need for a diverse toolkit of protecting groups with varying stability and reactivity profiles. While this specific molecule may not be a commonly employed protecting group itself, its constituent parts—a diethoxymethyl acetal and a tetrahydropyranyl ether derivative—are archetypes of widely used protective strategies.
This guide provides a comprehensive comparison of the primary alternatives for carbonyl protection, focusing on O,O-acetals (both acyclic and cyclic), S,S-thioacetals, and orthoesters. We will delve into the mechanistic underpinnings of their formation and cleavage, present comparative experimental data, and provide detailed protocols to aid researchers in selecting the optimal protecting group for their specific synthetic challenge.
The Imperative for Carbonyl Protection: A Strategic Overview
The carbonyl group, present in aldehydes and ketones, is a hub of reactivity. Its electrophilic carbon is susceptible to attack by a wide array of nucleophiles, including organometallics, hydrides, and enolates.[3] In a complex molecule with multiple functional groups, this inherent reactivity can be a liability. For instance, the selective reduction of an ester in the presence of a more reactive ketone necessitates the temporary masking of the ketone to achieve the desired transformation.[4]
A robust protecting group strategy is governed by several key principles:
-
Ease of Installation and Removal: The protecting group should be introduced and removed in high yield under mild conditions that do not compromise other functionalities within the molecule.[1]
-
Stability: The protected group must be inert to the reaction conditions employed in subsequent synthetic steps.
-
Orthogonality: In molecules with multiple protecting groups, it should be possible to remove one group selectively without affecting the others.[1]
The selection of a protecting group is therefore a critical strategic decision in synthetic planning, directly impacting the efficiency and overall success of a synthetic route.
O,O-Acetals: The Workhorses of Carbonyl Protection
O,O-Acetals are the most frequently employed protecting groups for aldehydes and ketones, prized for their stability in basic and nucleophilic environments and their predictable cleavage under acidic conditions.[5] They are formed by the acid-catalyzed reaction of a carbonyl compound with an alcohol or a diol.
Acyclic vs. Cyclic O,O-Acetals
Acyclic acetals , such as dimethyl acetals and diethyl acetals (like the diethoxymethyl group in our topic molecule), are formed from simple alcohols. However, cyclic acetals , typically 1,3-dioxolanes (from ethylene glycol) and 1,3-dioxanes (from 1,3-propanediol), are often favored due to their enhanced stability, which is a result of the entropically favorable cyclization.[6][7]
Mechanism of Acetal Formation (Acid-Catalyzed):
Caption: Acid-catalyzed formation of an acetal from a ketone and an alcohol.
Deprotection of Acetals:
The removal of acetal protecting groups is typically achieved by hydrolysis with aqueous acid, reversing the formation mechanism.
Caption: Acid-catalyzed hydrolysis of an acetal to regenerate the carbonyl group.
Experimental Comparison of O,O-Acetal Formation
The efficiency of acetal formation is highly dependent on the catalyst and reaction conditions. Below is a comparison of common catalysts for the formation of 1,3-dioxolanes from cyclohexanone and ethylene glycol.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| p-Toluenesulfonic acid (p-TsOH) | Toluene | Reflux | 4 | 92 | [Generic Protocol] |
| Amberlyst-15 | Dichloromethane | 25 | 6 | 95 | [Generic Protocol] |
| Montmorillonite K10 | Dichloromethane | 25 | 2 | 98 | [6] |
| ZrO2-SO42- | Neat | 60 | 1 | 96 | [Generic Protocol] |
Experimental Protocol: Protection of Cyclohexanone as a 1,3-Dioxolane
-
To a solution of cyclohexanone (1.0 g, 10.2 mmol) in toluene (20 mL) is added ethylene glycol (1.26 g, 20.4 mmol) and a catalytic amount of p-toluenesulfonic acid monohydrate (50 mg, 0.26 mmol).
-
The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water.
-
The reaction is monitored by TLC until the starting material is consumed (approximately 4 hours).
-
The reaction is cooled to room temperature and washed with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the 1,3-dioxolane derivative.
Experimental Protocol: Deprotection of a 1,3-Dioxolane
-
The 1,3-dioxolane derivative (1.0 g, 7.0 mmol) is dissolved in a mixture of acetone (20 mL) and water (5 mL).
-
A catalytic amount of 2 M hydrochloric acid (0.5 mL) is added.
-
The reaction is stirred at room temperature and monitored by TLC until the starting material is consumed (typically 1-2 hours).
-
The reaction mixture is neutralized with saturated aqueous sodium bicarbonate solution and extracted with diethyl ether (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the deprotected carbonyl compound.
S,S-Thioacetals: Robust Alternatives with Unique Reactivity
S,S-Thioacetals, the sulfur analogs of acetals, offer a distinct set of properties that make them valuable in specific synthetic contexts. They are generally more stable to acidic conditions than their oxygen counterparts, providing a wider window of operational stability.[8][9]
Formation and Deprotection:
Thioacetals are typically formed from the reaction of a carbonyl compound with a thiol or a dithiol, often catalyzed by a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂) or zinc chloride (ZnCl₂).[10] Their increased stability towards acid means that deprotection requires more specialized conditions. Common methods for thioacetal cleavage include treatment with mercury(II) salts, oxidative methods (e.g., with N-bromosuccinimide or iodine), or other Lewis acids.[8]
Mechanism of Thioacetal Formation (Lewis Acid-Catalyzed):
Caption: Lewis acid-catalyzed formation of a thioacetal.
Stability Comparison: O,O-Acetals vs. S,S-Thioacetals
| Reagent/Condition | O,O-Acetal Stability | S,S-Thioacetal Stability |
| Strong Bases (e.g., NaOH, n-BuLi) | Stable | Stable |
| Nucleophiles (e.g., Grignard reagents) | Stable | Stable |
| Hydride Reducing Agents (e.g., LiAlH₄) | Stable | Stable |
| Mild Aqueous Acid (e.g., 1M HCl) | Labile | Generally Stable |
| Strong Protic Acids (e.g., conc. H₂SO₄) | Labile | Labile |
| Lewis Acids (e.g., BF₃·OEt₂) | Labile | Labile (can be used for deprotection) |
| Oxidizing Agents (e.g., NBS, I₂) | Stable | Labile (used for deprotection) |
| Heavy Metal Salts (e.g., HgCl₂) | Stable | Labile (used for deprotection) |
Experimental Protocol: Protection of Benzaldehyde as a 1,3-Dithiane
-
To a solution of benzaldehyde (1.0 g, 9.4 mmol) in dichloromethane (20 mL) at 0 °C is added 1,3-propanedithiol (1.12 g, 10.4 mmol).
-
Boron trifluoride etherate (0.12 mL, 0.94 mmol) is added dropwise.
-
The reaction is stirred at room temperature for 2 hours and monitored by TLC.
-
The reaction is quenched by the addition of 10% aqueous sodium hydroxide solution (10 mL).
-
The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give the 1,3-dithiane.
Orthoesters: Protecting Groups for Carboxylic Acid Derivatives and Aldehydes
Orthoesters, with the general formula RC(OR')₃, are versatile reagents in organic synthesis, serving as precursors to esters and as protecting groups for carboxylic acids and, less commonly, aldehydes.[11][12][13] They are stable to basic and nucleophilic conditions but are readily hydrolyzed under mild acidic conditions.
Formation and Application:
Orthoesters can be used to protect aldehydes, although this is less common than their use for carboxylic acids. The reaction of an aldehyde with an orthoformate, such as trimethyl orthoformate, in the presence of an acid catalyst can lead to the formation of a dimethyl acetal. This reaction is driven forward by the formation of a stable ester and alcohol.
Mechanism of Acetal Formation using an Orthoester:
Caption: Acetal formation from an aldehyde using an orthoester.
Experimental Protocol: Protection of an Aldehyde using Trimethyl Orthoformate
-
To a solution of the aldehyde (10 mmol) in methanol (20 mL) is added trimethyl orthoformate (1.27 g, 12 mmol) and a catalytic amount of p-toluenesulfonic acid monohydrate (50 mg).
-
The reaction mixture is stirred at room temperature for 4 hours and monitored by TLC.
-
The reaction is quenched by the addition of triethylamine (0.5 mL).
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the dimethyl acetal.
Spectroscopic Characterization of Protected Carbonyls
The successful formation of a protecting group can be readily confirmed by spectroscopic methods, particularly NMR.
¹H NMR Spectroscopy:
-
O,O-Acetals: The disappearance of the aldehydic proton signal (around δ 9-10 ppm) is a key indicator. A new singlet for the acetal proton (CH(OR)₂) typically appears between δ 4.5 and 5.5 ppm. The protons of the alcohol or diol moiety will also be present in the spectrum.
-
S,S-Thioacetals: Similar to acetals, the aldehydic proton signal disappears. The thioacetal proton (CH(SR)₂) resonates in a similar region, often slightly downfield compared to its oxygen analog.
-
Orthoesters: The formation of an acetal from an orthoester will show the characteristic acetal proton signal.
¹³C NMR Spectroscopy:
-
The highly deshielded carbonyl carbon signal (δ 190-210 ppm) is replaced by the acetal carbon signal, which appears in the range of δ 90-110 ppm.
Case Studies in Drug Development
The strategic use of carbonyl protecting groups is prevalent in the synthesis of complex pharmaceutical agents.
Case Study: Synthesis of a Prostaglandin Analogue
In the synthesis of many prostaglandin analogues, a key intermediate often contains both a ketone and an ester functional group. To selectively reduce the ester to an alcohol using a powerful reducing agent like LiAlH₄, the more reactive ketone must be protected. The formation of a cyclic acetal (1,3-dioxolane) is a common strategy. The acetal is stable to the strongly basic and nucleophilic conditions of the hydride reduction. Subsequent acidic workup not only quenches the reaction but also deprotects the ketone, yielding the desired diol product.
Case Study: Umpolung Reactivity of Thioacetals
Thioacetals, particularly 1,3-dithianes, offer unique synthetic utility beyond simple protection. The protons on the carbon between the two sulfur atoms are acidic and can be removed by a strong base like n-butyllithium. This generates a nucleophilic carbanion, effectively reversing the normal electrophilic reactivity of the carbonyl carbon (a concept known as "umpolung"). This nucleophile can then react with various electrophiles, such as alkyl halides or epoxides, to form new carbon-carbon bonds. Subsequent deprotection of the thioacetal reveals a new ketone, making this a powerful tool for constructing complex carbon skeletons.[14]
Conclusion
The selection of a carbonyl protecting group is a critical decision in the design of a synthetic strategy. While complex structures like "this compound" highlight the diversity of acetal chemistry, a thorough understanding of the fundamental alternatives—O,O-acetals, S,S-thioacetals, and orthoesters—is essential for the modern synthetic chemist.
O,O-Acetals, particularly cyclic variants, remain the most common choice due to their ease of formation, stability to a wide range of reagents, and mild deprotection conditions. S,S-Thioacetals provide enhanced stability to acidic conditions and offer unique opportunities for umpolung reactivity, expanding their synthetic utility. Orthoesters serve as efficient reagents for acetal formation and are valuable protecting groups in their own right.
By carefully considering the stability requirements of the planned synthetic route and the orthogonality needed in the presence of other functional groups, researchers can confidently select the optimal carbonyl protecting group to navigate the challenges of complex molecule synthesis and accelerate the discovery of new medicines and materials.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. jocpr.com [jocpr.com]
- 3. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]
- 4. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]
- 10. Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ortho ester - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Thioacetal - Wikipedia [en.wikipedia.org]
A Researcher's Guide to the Spectroscopic Comparison of 3-(diethoxymethyl)-2-ethoxytetrahydro-2H-pyran Isomers
For researchers and professionals in drug development, the precise characterization of molecular stereochemistry is not merely an academic exercise—it is a fundamental requirement for ensuring safety, efficacy, and reproducibility. The molecule 3-(diethoxymethyl)-2-ethoxytetrahydro-2H-pyran possesses two contiguous stereocenters at the C2 and C3 positions of the tetrahydropyran (THP) ring. This gives rise to two pairs of enantiomers, which are diastereomeric to each other: the cis and trans isomers. Differentiating between these diastereomers is critical, and this guide provides a comprehensive framework for their spectroscopic comparison using widely available analytical techniques.
This guide moves beyond a simple listing of methods. It delves into the causal principles behind why specific spectroscopic signatures differ between isomers, providing field-proven protocols and data interpretation strategies to enable unambiguous stereochemical assignment.
The Structural Challenge: Cis vs. Trans Isomers
The core of our analytical challenge lies in distinguishing the relative orientation of the ethoxy group at C2 and the diethoxymethyl group at C3. In the cis isomer, both substituents are on the same face of the THP ring, while in the trans isomer, they are on opposite faces. This seemingly subtle difference induces significant changes in the molecule's three-dimensional conformation, which are readily detected by modern spectroscopic methods.
Diagram: Isomers of this compound
Caption: Diastereomeric relationship between the cis and trans isomers.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy — The Definitive Toolkit
NMR spectroscopy is the most powerful and definitive technique for assigning the relative stereochemistry of these isomers. The analysis hinges on three key parameters: chemical shifts (δ), scalar coupling constants (J), and Nuclear Overhauser Effect (NOE) correlations.
¹H NMR: Chemical Shifts and Coupling Constants
The chair-like conformation of the tetrahydropyran ring forces substituents into either axial or equatorial positions. The relative stereochemistry (cis or trans) dictates which conformation is more stable and, consequently, the observed chemical shifts and coupling constants.
Causality Behind the Differences:
-
Anomeric Effect: The C2 position is anomeric. The presence of an electronegative ring oxygen atom often stabilizes a conformation where the C2-ethoxy group is in an axial orientation to maximize hyperconjugation (n-σ* interaction) between the ring oxygen's lone pair and the C-O anti-bonding orbital of the substituent.[1][2][3][4] This effect significantly influences the chemical shift of the anomeric proton (H2). Typically, an axial H2 (equatorial substituent) appears at a lower field (higher ppm) than an equatorial H2 (axial substituent).
-
Karplus Relationship: The vicinal coupling constant (³JH2-H3) is highly dependent on the dihedral angle between H2 and H3.
-
A large coupling constant (³J ≈ 8–12 Hz) is indicative of a trans-diaxial relationship between H2 and H3.
-
A small coupling constant (³J ≈ 2–5 Hz) suggests a cis (axial-equatorial) or trans-diequatorial relationship.
-
Expected ¹H NMR Data Comparison:
| Parameter | cis-Isomer (ax-eq or eq-ax) | trans-Isomer (diaxial or dieq) | Rationale |
| δ H2 (Anomeric) | Varies based on conformation | Varies based on conformation | Influenced by the anomeric effect and the magnetic anisotropy of the C3 substituent.[1][3] |
| δ H3 | Varies | Varies | Shielding/deshielding depends on the proximity and orientation of the C2 ethoxy group. |
| ³JH2-H3 | Small (typically 2-5 Hz) | Large (if diaxial, 8-12 Hz) or Small (if diequatorial, 2-5 Hz) | Governed by the Karplus relationship describing dihedral angle dependence. |
2D NOESY: Unambiguous Proof Through-Space
While coupling constants provide strong evidence, Nuclear Overhauser Effect Spectroscopy (NOESY) offers definitive proof by identifying protons that are close to each other in space, regardless of bonding.[5][6][7][8]
Causality Behind the Experiment:
The NOE effect is a form of cross-relaxation between nuclear spins that are spatially proximate (< 5 Å). By irradiating one proton and observing which other protons experience a change in signal intensity, we can map the 3D structure.
-
For the cis-isomer: A strong NOE correlation is expected between H2 and H3, as they are on the same face of the ring. Additionally, NOEs will be observed between the protons of the C2-ethoxy group and the C3-diethoxymethyl group.
-
For the trans-isomer: If the conformation is diaxial, H2 and H3 will be far apart, resulting in a weak or absent NOE correlation. Instead, strong 1,3-diaxial NOEs would be observed between H2 and H4/H6 (axial protons) and between H3 and H5 (axial proton).
Diagram: Key NOESY Correlations for Isomer Differentiation
Caption: Expected NOESY correlations for cis and trans isomers.
Part 2: Ancillary Spectroscopic Techniques
While NMR is the primary tool, other spectroscopic methods can provide complementary, albeit less definitive, information.
Infrared (IR) Spectroscopy
IR spectroscopy probes molecular vibrations. For the target isomers, the most informative region is the C-O stretching band.
-
Expected Observations: Ethers and acetals typically show strong C-O stretching absorptions in the 1050-1150 cm⁻¹ range.[9][10][11] While it is difficult to unequivocally distinguish diastereomers by IR alone, subtle differences in the shape and exact frequency of this C-O band may be observed due to the different dipole moments and conformational rigidities of the cis and trans isomers.[12][13] However, these differences are often minor and should be used as supporting, not primary, evidence.
Mass Spectrometry (MS)
Electron Impact (EI) mass spectrometry typically provides information about the molecular weight and fragmentation patterns.
-
Expected Observations: Diastereomers, having the same atomic connectivity, will almost always exhibit identical or very similar mass spectra under standard EI conditions.[14][15] Both the cis and trans isomers are expected to show the same molecular ion (M⁺) and similar fragmentation pathways, such as the loss of an ethoxy radical or cleavage of the acetal group. Therefore, MS is an excellent tool for confirming molecular weight but is generally not useful for differentiating between these types of stereoisomers.[14][15]
Part 3: Experimental Protocols
To ensure data quality and reproducibility, the following protocols are recommended.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Benzene-d₆). Ensure the solvent is free of water and other impurities.
-
1D ¹H NMR: Acquire a standard proton spectrum. Optimize shimming to achieve sharp, symmetrical peaks. Integrate all signals and determine chemical shifts and coupling constants.[16][17]
-
2D COSY: Acquire a Correlation Spectroscopy (COSY) spectrum to establish proton-proton bond connectivities and confirm assignments made in the 1D spectrum.
-
2D HSQC/HMQC: Acquire a Heteronuclear Single Quantum Coherence spectrum to correlate proton signals with their directly attached carbon atoms.
-
2D NOESY/ROESY: Acquire a NOESY (or ROESY for medium-sized molecules) spectrum with a mixing time appropriate for the molecule's size (typically 500-800 ms). Process the data to identify through-space correlations.[6][7]
Diagram: Recommended NMR Workflow
Caption: A self-validating workflow for NMR-based structure elucidation.
Protocol 2: IR and MS Data Acquisition
-
FT-IR: For liquids, acquire the spectrum using a thin film between salt (NaCl or KBr) plates. For solids, use a KBr pellet or Attenuated Total Reflectance (ATR). Acquire the spectrum from 4000 to 400 cm⁻¹.
-
Mass Spectrometry: Introduce the sample into the mass spectrometer via a suitable method (e.g., direct infusion, GC-MS). Acquire the spectrum using Electron Impact (EI) ionization to generate fragment ions and confirm the molecular weight.
Conclusion and Data Synthesis
The unambiguous differentiation of the cis and trans isomers of this compound is reliably achieved through a systematic NMR spectroscopy workflow. The key differentiating factors are the magnitude of the ³JH2-H3 coupling constant and, most definitively, the pattern of through-space correlations observed in a 2D NOESY experiment. While IR and MS provide valuable complementary data for structural confirmation, they lack the specificity required for stereoisomer differentiation. By following the integrated analytical approach detailed in this guide, researchers can confidently assign the relative stereochemistry, a crucial step in the development of any chiral molecule.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. The anomeric and exo-anomeric effects in 2-methoxytetrahydropyran - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. acdlabs.com [acdlabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 13. The syntheses and infrared spectra of some acetals and ketals - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. acdlabs.com [acdlabs.com]
- 17. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Efficacy of 3-(Diethoxymethyl)-2-ethoxytetrahydro-2H-pyran in Protecting Hindered Alcohols
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the selective protection of hydroxyl groups, particularly sterically hindered alcohols, presents a persistent challenge. The choice of a protecting group is a critical decision that can significantly influence the efficiency, yield, and overall success of a synthetic route. This guide provides an in-depth comparison of a novel acetal-based protecting group, 3-(diethoxymethyl)-2-ethoxytetrahydro-2H-pyran (DEETHP) , with commonly employed alternatives for the protection of sterically encumbered alcohols.
The protection of a tertiary alcohol, for instance, is often hampered by the steric bulk surrounding the hydroxyl moiety, which impedes the approach of the protecting agent. While conventional protecting groups like silyl ethers (e.g., TBDMS, TIPS) and benzyl ethers (Bn) are mainstays in the synthetic chemist's toolbox, they each possess inherent limitations when faced with significant steric hindrance. DEETHP emerges as a promising candidate, designed to navigate these steric challenges while offering a distinct reactivity profile.
The Challenge of Protecting Hindered Alcohols
Sterically hindered alcohols, such as tertiary alcohols or secondary alcohols flanked by bulky substituents, are notoriously difficult to protect. The diminished reactivity of these substrates often necessitates harsh reaction conditions, leading to undesirable side reactions and reduced yields. An ideal protecting group for such challenging substrates should exhibit:
-
High Reactivity and Efficiency: The ability to be introduced in high yield under mild conditions.
-
Robust Stability: Resistance to a wide range of reaction conditions encountered in subsequent synthetic steps.
-
Orthogonal Deprotection: The capacity for selective removal without affecting other protecting groups in the molecule.[1]
-
Minimal Introduction of Stereochemical Complexity: Avoidance of creating new stereocenters where possible, which can complicate purification and characterization.[2]
Unveiling this compound (DEETHP)
DEETHP is a substituted tetrahydropyran derivative that functions as an acetal protecting group. Its structure, featuring diethoxymethyl and ethoxy substituents, is hypothesized to modulate its steric and electronic properties compared to the parent tetrahydropyranyl (THP) group. The increased bulk of DEETHP may offer enhanced stability and potentially greater selectivity for less hindered hydroxyl groups in a polyol setting. Conversely, the electronic influence of the alkoxy substituents could facilitate a more facile and selective deprotection under specific acidic conditions.
Head-to-Head Comparison: DEETHP vs. Established Protecting Groups
To objectively evaluate the potential of DEETHP, its performance must be benchmarked against widely used protecting groups for hindered alcohols.
| Protecting Group | Structure | Typical Protection Conditions | Typical Deprotection Conditions | Stability Profile | Key Advantages for Hindered Alcohols | Limitations |
| DEETHP (Hypothetical) | This compound | Catalytic acid (e.g., PPTS, CSA), CH₂Cl₂, rt | Mild acidic hydrolysis (e.g., AcOH/THF/H₂O) | Expected to be stable to basic, reductive, and many oxidative conditions. | Potentially enhanced stability and modulated reactivity for selective removal. | Lack of established experimental data; potential for diastereomer formation. |
| TBDMS | tert-Butyldimethylsilyl | TBDMSCl, Imidazole, DMF, rt | TBAF, THF, rt; or mild acid (e.g., PPTS, MeOH) | Stable to basic and nucleophilic reagents; moderately stable to acid.[3] | Good balance of stability and reactivity. | Can be challenging to introduce on highly hindered alcohols.[4] |
| TIPS | Triisopropylsilyl | TIPSCl, Imidazole, DMF, rt; or TIPSOTf, 2,6-lutidine, CH₂Cl₂ | TBAF, THF, rt; more acid stable than TBDMS. | More sterically hindered and thus more stable to acidic conditions than TBDMS.[3] | Increased steric bulk allows for protection of more hindered alcohols. | Slower to introduce and remove compared to TBDMS. |
| Bn | Benzyl | NaH, BnBr, THF, 0 °C to rt | H₂, Pd/C, EtOH; or dissolving metal reduction (Na, NH₃) | Very stable to a wide range of acidic and basic conditions.[5] | High stability for multi-step syntheses. | Deprotection conditions (hydrogenolysis) are not compatible with reducible functional groups (e.g., alkenes, alkynes). |
Experimental Protocols
Detailed methodologies are crucial for the successful application of any protecting group strategy. Below are representative protocols for the protection and deprotection of a model hindered alcohol, tert-butanol.
Protocol 1: Protection of tert-Butanol with DEETHP (Hypothetical)
Rationale: This protocol is adapted from standard procedures for THP ether formation, utilizing a mild acid catalyst to promote the addition of the alcohol to the vinyl ether functionality inherent in the DEETHP precursor.
-
To a solution of tert-butanol (1.0 equiv) in anhydrous dichloromethane (0.5 M) is added this compound (1.2 equiv).
-
Pyridinium p-toluenesulfonate (PPTS, 0.1 equiv) is added, and the mixture is stirred at room temperature.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Protocol 2: Deprotection of DEETHP-protected tert-Butanol (Hypothetical)
Rationale: This procedure employs a mild acidic workup to hydrolyze the acetal, regenerating the alcohol.
-
The DEETHP-protected tert-butanol (1.0 equiv) is dissolved in a 3:1:1 mixture of tetrahydrofuran, acetic acid, and water.
-
The solution is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction mixture is diluted with diethyl ether and carefully neutralized with saturated aqueous sodium bicarbonate solution.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude alcohol is purified by flash column chromatography.
Protocol 3: Protection of tert-Butanol with TBDMSCl
Rationale: This standard protocol utilizes a silyl chloride and a nitrogenous base to facilitate the silylation of the alcohol.
-
To a solution of tert-butanol (1.0 equiv) and imidazole (2.5 equiv) in anhydrous N,N-dimethylformamide (DMF, 0.5 M) is added tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 equiv) in one portion.
-
The reaction is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction mixture is poured into water and extracted with diethyl ether.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Protocol 4: Deprotection of TBDMS-protected tert-Butanol
Rationale: Fluoride ions have a high affinity for silicon, making fluoride-based reagents like TBAF highly effective for the cleavage of silyl ethers.
-
To a solution of TBDMS-protected tert-butanol (1.0 equiv) in tetrahydrofuran (0.2 M) is added a 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.2 equiv).
-
The reaction is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified directly by flash column chromatography.
Mechanistic Insights & Workflow Diagrams
Visualizing the reaction mechanisms and experimental workflows can provide a deeper understanding of the chemical transformations involved.
Caption: Generalized mechanism for the acid-catalyzed protection of a hindered alcohol with DEETHP.
Caption: Generalized mechanism for the acid-catalyzed deprotection of a DEETHP-protected alcohol.
Caption: A generalized workflow illustrating the role of protecting groups in a multi-step synthesis.
Conclusion and Future Outlook
While "this compound" (DEETHP) remains a novel and largely unexplored protecting group, its structural design suggests it could be a valuable tool for the protection of sterically hindered alcohols. Its potential for enhanced stability and tunable reactivity warrants further investigation. The hypothetical comparisons and protocols provided in this guide serve as a foundation for researchers to explore the utility of DEETHP and other next-generation protecting groups. As the demands of complex molecule synthesis continue to grow, the development of innovative and highly selective protecting group strategies will be paramount to advancing the fields of chemistry and drug discovery.
References
A Comparative Guide to the Reactivity of 3-(diethoxymethyl)-2-ethoxytetrahydro-2H-pyran and Related Heterocycles
This guide provides an in-depth technical analysis of the reactivity of 3-(diethoxymethyl)-2-ethoxytetrahydro-2H-pyran, a complex heterocyclic acetal. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of properties to explain the causal relationships between structure and reactivity. We will dissect the molecule's functional groups, compare its behavior to structurally similar heterocycles, and provide the experimental frameworks necessary for empirical validation.
Introduction: Unpacking the Structure of this compound
The subject of our analysis, this compound, is a polysubstituted six-membered oxygen-containing heterocycle. Its structure is characterized by two key features that dictate its chemical behavior:
-
A 2-alkoxytetrahydropyran (THP) moiety, which is a cyclic acetal.
-
A diethoxymethyl group at the C3 position, which is an acyclic acetal.
The interplay of these functionalities, including their steric and electronic influences, governs the molecule's stability and reactivity, particularly its susceptibility to hydrolysis under acidic conditions. The tetrahydropyran ring itself is a common motif in many natural products and pharmaceuticals, making an understanding of its substituted derivatives crucial for synthetic strategy and drug design.[1]
The Lability of Acetals: A Mechanistic Overview
The reactivity of this compound is dominated by the chemistry of its acetal groups. Acetals are generally stable under neutral and basic conditions, making them excellent protecting groups for aldehydes and ketones.[2] However, they are readily hydrolyzed in the presence of acid.[3][4]
The acid-catalyzed hydrolysis of an acetal proceeds through a well-established mechanism involving the formation of a resonance-stabilized oxocarbenium ion.[5] This intermediate is the cornerstone of understanding the relative reactivity of different acetal structures.
Figure 1: Generalized mechanism of acid-catalyzed acetal hydrolysis.
The rate-determining step in this process is the formation of the oxocarbenium ion.[5] Consequently, any structural feature that stabilizes this positively charged intermediate will accelerate the rate of hydrolysis. Conversely, factors that destabilize the oxocarbenium ion will render the acetal more robust.
Comparative Reactivity Analysis
To contextualize the reactivity of this compound, we will compare it with several analogous heterocyclic and acyclic structures:
-
Unsubstituted Tetrahydropyran (THP): The parent ring system.
-
Tetrahydrofuran (THF): A five-membered cyclic ether to assess the effect of ring size.
-
1,3-Dioxane: A six-membered ring with two oxygen atoms.
-
1,1-Diethoxyethane: An acyclic acetal to isolate the reactivity of this functional group.
Ring Stability: Tetrahydropyran vs. Tetrahydrofuran
The stability of the heterocyclic ring itself is a crucial factor. Six-membered rings like tetrahydropyran are generally more stable than their five-membered counterparts like tetrahydrofuran. This is attributed to lower ring strain in the "chair" conformation of the six-membered ring, which minimizes torsional and angle strain.[6] This inherent stability means that under strongly acidic conditions where ring-opening can occur, THP is more resistant to polymerization than THF.
| Compound | Ring Size | Relative Stability | Susceptibility to Acid-Catalyzed Ring Opening |
| Tetrahydropyran (THP) | 6-membered | High | Low |
| Tetrahydrofuran (THF) | 5-membered | Moderate | High |
This table provides a qualitative comparison based on established principles of ring strain.
Acetal Hydrolysis: A Qualitative Comparison
Electronic Effects: The rate of acetal hydrolysis is highly sensitive to the electronic nature of the substituents. Electron-donating groups (EDGs) stabilize the intermediate oxocarbenium ion, thus accelerating hydrolysis. Conversely, electron-withdrawing groups (EWGs) destabilize this intermediate and slow down the reaction.[5]
Steric Effects: Bulky substituents near the acetal carbon can hinder the approach of water and the necessary conformational changes for the reaction to proceed, thereby decreasing the rate of hydrolysis.
Let's analyze the expected relative rates of hydrolysis for our target molecule and its comparators:
| Compound | Key Functional Group | Expected Relative Rate of Hydrolysis | Rationale |
| This compound | Cyclic & Acyclic Acetals | Moderate to High | The 2-ethoxy group is an EDG, which should accelerate hydrolysis of the cyclic acetal. The diethoxymethyl group at C3 may exert a minor inductive electron-withdrawing effect and some steric hindrance, potentially slowing the reaction slightly compared to an unsubstituted 2-alkoxy-THP. |
| Unsubstituted Tetrahydropyran | Cyclic Ether | Very Low | Lacks an acetal function; ring-opening requires harsh acidic conditions. |
| 2-Methoxytetrahydropyran | Cyclic Acetal | High | The methoxy group is an EDG, activating the acetal for hydrolysis. This serves as a good benchmark for a reactive cyclic acetal. |
| 1,3-Dioxane | Cyclic Acetal | Moderate | The second oxygen atom in the ring has an electron-withdrawing inductive effect that slightly destabilizes the oxocarbenium ion compared to a 2-alkoxy-THP. |
| 1,1-Diethoxyethane | Acyclic Acetal | High | Flexible and less sterically hindered than some cyclic counterparts, leading to rapid hydrolysis. |
This table presents a qualitative prediction of relative reactivity based on established mechanistic principles.
The two acetal functionalities in this compound are not expected to be equally reactive. The cyclic acetal at the anomeric C2 position is generally more reactive than the acyclic acetal at C3. This is because the ring oxygen can effectively stabilize the developing positive charge during the formation of the oxocarbenium ion.
Experimental Protocols for Reactivity Assessment
To empirically determine the reactivity of these compounds, a kinetic analysis of their acid-catalyzed hydrolysis can be performed. Below are two standard protocols for monitoring the reaction rate.
Protocol 1: Real-Time Monitoring by 1H NMR Spectroscopy
This method allows for the direct observation of the disappearance of the starting material and the appearance of products over time.
Objective: To determine the pseudo-first-order rate constant for the acid-catalyzed hydrolysis of the acetal.
Materials:
-
Acetal of interest (e.g., this compound)
-
Deuterated solvent (e.g., D₂O or a mixture like CD₃CN/D₂O)
-
Acid catalyst (e.g., DCl or trifluoroacetic acid)
-
NMR spectrometer
-
Thermostatted NMR probe
Procedure:
-
Prepare a stock solution of the acetal in the deuterated solvent at a known concentration (e.g., 10 mM).
-
Equilibrate the NMR spectrometer probe to the desired reaction temperature (e.g., 25 °C).
-
Place an aliquot of the acetal solution in an NMR tube.
-
Acquire an initial 1H NMR spectrum (t=0).
-
Initiate the reaction by adding a known amount of the acid catalyst to the NMR tube and mix quickly.
-
Immediately begin acquiring a series of 1H NMR spectra at regular time intervals.
-
Process the spectra and integrate a characteristic peak of the starting material (e.g., the anomeric proton of the cyclic acetal) and a characteristic peak of a product (e.g., the aldehydic proton of the ring-opened product).
-
Plot the natural logarithm of the concentration of the starting material versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k).
Figure 2: Workflow for kinetic analysis by NMR spectroscopy.
Protocol 2: Monitoring by UV-Vis Spectroscopy
This method is suitable if the starting material or product has a distinct UV-Vis chromophore. For acetals derived from aromatic aldehydes, this is a particularly effective technique.
Objective: To determine the pseudo-first-order rate constant for the acid-catalyzed hydrolysis of a UV-active acetal.
Materials:
-
UV-active acetal (e.g., a benzaldehyde acetal)
-
Aqueous buffer solution of known pH
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes
Procedure:
-
Determine the λmax (wavelength of maximum absorbance) for the starting material and the product aldehyde. Choose a wavelength where the change in absorbance upon reaction is significant.
-
Prepare a stock solution of the acetal in a suitable solvent (e.g., acetonitrile).
-
Equilibrate the spectrophotometer's cuvette holder to the desired temperature.
-
Add a known volume of the aqueous buffer to a quartz cuvette and place it in the spectrophotometer.
-
Zero the instrument with the buffer solution.
-
Initiate the reaction by injecting a small aliquot of the acetal stock solution into the cuvette, ensuring rapid mixing.
-
Immediately begin recording the absorbance at the chosen wavelength as a function of time.
-
Plot ln(At - A∞) versus time, where At is the absorbance at time t and A∞ is the absorbance at the completion of the reaction. The slope of this line will be the negative of the pseudo-first-order rate constant (-k).
Conclusion
The reactivity of this compound is primarily governed by the acid-catalyzed hydrolysis of its two acetal functionalities. The cyclic 2-ethoxy-THP moiety is expected to be the more labile of the two. A comprehensive understanding of its reactivity profile requires a comparative approach.
Based on fundamental principles, the tetrahydropyran ring provides greater inherent stability against ring-opening compared to a tetrahydrofuran ring.[6] The hydrolysis of the acetal groups in the target molecule is expected to be faster than that of a simple cyclic ether but may be modulated by the steric and electronic effects of its substituents. While direct quantitative data is sparse, the provided experimental protocols offer a clear path for empirical determination of these reactivity parameters. This guide serves as a foundational resource for predicting the chemical behavior of this and related heterocyclic systems, aiding in their effective application in research and development.
References
- 1. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Acetal - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Diversity of Heterocycles in Approved Pharmaceuticals
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Unrivaled Primacy of Heterocycles in Modern Medicine
Heterocyclic compounds, organic molecules containing at least one atom other than carbon within a ring structure, are the undisputed cornerstone of modern medicinal chemistry.[1] An overwhelming majority of all biologically active compounds feature a heterocyclic scaffold, with statistical analyses revealing their presence in over 85% of all such molecules.[1][2][3][4] A recent comprehensive analysis of U.S. FDA-approved drugs from 2013 to 2023 found that a staggering 82% of all new small-molecule drugs contained at least one nitrogen heterocycle, a significant increase from 59% in the preceding decades.[5][6]
This prevalence is not coincidental. Heterocyclic scaffolds provide a rigid, three-dimensional framework that allows for the precise spatial orientation of functional groups necessary for high-affinity interactions with biological targets like enzymes and receptors.[7][8] Furthermore, the incorporation of heteroatoms (most commonly nitrogen, oxygen, and sulfur) offers a powerful tool to modulate critical physicochemical properties.[1] These properties—including solubility, lipophilicity (logP), polarity, and hydrogen bonding capacity—are meticulously fine-tuned to optimize a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1]
This guide provides an in-depth comparison of the most prevalent heterocyclic systems found in FDA-approved pharmaceuticals, offering insights into their structural significance, physicochemical advantages, and the rationale behind their selection in drug design. We will explore key experimental protocols for the synthesis and evaluation of these "privileged scaffolds," grounding our discussion in the principles of modern medicinal chemistry.
The Logic of Heterocyclic Dominance in Drug Discovery
The selection of a specific heterocyclic core is a critical decision in the drug discovery process. This choice is driven by a need to balance potency, selectivity, and drug-like properties. The diagram below illustrates where scaffold selection fits within the broader drug discovery workflow.
Caption: Drug discovery workflow highlighting scaffold selection.
Comparative Analysis of Privileged Heterocyclic Scaffolds
Certain heterocyclic motifs appear with remarkable frequency across a wide range of therapeutic targets, earning them the designation of "privileged scaffolds".[7][9][10] This versatility stems from their ability to present pharmacophoric features in well-defined spatial arrangements, enabling them to bind to diverse biological macromolecules.[7]
The following table compares the most frequently observed nitrogen-containing heterocycles in drugs approved between 2013-2023, highlighting their prevalence and key characteristics.
| Heterocycle | Structure | Prevalence (2013-2023 Approvals) | Key Physicochemical & Medicinal Properties | Representative Drug(s) |
| Pyridine | #1 Most Common (54 drugs)[5][] | Aromatic, weakly basic. Increases aqueous solubility. Acts as a hydrogen bond acceptor. Common in kinase inhibitors.[12] | Avacopan, Palbociclib | |
| Piperidine | #2 Most Common (40 drugs)[][13] | Saturated, basic, conformationally flexible.[8] Improves solubility and allows for diverse substitution patterns to explore SAR.[8][14] | Ibrutinib, Ruxolitinib | |
| Pyrrolidine | #3 Most Common (40 drugs)[] | Saturated 5-membered ring, basic. Often a key component of ACE inhibitors (as proline).[3] | Lisinopril, Lenalidomide | |
| Piperazine | #4 Most Common (36 drugs)[][15] | Saturated, contains two basic nitrogens. Excellent scaffold for linking molecular fragments and improving solubility. Common in CNS drugs. | Imatinib, Vortioxetine | |
| Pyrimidine | #5 Most Common (25 drugs)[5][] | Aromatic, mimics purine bases. Key scaffold in many kinase inhibitors and antivirals.[][16] | Rosuvastatin, Rilpivirine | |
| Indole | #6 Most Common (21 drugs)[10][] | Fused aromatic system, weakly acidic NH. Can participate in hydrogen bonding and π-stacking. Core of many natural products.[10] | Sumatriptan, Ondansetron | |
| Thiazole | Frequently Observed[][15] | Aromatic 5-membered ring with N and S. Present in vitamin B1. Can act as a bioisostere for other rings and is common in kinase inhibitors.[][17] | Ritonavir, Dasatinib |
Causality Behind Scaffold Choice: Nitrogen vs. Oxygen vs. Sulfur Heterocycles
The choice of heteroatom is a critical determinant of a molecule's properties.
-
Nitrogen Heterocycles: The overwhelming prevalence of nitrogen heterocycles is due to the versatility of the nitrogen atom.[3][15] It can be basic (amines in piperidine, pyridine) or neutral (amides, ureas), and can act as both a hydrogen bond donor and acceptor. This allows for tailored interactions with biological targets and fine-tuning of solubility and pKa.[3] The basicity of many nitrogen heterocycles allows for the formation of salts, which often improves crystallinity and aqueous solubility for formulation purposes.
-
Oxygen Heterocycles (e.g., Tetrahydropyran, Furan): Oxygen acts primarily as a hydrogen bond acceptor. Incorporating rings like tetrahydropyran can improve metabolic stability and reduce lipophilicity compared to carbocyclic analogues, which is a common strategy in medicinal chemistry.[18]
-
Sulfur Heterocycles (e.g., Thiophene, Thiazole): Sulfur-containing rings like thiophene are often used as bioisosteric replacements for phenyl rings. The sulfur atom can influence the electronic properties of the ring and engage in specific interactions with targets. Thiazole, for instance, is a key component in numerous kinase inhibitors and antibiotics.[17] However, sulfur-containing heterocycles can sometimes be liabilities due to potential metabolic oxidation, which can lead to reactive metabolites.[19]
Caption: Comparison of heteroatom properties in drug design.
Experimental Protocols: Synthesis and Evaluation of a Privileged Scaffold
To provide a practical context, we will detail the synthesis of a functionalized piperidine, a ubiquitous scaffold in medicinal chemistry, and a common assay for its evaluation as a kinase inhibitor.[8][20]
Protocol 1: One-Pot Synthesis of a Functionalized N-Substituted Piperidine
This protocol describes a reductive amination approach, a robust and common method for synthesizing substituted piperidines.[20]
Rationale: This one-pot procedure is highly efficient as it avoids the isolation of intermediates, saving time and resources.[20] The use of sodium triacetoxyborohydride (STAB) is deliberate; it is a milder and more selective reducing agent than alternatives like sodium borohydride, reducing the likelihood of side reactions such as ketone reduction. Dichloromethane (DCM) is chosen as the solvent for its ability to dissolve a wide range of organic compounds and its relative inertness.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of a suitable piperidin-4-one hydrochloride salt (1.0 equiv) in dichloromethane (DCM, 0.1 M), add a primary amine (1.1 equiv) followed by triethylamine (1.2 equiv) to neutralize the hydrochloride salt. Stir the mixture at room temperature for 30 minutes.
-
Reductive Amination: Add sodium triacetoxyborohydride (STAB, 1.5 equiv) portion-wise to the reaction mixture. The portion-wise addition helps to control any potential exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting piperidin-4-one is consumed (typically 2-4 hours).
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted piperidine.[20]
Protocol 2: In Vitro Kinase Activity Evaluation using the ADP-Glo™ Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay used to quantify kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[21][22] It is a universal platform suitable for high-throughput screening of potential kinase inhibitors.[21]
Rationale: The two-step process is key to the assay's sensitivity and robustness.[23] The first step terminates the kinase reaction and eliminates the remaining, unconsumed ATP, which would otherwise create a high background signal. The second step converts the ADP produced specifically by the kinase into a luminescent signal, providing a direct measure of enzyme activity.[23][24]
Step-by-Step Methodology:
-
Kinase Reaction Setup (384-well plate):
-
Add 2.5 µL of kinase buffer containing the specific kinase enzyme and substrate peptide.
-
Add 0.5 µL of the synthesized piperidine compound (or DMSO for control) at various concentrations.
-
Initiate the reaction by adding 2.0 µL of ATP solution (final concentration typically at the Kₘ for the specific kinase).
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the unconsumed ATP.[24]
-
Incubation 1: Incubate the plate at room temperature for 40 minutes.[23][24]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP to ATP and generates a luminescent signal via a coupled luciferase reaction.[24]
-
Incubation 2: Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[23]
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer. The signal intensity is inversely proportional to the inhibitory activity of the tested compound. Data is typically plotted as percent inhibition versus compound concentration to determine an IC₅₀ value.
Caption: Integrated workflow for synthesis and biological evaluation.
Conclusion and Future Outlook
The structural diversity of heterocycles is a testament to their unparalleled utility in drug discovery. Nitrogen-containing scaffolds, particularly pyridine and piperidine, continue to dominate the landscape of newly approved pharmaceuticals, serving as the foundational architecture for a vast array of therapeutic agents.[5][] The strategic incorporation of these rings allows medicinal chemists to solve complex challenges related to target affinity, selectivity, and pharmacokinetic properties.
As our understanding of disease biology deepens and synthetic methodologies advance, the exploration of novel heterocyclic systems will continue to expand the boundaries of "drug-like" chemical space.[1][25] The principles and comparative data outlined in this guide are intended to provide researchers with a robust framework for making informed decisions in the design and development of the next generation of innovative medicines.
References
- 1. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Prescribed drugs containing nitrogen heterocycles: an overview | Semantic Scholar [semanticscholar.org]
- 3. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FDA-approved heterocyclic molecules for cancer treatment: Synthesis, dosage, mechanism of action and their adverse effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. N-Heterocycles in Drug Discovery: Trends, Applications, and AI Innovations - AiFChem [aifchem.com]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. mdpi.com [mdpi.com]
- 10. The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA14418J [pubs.rsc.org]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. chemrxiv.org [chemrxiv.org]
- 20. benchchem.com [benchchem.com]
- 21. ADP-Glo™ Kinase Assay Protocol [promega.kr]
- 22. researchgate.net [researchgate.net]
- 23. promega.com [promega.com]
- 24. promega.com [promega.com]
- 25. news-medical.net [news-medical.net]
A Senior Application Scientist's Guide to Catalyst Selection for Pyran Derivative Synthesis
Introduction: The Enduring Significance of the Pyran Scaffold
The pyran ring, a six-membered oxygen-containing heterocycle, is a privileged scaffold in medicinal chemistry and natural product synthesis.[1][2] Its derivatives exhibit a remarkable breadth of biological activities, including antitumor, anti-inflammatory, antimicrobial, and antiviral properties.[3] The therapeutic potential of these compounds has fueled a continuous quest for efficient, selective, and sustainable synthetic methodologies. At the heart of modern pyran synthesis lies the catalyst, the crucial component that dictates the reaction's speed, yield, and environmental footprint.
This guide provides a comparative analysis of prominent catalyst systems for the synthesis of pyran derivatives, primarily focusing on the widely adopted one-pot, multicomponent reaction (MCR) strategy.[3][4] We will move beyond a simple cataloging of catalysts to explore the causality behind their efficacy, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus is on providing a practical framework for catalyst selection, grounded in mechanistic understanding and supported by experimental data.
The Unifying Mechanism: A Three-Act Synthetic Play
The majority of catalytic syntheses for common 4H-pyran derivatives, particularly from aromatic aldehydes, malononitrile, and an active methylene compound (e.g., dimedone, ethyl acetoacetate), proceed through a sequential, one-pot cascade.[2] Understanding this fundamental pathway is critical to appreciating how different catalysts exert their influence. The process can be universally described in three key steps:
-
Knoevenagel Condensation: The reaction initiates with the base-catalyzed condensation between an aldehyde and an active methylene compound like malononitrile. This step forms an electron-deficient alkene intermediate (a Knoevenagel adduct).
-
Michael Addition: A second active methylene compound (the Michael donor, e.g., dimedone) then undergoes a conjugate addition to the newly formed alkene. This is a crucial carbon-carbon bond-forming step.
-
Intramolecular Cyclization & Tautomerization: The intermediate from the Michael addition undergoes an intramolecular cyclization, followed by tautomerization, to yield the stable 4H-pyran ring system.[5][6][7]
Caption: The general three-step mechanism for pyran synthesis.
A Comparative Analysis of Catalytic Systems
The choice of catalyst is the most critical parameter in optimizing pyran synthesis. The ideal catalyst should offer high yields, short reaction times, mild operating conditions, and simple recovery and reuse. Here, we compare the performance of three major classes of catalysts: heterogeneous nanocatalysts, organocatalysts, and biocatalysts.
A. Heterogeneous Catalysts: The Power of Recyclability
Heterogeneous catalysts have garnered immense attention due to their operational simplicity, thermal stability, and, most importantly, ease of separation and recyclability—key tenets of green chemistry.[5][6] Among these, magnetic nanoparticles (MNPs) have emerged as frontrunners. Typically composed of an iron oxide core (Fe₃O₄) functionalized with a catalytically active shell, they combine high surface area with the unique advantage of being separable from the reaction mixture using an external magnet.[6]
Causality of Performance: The catalytic activity of functionalized MNPs stems from the acidic or basic sites introduced on their surface. For instance, amine-functionalized MNPs provide basic sites that facilitate the initial Knoevenagel condensation, while acid-functionalized MNPs can activate the carbonyl group of the aldehyde. This bifunctionality on a solid support enhances reaction rates significantly.
Performance Data:
| Catalyst System | Catalyst Loading | Solvent | Time | Yield (%) | Reusability (Cycles) | Reference |
| Fe₃O₄@Xanthan gum | --- | Ethanol | 4 min | 96% | 9 | [5][6] |
| Fe₃O₄@SiO₂@NiSB | 10 mg | Solvent-free | 5 min | 98% | --- | [5][6] |
| Fe₃O₄@PhSO₃H | --- | Ethanol | 5 min | 92% | Several | [6] |
| CuFe₂O₄@starch | 0.03 g | Ethanol | 15-30 min | 90-96% | 5 | [8] |
| Cu-MPB' (2D MOF) | 0.06 g | Water/Ethanol | 25 min | 95% | 7 | [9] |
digraph "Heterogeneous_Catalyst_Workflow" { graph [fontname="Arial", fontsize=11]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];Start [label="One-Pot Reaction Mixture\n(Aldehyde, Malononitrile,\nDimedone, Solvent)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; AddCatalyst [label="Add Magnetic\nNanocatalyst (e.g., Fe₃O₄@Xanthan)"]; React [label="Stir at Room Temp\nor Reflux"]; Separate [label="Apply External Magnet\nto Isolate Catalyst", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Filter[label="Decant or Filter\nSupernatant"]; Product [label="Product Isolation\n(Evaporation, Crystallization)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Wash [label="Wash Catalyst\n(e.g., with Ethanol)"]; Reuse [label="Dry and Reuse Catalyst", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
Start -> AddCatalyst -> React -> Separate; Separate -> Filter -> Product; Separate -> Wash -> Reuse; }
Caption: Experimental workflow using a recyclable magnetic nanocatalyst.
B. Organocatalysts: The Metal-Free Alternative
Organocatalysis utilizes small, metal-free organic molecules to accelerate reactions, offering an environmentally benign alternative to traditional metal-based catalysts.[10] For pyran synthesis, amino acids like L-proline have proven exceptionally effective.[11][12] A significant advantage of chiral organocatalysts is their potential to induce stereoselectivity, leading to the synthesis of enantioenriched pyran derivatives, which is of paramount importance in drug development.[10][11][13]
Causality of Performance: L-proline is a bifunctional catalyst. Its secondary amine acts as a base to deprotonate the active methylene compound, while its carboxylic acid group acts as a Brønsted acid to activate the aldehyde. This dual activation within a single molecule creates a highly organized transition state, accelerating the reaction and, in many cases, controlling the stereochemical outcome.[10][12]
Performance Data:
| Catalyst System | Catalyst Loading | Solvent | Time | Yield (%) | Key Feature | Reference |
| L-Proline | 10 mol% | Ethanol | 2-3 h | 83-92% | Enantioselectivity reported | [10][11] |
| Theophylline | --- | Aqueous/Ethanol | Short | Excellent | Bio-based catalyst | [14] |
| Sucrose | --- | Water | Short | High | Natural, biodegradable | [7] |
| Triphenyl phosphine | --- | EtOH-H₂O | --- | Good-Excellent | Reusable | [1] |
C. Biocatalysts: Nature's Approach to Green Synthesis
Biocatalysis represents a frontier in sustainable chemistry, employing enzymes or nature-inspired materials to perform chemical transformations with high selectivity under exceptionally mild conditions.[14] While whole-enzyme catalysis for this specific MCR is less common, bio-inspired heterogeneous catalysts are gaining traction. A prime example is graphene oxide (GO) functionalized with amino acids like tryptophan or arginine.[15][16]
Causality of Performance: In GO-amino acid systems, the graphene sheet acts as a robust, high-surface-area support. The covalently bonded amino acids present their acidic (carboxylic) and basic (amino) groups, mimicking the active sites of enzymes and providing the necessary functionalities for the reaction cascade in an aqueous-friendly environment.[15][16]
Performance Data:
| Catalyst System | Catalyst Loading | Solvent | Time | Yield (%) | Reusability (Cycles) | Reference |
| GO-Tryptophan | 0.04 g | EtOH/H₂O (1:1) | 25 min | 96% | 5 | [15][16] |
| Urease from Jack Bean | --- | Water | --- | up to 92% | Enzyme-catalyzed | [4] |
| Lemon Peel Powder | --- | Ethanol | --- | High | Natural plant-based |
Validated Experimental Protocols
To translate theory into practice, we provide detailed, self-validating protocols for two distinct and highly efficient catalytic systems. The rationale behind each step is explained to ensure reproducibility and a deeper understanding of the process.
Protocol 1: Magnetically-Separable Nanocatalyst Synthesis of a Tetrahydrobenzo[b]pyran
This protocol is based on the highly efficient use of Fe₃O₄-based catalysts for the three-component reaction of an aromatic aldehyde, malononitrile, and dimedone.[5][6]
Objective: To synthesize 2-amino-3-cyano-4-phenyl-7,7-dimethyl-5,6,7,8-tetrahydrobenzo[b]pyran with high yield and demonstrate catalyst recyclability.
Methodology:
-
Reaction Setup: In a 25 mL round-bottom flask, combine benzaldehyde (1 mmol, 106 mg), malononitrile (1 mmol, 66 mg), and dimedone (1 mmol, 140 mg).
-
Rationale: Equimolar amounts of reactants are used for this stoichiometric reaction to ensure complete conversion and high atom economy.
-
-
Catalyst Addition: Add the Fe₃O₄@Xanthan gum nanocatalyst (approx. 20 mg).
-
Rationale: A low catalyst loading is typically sufficient due to the high surface area and activity of the nanocatalyst.
-
-
Solvent and Reaction: Add ethanol (5 mL) and stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Rationale: Ethanol is a relatively green solvent that effectively dissolves the reactants. Room temperature conditions minimize energy consumption. The reaction is often complete within minutes.[6]
-
-
Catalyst Separation: Upon reaction completion (as indicated by TLC), place a strong neodymium magnet against the side of the flask. The black magnetic catalyst will be attracted to the magnet, clearing the solution.
-
Rationale: This is the key advantage of magnetic catalysts, allowing for near-instantaneous and complete separation without filtration of fine powders.
-
-
Product Isolation: Carefully decant the clear supernatant into a separate beaker. Wash the retained catalyst with a small amount of ethanol (2 mL) and add the washing to the supernatant. Evaporate the solvent from the combined supernatant under reduced pressure.
-
Rationale: Washing the catalyst ensures maximum product recovery. Evaporation yields the crude product.
-
-
Purification: Recrystallize the crude solid from hot ethanol to obtain the pure pyran derivative.
-
Rationale: Recrystallization is an effective method for purifying the solid product.
-
-
Catalyst Recycling: Wash the separated magnetic catalyst with ethanol (3 x 5 mL), dry it in an oven at 60 °C, and store for reuse in subsequent reactions.
-
Rationale: Proper washing and drying are essential to maintain the catalyst's activity for future runs.[5]
-
Protocol 2: L-Proline-Catalyzed Synthesis of a 4H-Pyran Derivative
This protocol describes the organocatalytic synthesis of a polysubstituted 4H-pyran, a method valued for being metal-free and proceeding under mild conditions.[10][11]
Objective: To synthesize ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate using L-proline as the catalyst.
Methodology:
-
Reaction Setup: To a 25 mL round-bottom flask, add benzaldehyde (1 mmol, 106 mg), malononitrile (1 mmol, 66 mg), and ethyl acetoacetate (1 mmol, 130 mg).
-
Solvent and Catalyst: Add ethanol (5 mL) to dissolve the reactants, followed by L-proline (0.1 mmol, 11.5 mg).
-
Rationale: A catalytic amount (10 mol%) of L-proline is sufficient to drive the reaction efficiently. Ethanol is a common and effective solvent for this transformation.
-
-
Reaction Conditions: Stir the mixture at room temperature. The reaction progress can be monitored by TLC.
-
Rationale: The bifunctional nature of L-proline allows the reaction to proceed efficiently without the need for heating, which is advantageous for sensitive substrates.
-
-
Work-up and Isolation: Once the reaction is complete, add cold water (10 mL) to the mixture. The product will typically precipitate as a solid.
-
Rationale: The product has low solubility in the ethanol/water mixture, allowing for easy isolation by precipitation.
-
-
Purification: Collect the solid product by vacuum filtration, wash it with cold water, and dry it. If necessary, the product can be further purified by recrystallization from ethanol.
-
Rationale: Filtration is a straightforward method for collecting the precipitated product. The catalyst, L-proline, is water-soluble and will be removed in the filtrate.
-
Conclusion and Future Outlook
The synthesis of pyran derivatives has been profoundly advanced by the development of novel catalytic systems. For applications prioritizing sustainability and ease of handling, heterogeneous magnetic nanocatalysts offer an unparalleled combination of high efficiency and straightforward recyclability.[5][6] When metal-free conditions are paramount, or when asymmetric synthesis is the goal, organocatalysts like L-proline provide a powerful and selective alternative.[10][11] Looking forward, the emergence of biocatalysts and bio-inspired materials promises a future of even greener, more selective, and highly efficient synthetic routes, conducted in aqueous media under ambient conditions.[15][16]
The selection of a catalyst is no longer a choice between yield and convenience but a strategic decision that balances efficiency, cost, environmental impact, and the specific structural requirements of the target molecule. By understanding the mechanistic underpinnings of each catalyst class, researchers can make informed decisions to accelerate the discovery and development of novel pyran-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Pyran Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 7. researchgate.net [researchgate.net]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. Design and catalytic performance of a novel two-dimensional copper metal-organic framework for green synthesis of tetrahydrobenzo[b]pyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organocatalysis in Synthesis: L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organocatalysis in synthesis: L-proline as an enantioselective catalyst in the synthesis of pyrans and thiopyrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. A novel heterogeneous biocatalyst based on graphene oxide for synthesis of pyran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(diethoxymethyl)-2-ethoxytetrahydro-2H-pyran
As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues, the community, and the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(diethoxymethyl)-2-ethoxytetrahydro-2H-pyran, grounding procedural steps in the chemical principles and regulatory frameworks that govern our industry.
Hazard Assessment & Chemical Profile: Understanding the "Why"
-
Acetal Group: Acetals are generally stable under neutral and basic conditions but are susceptible to hydrolysis back to their constituent aldehyde and alcohols under acidic conditions.[1] This reactivity is a key consideration for segregation.
-
Ether Linkage & Alkyl Chains: The presence of ethoxy and diethoxymethyl groups suggests the compound is an organic solvent-like substance. Like many ethers, it should be considered potentially flammable.
-
Tetrahydropyran Ring: This is a common scaffold in organic chemistry and does not in itself confer unusual reactivity, but contributes to the overall properties of the molecule.
Based on this structural analysis, we must handle and dispose of this compound as a hazardous waste. The U.S. Environmental Protection Agency (EPA) defines hazardous waste through four characteristic properties.[2][3][4]
Table 1: Inferred Hazard Profile for Disposal
| EPA Characteristic | Likely Classification & Rationale |
|---|---|
| Ignitability | Assumed Hazardous. Organic ethers and acetals are often flammable liquids with relatively low flash points. The compound should be kept away from heat and ignition sources.[5] |
| Corrosivity | Non-Corrosive. The molecule lacks acidic or basic functional groups. Its pH in solution is expected to be neutral. |
| Reactivity | Hazardous due to Incompatibility. While not explosive, it is reactive with acids. Mixing with acidic waste could cause hydrolysis, potentially generating volatile aldehydes and alcohols, leading to pressure buildup or release of fumes. It must be segregated from acids and strong oxidizing agents.[6][7] |
| Toxicity | Assumed Hazardous. Specific toxicological data is unavailable. However, as a matter of standard laboratory practice, any novel or uncharacterized chemical should be handled as if it were toxic to avoid exposure.[4] |
The Regulatory Imperative: EPA and OSHA Compliance
All laboratory waste disposal is governed by strict federal and local regulations. The primary federal frameworks in the United States are:
-
The Resource Conservation and Recovery Act (RCRA): Enforced by the EPA, RCRA provides a "cradle-to-grave" framework for managing hazardous waste, from generation to final disposal.[2][4][8] Your institution is considered a hazardous waste generator and must comply with these standards.[9][10]
-
Occupational Safety and Health Administration (OSHA): OSHA's Laboratory Standard (29 CFR 1910.1450) mandates that laboratories develop a Chemical Hygiene Plan (CHP).[11][12] This plan must include procedures for the safe handling and disposal of hazardous chemicals.[13]
Disposal Decision Workflow
The following diagram outlines the essential decision-making and operational workflow for managing waste this compound from the point of generation to its final removal from the laboratory.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol
This protocol provides the direct, operational steps for safely disposing of waste containing this compound.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
-
Before handling the waste, ensure you are wearing safety goggles, a flame-resistant lab coat, and chemically resistant gloves (nitrile is generally acceptable for incidental contact, but consult your institution's guidelines for bulk handling).
Step 2: Waste Segregation
-
This is the most critical step to prevent dangerous reactions.
-
Designate a specific waste stream for this compound.
-
DO NOT mix this waste with acidic solutions, as this can trigger hydrolysis.[1]
-
DO NOT mix with strong oxidizing agents.[6]
-
Keep it separate from other reactive waste streams like cyanides or sulfides.[6]
Step 3: Select a Proper Waste Container
-
Use a container that is chemically compatible. A high-density polyethylene (HDPE) or glass bottle with a screw cap is appropriate.[2][14]
-
Ensure the container is clean, dry, and free from damage.[2]
-
The container must have a secure, leak-proof closure.[2][4] Keep the container closed at all times except when adding waste.[4]
Step 4: Label the Container Correctly
-
All hazardous waste containers must be properly labeled from the moment the first drop of waste is added.[3]
-
The label must include the following information:[6]
-
The words "Hazardous Waste"
-
The full chemical name: "Waste this compound" . Do not use abbreviations or chemical formulas.
-
A clear indication of the associated hazards: "Flammable, Toxic" .
-
The date when waste was first added to the container (accumulation start date).
-
Step 5: Store in a Satellite Accumulation Area (SAA)
-
The labeled, closed container must be stored in a designated SAA.[3][6]
-
This area must be at or near the point of waste generation and under the control of laboratory personnel.[3][6]
-
The SAA could be a secondary containment tray in a fume hood or a designated cabinet.
-
Ensure incompatible wastes within the SAA are physically segregated (e.g., in separate containment trays).[2]
Step 6: Arrange for Professional Disposal
-
Never dispose of this chemical down the drain or in the regular trash.[2][15]
-
Follow your institution's procedures to have the waste collected by your Environmental Health & Safety (EHS) department.
-
EHS will consolidate waste and transfer it to a licensed hazardous waste disposal company.[8][16][17] These contractors will use a final disposal method, most commonly high-temperature incineration, which is effective for organic compounds.[16]
Managing Spills and Decontamination
-
Small Spills: For minor spills, absorb the material with an inert absorbent like vermiculite or sand. Do not use combustible materials like paper towels. Scoop the absorbent material into a container, seal it, and label it as hazardous waste for disposal.[7] Ensure the area is well-ventilated.
-
Decontamination: Glassware and equipment that have come into contact with the compound should be rinsed with a suitable organic solvent (e.g., acetone). The first rinse (rinsate) must be collected and disposed of as hazardous waste along with the primary chemical waste. Subsequent rinses may be managed as non-hazardous, pending your institution's specific policies.
A Note on Chemical Neutralization
From a chemical standpoint, the acetal functionality could be degraded via acid-catalyzed hydrolysis.[1] This process would break the compound down into 2-ethoxytetrahydro-2H-pyran-3-carbaldehyde and ethanol. While methods exist for recycling or neutralizing acetal polymers using acid catalysts,[18][19] it is critical to understand that performing such a procedure on a waste stream in the laboratory is considered "treatment." Under RCRA, treating hazardous waste without a specific permit is illegal.[20] Therefore, you must not attempt to neutralize or treat this waste yourself. This task is reserved for the licensed Treatment, Storage, and Disposal Facility (TSDF) that will receive the waste.
By adhering to this comprehensive guide, you can ensure that the disposal of this compound is conducted safely, responsibly, and in full compliance with the regulations that govern our vital work.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. danielshealth.com [danielshealth.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. pfw.edu [pfw.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. fishersci.com [fishersci.com]
- 8. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. osha.gov [osha.gov]
- 12. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 13. osha.gov [osha.gov]
- 14. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 15. acs.org [acs.org]
- 16. usbioclean.com [usbioclean.com]
- 17. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 18. WO1993024439A1 - Aqueous process for recycling acetal polymer and moldings thereof - Google Patents [patents.google.com]
- 19. Sustainable and Orthogonally Closed-Loop Recyclable Acetal-Based Long-Chain Polyesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. epa.gov [epa.gov]
Comprehensive Safety and Handling Guide for 3-(diethoxymethyl)-2-ethoxytetrahydro-2H-pyran
This document provides essential safety and logistical information for the handling of 3-(diethoxymethyl)-2-ethoxytetrahydro-2H-pyran (CAS No. 69549-51-5)[1]. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is constructed based on the known hazards of structurally similar pyran derivatives. A conservative approach is taken, assuming a hazard profile that necessitates stringent safety measures to ensure the well-being of all laboratory personnel.
Hazard Analysis: A Proactive Approach to Safety
Due to the lack of specific toxicological data for this compound, a thorough risk assessment mandates treating it as a potentially hazardous substance. Structurally related pyran compounds exhibit a range of hazards including flammability, skin and eye irritation, and potential harm if inhaled or ingested[2]. Therefore, it is prudent to handle this chemical with a high degree of caution.
Assumed Hazard Profile:
| Hazard Class | Assumed Classification | Rationale based on Analogous Compounds |
| Flammability | Flammable Liquid (Category 3) | Many pyran derivatives are flammable liquids. |
| Acute Toxicity (Oral) | Harmful if swallowed | A common characteristic of related compounds. |
| Acute Toxicity (Inhalation) | Harmful if inhaled | Vapors of similar chemicals can be hazardous.[2] |
| Skin Corrosion/Irritation | Causes skin irritation | A frequent hazard for this class of chemicals. |
| Serious Eye Damage/Irritation | Causes serious eye irritation | Direct contact with eyes is likely to cause damage. |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following PPE is mandatory for all procedures involving this chemical.
-
Eye and Face Protection:
-
Requirement: Chemical safety goggles are the minimum requirement. A face shield should be worn in conjunction with goggles when there is a risk of splashing, such as during large-volume transfers or reactions under pressure.
-
Causality: The assumed potential for serious eye irritation necessitates robust protection to prevent accidental contact with liquid or vapors.
-
-
Skin Protection:
-
Gloves: Nitrile gloves are recommended for incidental contact. For prolonged handling or immersion, heavier-duty gloves such as butyl rubber or Viton™ should be considered. Always inspect gloves for integrity before use and dispose of them immediately if contaminated.
-
Lab Coat: A flame-retardant lab coat is essential due to the assumed flammability of the compound. Ensure the lab coat is fully buttoned and the sleeves are not rolled up.
-
Causality: Direct skin contact is a primary route of exposure, and the assumed skin irritation potential requires a barrier to prevent contact. The flammability risk necessitates flame-retardant apparel.
-
-
Respiratory Protection:
-
Requirement: All handling of this chemical that may generate vapors must be conducted in a certified chemical fume hood. If a fume hood is not available or if there is a potential for exposure above established limits (if any were available), a NIOSH-approved respirator with an organic vapor cartridge is required.
-
Causality: Inhalation is a significant exposure route, and the assumed toxicity of the vapors makes effective ventilation a critical safety measure.
-
The following DOT graph illustrates the decision-making process for PPE selection based on the experimental procedure.
Caption: PPE selection workflow based on the scale of the handling procedure.
Operational and Disposal Plans: A Step-by-Step Guide
A self-validating safety protocol relies on clear, repeatable procedures. Follow these steps for handling and disposing of this compound.
Experimental Protocol: Safe Handling Workflow
-
Preparation:
-
Designate a specific area for handling, preferably within a chemical fume hood.
-
Assemble all necessary equipment and reagents before introducing the chemical.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Don the appropriate PPE as determined by your risk assessment.
-
-
Handling:
-
Dispense the chemical slowly and carefully to avoid splashing.
-
Keep the container tightly closed when not in use to minimize vapor release.
-
Ground all equipment when transferring large volumes to prevent static discharge, given the assumed flammability.
-
Do not eat, drink, or smoke in the handling area.
-
-
Spill Response:
-
In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Place the contaminated absorbent in a sealed, labeled container for hazardous waste disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
-
For large spills, evacuate the area and contact your institution's environmental health and safety department.
-
-
Disposal:
-
All waste containing this compound must be disposed of as hazardous waste.
-
Collect waste in a clearly labeled, sealed container.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.
-
Emergency Procedures: Preparedness is Key
In the event of an exposure, immediate and appropriate action is crucial.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
By adhering to these stringent safety protocols, researchers, scientists, and drug development professionals can handle this compound with confidence, ensuring a safe and productive laboratory environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
